2-Aminopyrimidine-5-sulfonamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-aminopyrimidine-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2S/c5-4-7-1-3(2-8-4)11(6,9)10/h1-2H,(H2,5,7,8)(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRARHQVEYBKSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697706 | |
| Record name | 2-Aminopyrimidine-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99171-23-0 | |
| Record name | 2-Aminopyrimidine-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-5-PYRIMIDINESULFONAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Aminopyrimidine-5-sulfonamide chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Aminopyrimidine-5-sulfonamide
Introduction
This compound is a heterocyclic compound that integrates two key pharmacophores: the 2-aminopyrimidine scaffold and a sulfonamide functional group. This unique combination makes it a molecule of significant interest to researchers in medicinal and agricultural chemistry. The 2-aminopyrimidine core is a prevalent feature in a multitude of biologically active molecules, including several approved drugs.[1][2] The sulfonamide group is the cornerstone of sulfa drugs, the first class of synthetic antimicrobial agents, and continues to be a vital component in the design of various therapeutic agents, including diuretics, and anticancer agents.[3][4][5]
This guide provides a comprehensive overview of the chemical properties of this compound, offering insights into its synthesis, spectroscopic signature, reactivity, and biological significance. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical building block.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties influence its solubility, stability, and suitability for various experimental conditions.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [6] |
| CAS Number | 99171-23-0 | [6][7] |
| Molecular Formula | C₄H₆N₄O₂S | [6][7] |
| Molecular Weight | 174.18 g/mol | [6][7] |
| Appearance | Light brown solid | [8] |
| Melting Point | Data not available in searched sources. Sulfanilamide, a related compound, melts at 163.9 - 166.4 °C.[9] | N/A |
| pKa | Data not available in searched sources. The pKa of sulfonamides can vary, but many are weakly acidic.[10] | N/A |
| Solubility | The parent 2-aminopyrimidine is soluble in water and polar organic solvents like methanol and ethanol.[11] The sulfonamide group may alter this profile. | N/A |
| Topological Polar Surface Area | 120 Ų | [6] |
| XLogP3 | -1.6 | [6] |
Synthesis and Purification
The synthesis of this compound can be approached through the sulfonation of a 2-aminopyrimidine precursor. A common and effective method involves the reaction of 2-aminopyrimidine with chlorosulfonic acid to generate the intermediate sulfonyl chloride, which is then quenched with ammonia to form the desired sulfonamide.
Rationale Behind the Synthetic Strategy
The chosen synthetic pathway is a well-established method for the preparation of sulfonamides from aromatic or heteroaromatic amines. 2-aminopyrimidine serves as the starting material due to its commercial availability and the presence of the required pyrimidine core.[11] Chlorosulfonic acid is a powerful sulfonating agent that readily reacts with the electron-rich pyrimidine ring. The subsequent reaction with ammonia provides a straightforward method to convert the reactive sulfonyl chloride intermediate into the stable sulfonamide.
Experimental Protocol: Synthesis of this compound
Step 1: Formation of 2-Aminopyrimidine-5-sulfonyl chloride
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In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, place 2-aminopyrimidine (1 equivalent) in an excess of chloroform.
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C. The reaction is highly exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours to ensure complete sulfonation.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride intermediate.
-
Filter the solid precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Amination to form this compound
-
Suspend the crude 2-aminopyrimidine-5-sulfonyl chloride in a suitable solvent like acetone or tetrahydrofuran (THF) in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.
-
Continue stirring at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the sulfonyl chloride is consumed.
-
Remove the solvent under reduced pressure.
-
Treat the residue with water and filter the solid product.
Purification Protocol
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield a light brown solid.[8] The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and melting point determination.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure and purity of a synthesized compound. The following sections detail the expected spectral characteristics of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information about the different types of protons and their connectivity in the molecule.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyrimidine C-H | ~8.5 - 9.0 | Singlet | 2H | The protons on the pyrimidine ring are in an electron-deficient environment, leading to a downfield shift. |
| -NH₂ (amino) | ~6.5 - 7.5 | Broad Singlet | 2H | The chemical shift of amine protons can vary and they often appear as a broad signal due to hydrogen bonding and exchange. |
| -SO₂NH₂ | ~7.0 - 8.0 | Broad Singlet | 2H | Similar to the amino group, the sulfonamide protons are also exchangeable and typically appear as a broad singlet. |
Note: The exact chemical shifts can vary depending on the solvent used for analysis.
¹³C NMR Spectroscopy
The carbon NMR spectrum will identify the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| Pyrimidine C-NH₂ | ~160 - 165 | The carbon atom attached to the amino group is significantly deshielded. |
| Pyrimidine C-H | ~155 - 160 | The carbons in the pyrimidine ring are in an electron-poor environment. |
| Pyrimidine C-SO₂ | ~130 - 140 | The carbon attached to the electron-withdrawing sulfonamide group will be deshielded. |
FT-IR Spectroscopy
Infrared spectroscopy is useful for identifying the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (amino & sulfonamide) | 3300 - 3500 | Stretching (asymmetric and symmetric) |
| C=N (pyrimidine ring) | 1600 - 1650 | Stretching |
| N-H | ~1600 | Scissoring (bending) |
| S=O (sulfonamide) | 1310 - 1350 (asymmetric) | Stretching |
| S=O (sulfonamide) | 1140 - 1180 (symmetric) | Stretching |
| S-N (sulfonamide) | 900 - 930 | Stretching |
The FT-IR spectrum of sulfonamides is characterized by strong absorption bands for the S=O stretching vibrations.[12][13]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion (M⁺): m/z = 174.02 (monoisotopic mass)[6]
-
Key Fragmentation Pathways:
Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay of the electron-deficient pyrimidine ring and the nucleophilic amino and sulfonamide groups.
-
Amino Group: The 2-amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. These reactions allow for the further functionalization of the molecule, which is a key strategy in drug discovery.
-
Sulfonamide Group: The sulfonamide nitrogen is weakly acidic and can be deprotonated under basic conditions. The resulting anion can participate in substitution reactions.
-
Pyrimidine Ring: The pyrimidine ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. However, nucleophilic aromatic substitution can occur, particularly if a leaving group is present on the ring. The sulfonyl group at the 5-position can act as a leaving group under certain conditions, allowing for the introduction of other functional groups.[8]
Applications and Mechanism of Action in Drug Development
This compound is a valuable scaffold in drug discovery due to its structural similarity to key biological molecules and the proven therapeutic efficacy of its constituent moieties.
Role as a Versatile Chemical Building Block
This compound serves as a starting material for the synthesis of more complex molecules with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[8] The ability to modify both the amino and sulfonamide groups allows for the creation of large libraries of compounds for high-throughput screening.
Antibacterial Mechanism of Action
As a sulfonamide, this compound is expected to exhibit antibacterial activity through the well-established mechanism of action for this class of drugs.[17][18][][20]
-
Competitive Inhibition: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria.
-
Enzyme Inhibition: They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), preventing the incorporation of PABA into dihydropteroic acid.
-
Disruption of Folic Acid Synthesis: This blockage of folic acid synthesis deprives the bacteria of essential cofactors required for the synthesis of nucleotides (purines and pyrimidines) and certain amino acids.
-
Bacteriostatic Effect: The inability to produce these vital components leads to the cessation of bacterial growth and replication, resulting in a bacteriostatic effect.
Humans are not affected by this mechanism because they obtain folic acid from their diet and do not possess the DHPS enzyme.
Mechanism of Action Diagram
Caption: Mechanism of action of sulfonamide antibacterials.
Safety and Handling
Based on available data, this compound should be handled with appropriate safety precautions.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
-
Storage: Store in a cool, dry, and well-ventilated place. Commercial suppliers recommend storage at 0-8 °C.[7]
References
- What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025). Cleveland Clinic. [Link]
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (n.d.).
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. [Link]
- Sulfonamide: Mechanism of Action & Uses - Video. (n.d.). Study.com. [Link]
- Sulfonamide: Mechanism of Action & Uses - Lesson. (n.d.). Study.com. [Link]
- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. [Link]
- Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (n.d.). IJIRSET. [Link]
- 2-Aminopyrimidine | C4H5N3 | CID 7978. (n.d.). PubChem. [Link]
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
- Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. (n.d.).
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.).
- 2-Amino-5-pyrimidinesulfonamide | C4H6N4O2S | CID 53420996. (n.d.). PubChem. [Link]
- 2-amino-5-pyrimidinesulfonic acid - C4H5N3O3S, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis. [Link]
- Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Deriv
- Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. (n.d.).
- Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline. [Link]
- Synthesis and characterization of some sulfonamide dervatives. (n.d.).
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). PMC - NIH. [Link]
- Synthetic route for sulfonamides 5a‐f. (n.d.).
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
- Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (n.d.). PubMed. [Link]
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]
- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). PMC - NIH. [Link]
- Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. (n.d.). CORE. [Link]
- Supporting Information Hydroxylamine as an Oxygen Nucleophile: Substitution of Sulfonamide by Hydroxyl Group in Benzothiazole-2-. (n.d.). The Royal Society of Chemistry. [Link]
- The pK a values of the sulfonamides studied. (n.d.).
- Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. (2023). PMC - PubMed Central. [Link]
- INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I.
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2-Aminopyrimidine-5-sulfonamide molecular structure
An In-depth Technical Guide to the 2-Aminopyrimidine-5-sulfonamide Scaffold: Synthesis, Characterization, and Therapeutic Potential
Abstract
The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. Its combination with the sulfonamide functional group, another critical pharmacophore, gives rise to the this compound framework. This guide provides a comprehensive technical overview of this scaffold, delineating its structural features, synthetic accessibility, and significant potential in drug discovery. We will explore its physicochemical properties, offer detailed protocols for its synthesis and characterization, and discuss its established and potential therapeutic applications, with a focus on its role as a kinase inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique attributes of this molecular architecture.
Introduction: The this compound Scaffold
The convergence of the 2-aminopyrimidine and sulfonamide functionalities within a single molecular entity creates a scaffold of significant interest in medicinal chemistry. The 2-aminopyrimidine core is a bioisostere of purines and is prevalent in a multitude of biologically active compounds, where it often acts as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The sulfonamide group, on the other hand, is a versatile functional group known for its ability to engage in hydrogen bonding and its role in a wide array of therapeutics, including antibacterial and anticancer agents.
The strategic placement of the sulfonamide group at the 5-position of the 2-aminopyrimidine ring offers a unique vector for chemical modification, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. This guide will delve into the synthesis, structural elucidation, and potential applications of this promising scaffold.
Physicochemical Properties and Structural Elucidation
The this compound scaffold possesses a unique set of physicochemical properties that are critical to its function in a biological context. A comprehensive understanding of these properties is essential for its effective utilization in drug design.
Key Physicochemical Descriptors
A summary of the key physicochemical properties of the parent this compound is presented in the table below. These values are calculated and aggregated from various chemical databases and provide a baseline for understanding the behavior of this scaffold.
| Property | Value | Source |
| Molecular Formula | C₄H₅N₅O₂S | PubChem |
| Molecular Weight | 187.18 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 68386-30-1 | PubChem |
| Predicted LogP | -1.2 | PubChem |
| Hydrogen Bond Donors | 3 | PubChem |
| Hydrogen Bond Acceptors | 5 | PubChem |
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring and the protons of the amino and sulfonamide groups. The chemical shifts of the ring protons are influenced by the electron-withdrawing nature of the sulfonamide group.
-
¹³C NMR: The carbon NMR spectrum will reveal the chemical shifts of the four unique carbon atoms in the pyrimidine ring, with the carbon bearing the sulfonamide group being significantly downfield.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the amino and sulfonamide groups (typically in the 3300-3500 cm⁻¹ region), as well as the S=O stretching of the sulfonamide group (around 1160 and 1330 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.
Synthesis and Derivatization
The synthesis of the this compound scaffold can be achieved through a multi-step process, starting from readily available precursors. The general synthetic strategy involves the construction of the pyrimidine ring followed by the introduction of the sulfonamide group.
Proposed Synthetic Pathway
A plausible synthetic route to this compound is outlined below. This pathway is based on established methods for the synthesis of substituted pyrimidines and sulfonamides.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Aminopyrimidine-5-sulfonyl chloride
-
To a stirred solution of 2-aminopyrimidine (1.0 eq) in a suitable inert solvent (e.g., chloroform) at 0 °C, add chlorosulfonic acid (3.0 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-aminopyrimidine-5-sulfonyl chloride.
Step 2: Synthesis of this compound
-
Dissolve the 2-aminopyrimidine-5-sulfonyl chloride (1.0 eq) in a suitable solvent (e.g., acetone).
-
Cool the solution to 0 °C and bubble ammonia gas through it, or add a concentrated aqueous solution of ammonia (5.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to obtain this compound.
Applications in Drug Discovery
The this compound scaffold is a key component in a number of biologically active molecules, particularly in the realm of kinase inhibitors. The sulfonamide group can act as a hydrogen bond donor and acceptor, while the 2-aminopyrimidine core can form critical hydrogen bonds with the hinge region of kinases.
Kinase Inhibition
Many kinase inhibitors utilize the 2-aminopyrimidine scaffold to anchor to the ATP-binding site of the kinase. The addition of a sulfonamide group at the 5-position provides a vector for further interactions with the protein, potentially increasing potency and selectivity. For example, derivatives of this scaffold have been explored as inhibitors of various kinases involved in cancer and inflammatory diseases.
Caption: Interaction of a this compound derivative with a kinase active site.
Other Therapeutic Areas
Beyond kinase inhibition, the this compound scaffold has potential applications in other therapeutic areas. The sulfonamide group is a well-known pharmacophore in diuretic and antibacterial agents. Therefore, derivatives of this scaffold could be explored for their potential as:
-
Diuretics: By targeting carbonic anhydrase.
-
Antibacterial agents: By inhibiting dihydropteroate synthase.
-
Antiviral agents: As demonstrated by the activity of related sulfonamide-containing compounds.
Conclusion
The this compound scaffold represents a valuable and versatile platform for the design and development of novel therapeutic agents. Its synthetic accessibility, coupled with the favorable physicochemical properties of its constituent functional groups, makes it an attractive starting point for medicinal chemistry campaigns. The insights provided in this guide are intended to facilitate further exploration of this promising scaffold and accelerate the discovery of new drugs for a range of diseases.
References
- Patel, H., et al. (2021). A comprehensive review on the therapeutic potential of 2-aminopyrimidine scaffold. European Journal of Medicinal Chemistry.
- Priya, S. S., et al. (2023). Recent advances in the synthesis of sulfonamides, their biological, and medicinal significance. Results in Chemistry.
- Farghaly, T. A., et al. (2020). Novel decorated sulfonamide-containing compounds: Synthesis, antimicrobial, and antiviral evaluation. Molecules.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology.
- Scozzafava, A., et al. (2003). The sulfonamides: a patent review 1998-2003. Expert Opinion on Therapeutic Patents.
2-Aminopyrimidine-5-sulfonamide synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Aminopyrimidine-5-sulfonamide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The this compound scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents due to its versatile physicochemical properties. This guide provides a comprehensive technical overview of its synthesis, designed for professionals in drug discovery and development. We will explore the predominant synthetic pathway, delve into the mechanistic underpinnings of each step, provide detailed experimental protocols, and discuss the critical rationale behind procedural choices. This document is structured to serve as a practical and authoritative resource, grounded in established chemical principles and supported by scientific literature.
The Strategic Importance of this compound
2-Aminopyrimidine derivatives are a vital class of heterocycles, recognized for a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] The incorporation of a sulfonamide group at the 5-position further enhances the therapeutic potential, creating a privileged scaffold. This moiety is a key component in numerous pharmaceuticals, acting as a versatile intermediate in the synthesis of antibacterial and antiviral agents.[3] Its structure facilitates crucial hydrogen bonding interactions with biological targets, making it a recurring feature in the design of enzyme inhibitors. A thorough understanding of its synthesis is therefore a fundamental requirement for medicinal chemists.
Retrosynthetic Analysis: A Logic-Driven Approach
To devise an efficient forward synthesis, we first deconstruct the target molecule. The retrosynthetic analysis of this compound reveals two primary and logical pathways.
Caption: Retrosynthetic pathways for this compound.
This analysis highlights two main strategies:
-
A Linear Approach: This involves the late-stage formation of the sulfonamide group from a pre-formed 2-aminopyrimidine ring. This is achieved by first installing a sulfonyl chloride via electrophilic aromatic substitution, followed by amination.
-
A Convergent Approach: This strategy builds the pyrimidine ring from acyclic precursors, one of which already contains the required sulfonamide functionality. This typically involves the cyclocondensation of guanidine with a suitable three-carbon electrophile.[4][5]
The linear approach via chlorosulfonation is the most commonly employed and will be the focus of this guide due to its reliability and efficiency.
The Predominant Pathway: Synthesis via Chlorosulfonation
This robust, two-step method begins with the commercially available 2-aminopyrimidine and offers a direct route to the target compound.
Step 1: Chlorosulfonation of 2-Aminopyrimidine
This reaction is a cornerstone of sulfonamide synthesis, involving the direct introduction of a sulfonyl chloride group onto the pyrimidine ring.
Mechanism: The reaction proceeds via an electrophilic aromatic substitution. The amino group at the C2 position is a strong activating group, increasing the electron density of the pyrimidine ring and directing the incoming electrophile (SO₂Cl⁺, derived from chlorosulfonic acid) to the C5 position.
Caption: Reaction workflow for the chlorosulfonation of 2-aminopyrimidine.
Detailed Experimental Protocol:
-
Reagents & Equipment:
-
2-Aminopyrimidine (1.0 eq)
-
Chlorosulfonic acid (4.0-5.0 eq)
-
Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet
-
Ice bath
-
Crushed ice
-
-
Procedure:
-
Setup: Equip the reactor for anhydrous conditions and charge it with chlorosulfonic acid (4.0-5.0 eq).
-
Cooling: Cool the chlorosulfonic acid to 0-5 °C using an ice bath. Causality: This initial cooling is critical to control the highly exothermic reaction upon addition of the amine, preventing degradation and side reactions.
-
Addition: Add 2-aminopyrimidine (1.0 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Once the addition is complete, allow the mixture to warm to room temperature, then heat to 60-70 °C for 2-4 hours. Monitor progress by TLC or HPLC. Causality: Heating provides the necessary activation energy to drive the electrophilic substitution to completion.
-
Work-up: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. Causality: This simultaneously quenches the reaction, hydrolyzes excess chlorosulfonic acid, and precipitates the product, which is sparingly soluble in cold acidic water.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Drying: Dry the isolated 2-aminopyrimidine-5-sulfonyl chloride under vacuum at 40-50 °C. The product is typically used in the next step without further purification.
-
Step 2: Amination of 2-Aminopyrimidine-5-sulfonyl Chloride
The sulfonyl chloride intermediate is a reactive electrophile that readily undergoes nucleophilic substitution with ammonia to form the target sulfonamide.
Mechanism: The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to yield the stable sulfonamide product.
Caption: Reaction workflow for the amination of the sulfonyl chloride intermediate.
Detailed Experimental Protocol:
-
Reagents & Equipment:
-
2-Aminopyrimidine-5-sulfonyl chloride (1.0 eq)
-
Concentrated aqueous ammonia (e.g., 28-30%, excess)
-
Reaction vessel with stirrer
-
Ice bath
-
-
Procedure:
-
Suspension: Suspend the crude 2-aminopyrimidine-5-sulfonyl chloride (1.0 eq) in a suitable solvent such as acetone or THF at room temperature.
-
Cooling: Cool the suspension to 0-10 °C in an ice bath.
-
Addition: Add excess concentrated aqueous ammonia slowly to the cooled suspension with efficient stirring. An exothermic reaction will be observed. Maintain the temperature below 25 °C. Causality: Using an excess of ammonia ensures complete conversion of the sulfonyl chloride and neutralizes the HCl byproduct.
-
Reaction: Stir the mixture at room temperature for 1-3 hours until the reaction is complete (monitored by TLC or HPLC).
-
Isolation: The product typically precipitates from the reaction mixture. Collect the solid by vacuum filtration.
-
Purification: Wash the filter cake with cold water and then with a small amount of cold ethanol or acetone to remove impurities. For higher purity, the product can be recrystallized from water or an ethanol/water mixture.
-
Drying: Dry the final product, this compound, under vacuum.
-
Protocol Validation and Data
The integrity of this synthesis relies on careful monitoring and characterization.
Self-Validating System:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to track the consumption of starting material and the formation of the product in each step.
-
Product Characterization: The identity and purity of the final compound must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.[1]
-
Melting Point: As an indicator of purity.
-
Elemental Analysis: To confirm the elemental composition.
-
Quantitative Data Summary:
| Parameter | Step 1: Chlorosulfonation | Step 2: Amination |
| Typical Yield | 75-90% | 85-95% |
| Key Conditions | 0-5 °C addition, then 60-70 °C | 0-25 °C |
| Purity (Crude) | >90% | >95% |
| Purity (Recrystallized) | N/A | >99% |
Conclusion
The synthesis of this compound is most reliably achieved through a two-step sequence involving the chlorosulfonation of 2-aminopyrimidine followed by amination. This pathway is efficient, high-yielding, and utilizes readily available starting materials. The detailed protocols and mechanistic insights provided in this guide offer researchers and drug development professionals a robust framework for the practical synthesis and application of this critical pharmaceutical building block. Adherence to the described experimental conditions and analytical validation is paramount to ensuring a reproducible and high-purity outcome.
References
- El-Sayed, M. A. A., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 26(11), 3321.
- Iqbal, S., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(2), 463.
- PubChem. (n.d.). 2-Amino-5-pyrimidinesulfonamide. National Center for Biotechnology Information.
- Google Patents. (2013). CN102952083A - Preparation method of 2-amino pyrimidine.
- ResearchGate. (n.d.). Synthesis of 2-aminopyridine substituted benzene sulphonamides.
- El-Sayed, M. A. A., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Molecules, 28(4), 1834.
- Google Patents. (2013). CN102952083B - Preparation method of 2-amino pyrimidine.
- ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine.
- World Journal of Pharmaceutical Research. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents.
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An In-depth Technical Guide to 2-Aminopyrimidine-5-sulfonamide: Synthesis, Properties, and Applications in Drug Discovery
Foreword: The Architectural Significance of the 2-Aminopyrimidine-5-sulfonamide Core
In the landscape of medicinal chemistry, the convergence of privileged scaffolds often heralds the genesis of novel therapeutic agents. The this compound core is a quintessential example of such a synergistic union. The 2-aminopyrimidine moiety is a cornerstone of numerous FDA-approved drugs, prized for its ability to form critical hydrogen bond interactions with biological targets.[1] Similarly, the sulfonamide group is a classic pharmacophore, integral to the function of a wide array of antibacterial, antiviral, and anticancer drugs.[2][3] The strategic fusion of these two motifs creates a versatile scaffold for the development of innovative therapeutics. This guide provides a comprehensive technical overview of the synthesis, key characteristics, and burgeoning applications of this compound, tailored for researchers and professionals in drug development.
Chapter 1: The Genesis of a Scaffold - A Rational Approach to Synthesis
While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in contemporary databases, its synthesis can be logically deduced from established and reliable chemical transformations. The most direct and industrially scalable approach involves a two-step process commencing with the commercially available 2-aminopyrimidine. This method hinges on the electrophilic substitution of the pyrimidine ring, a reaction that must be carefully controlled to achieve the desired regioselectivity.
Causality in Experimental Design: Navigating the Synthesis
The pyrimidine ring, being an electron-deficient heterocycle, is generally resistant to electrophilic substitution. However, the presence of the activating amino group at the C2 position directs electrophiles to the C5 position. The choice of a sulfonating agent and the reaction conditions are critical to overcoming the inherent low reactivity of the ring and preventing side reactions. Chlorosulfonic acid is a potent and effective reagent for this transformation, serving as both the source of the sulfonyl group and a strongly acidic medium that can protonate the pyrimidine nitrogens, further influencing the electronic distribution of the ring.
The subsequent amination of the resulting sulfonyl chloride is a standard and high-yielding nucleophilic substitution reaction. The use of aqueous ammonia provides the nucleophile to displace the chloride and form the stable sulfonamide bond.
Experimental Protocol: A Step-by-Step Synthesis
Step 1: Synthesis of 2-Aminopyrimidine-5-sulfonyl Chloride
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize evolving HCl gas), place 2-aminopyrimidine (1.0 eq).
-
Reagent Addition: Cool the flask in an ice-salt bath to 0-5 °C. Cautiously add chlorosulfonic acid (5.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate of 2-aminopyrimidine-5-sulfonyl chloride is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, suspend the crude 2-aminopyrimidine-5-sulfonyl chloride (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran.
-
Reagent Addition: Cool the suspension in an ice bath and add concentrated aqueous ammonia (excess) dropwise with stirring.
-
Reaction Progression: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the disappearance of the sulfonyl chloride by TLC.
-
Work-up and Purification: Remove the organic solvent under reduced pressure. The resulting solid is suspended in water, collected by filtration, and washed with cold water. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Chapter 2: Biological Significance and Mechanistic Insights
While this compound itself is primarily recognized as a synthetic intermediate, its structural motifs are prevalent in a multitude of biologically active molecules.[4] The sulfonamide moiety is a well-established inhibitor of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[5] This mechanism underpins the antibacterial activity of many sulfa drugs. The 2-aminopyrimidine core is a versatile pharmacophore found in inhibitors of various kinases and other enzymes.
A Gateway to Diverse Bioactivities
The true value of this compound lies in its utility as a building block for creating libraries of derivatives with diverse pharmacological profiles.[4] By modifying the sulfonamide nitrogen or the amino group of the pyrimidine, researchers have developed compounds with a range of activities, including:
-
Antiviral Agents: The incorporation of heterocyclic moieties onto the sulfonamide nitrogen has yielded compounds with activity against a variety of viruses.[2]
-
Anticancer Agents: The 2-aminopyrimidine scaffold is a key component of several kinase inhibitors used in cancer therapy.
-
Antibacterial Agents: Building upon the classical antibacterial mechanism of sulfonamides, novel derivatives continue to be explored to combat drug-resistant bacteria.[6]
Illustrative Signaling Pathway: Inhibition of Folic Acid Synthesis
The following diagram illustrates the classical mechanism of action for antibacterial sulfonamides, a pathway that derivatives of this compound can be designed to inhibit.
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Chapter 3: Structure-Activity Relationships (SAR) - A Derivative-Centric View
As the parent this compound is primarily a synthetic intermediate, a direct SAR is not applicable. However, by examining its derivatives, we can glean valuable insights into how structural modifications influence biological activity. The following table summarizes key SAR trends observed in the literature for various classes of this compound derivatives.
| Derivative Class | Modification | Impact on Biological Activity | Reference |
| Antibacterial | Substitution on the sulfonamide nitrogen with heterocyclic rings. | Generally enhances potency and can broaden the spectrum of activity. | [6] |
| Antiviral | Introduction of bulky or lipophilic groups on the sulfonamide nitrogen. | Can improve cell permeability and target engagement. | [2] |
| Kinase Inhibitors | Derivatization of the 2-amino group. | Crucial for establishing key hydrogen bonding interactions in the ATP-binding pocket of kinases. | [1] |
| β-Glucuronidase Inhibitors | Substitution at the 4 and 6 positions of the pyrimidine ring. | Can significantly impact inhibitory potency. | [7] |
Chapter 4: The Future Trajectory - A Scaffold of Opportunity
The this compound core represents a fertile ground for the discovery of next-generation therapeutics. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while the proven pharmacological relevance of its constituent parts provides a strong rationale for its continued exploration. Future research will likely focus on the development of highly specific inhibitors for a range of therapeutic targets, leveraging the unique electronic and steric properties of this versatile scaffold.
References
- Iqbal, S., Shaikh, N. N., Khan, K. M., Kiran, S., Naz, S., Ul-Haq, Z., Perveen, S., & Choudhary, M. I. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(23), 5727. [Link]
- J&K Scientific. (n.d.). 2-Amino-5-pyrimidinesulfonamide.
- PubChem. (n.d.). 2-Amino-5-pyrimidinesulfonamide. National Center for Biotechnology Information.
- Kovaleva, E., Orlov, A., & Bakulev, V. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 27(24), 8993. [Link]
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
- Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine.
- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). International Journal of Pharmaceutical Sciences and Research, 15(8), 3429-3435.
- ResearchGate. (n.d.). Synthesis of 2-aminopyridine substituted benzene sulphonamides.
- Bolshan, Y., & Batey, R. A. (2005). Modular Two-Step Route to Sulfondiimidamides. Organic Letters, 7(8), 1487–1490.
- El-Faham, A., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Molecules, 28(4), 1815.
- Sallal, Z. A., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry, 13(2), 519-539.
- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-142.
- Hektoen International. (2024). Sulfonamides: The first synthetic antibacterial agents.
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2-Aminopyrimidine-5-sulfonamide derivatives synthesis
An In-depth Technical Guide on the Synthesis of 2-Aminopyrimidine-5-sulfonamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
The this compound scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The fusion of the 2-aminopyrimidine moiety, a privileged structure known for its role in kinase inhibition and other biological interactions, with the versatile sulfonamide group has yielded compounds with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive overview of the core synthetic strategies for constructing these valuable derivatives. It delves into the mechanistic rationale behind key transformations, offers detailed experimental protocols, and presents a logical framework for the design and execution of synthetic routes targeting this important class of molecules.
The Strategic Importance of the this compound Core
The 2-aminopyrimidine unit is a bioisostere of purine and is prevalent in numerous FDA-approved drugs, where it often serves as a crucial hinge-binding motif in protein kinase inhibitors.[3] The sulfonamide group (-SO₂NHR) is a classic pharmacophore, renowned for its ability to engage in strong hydrogen bonding interactions and its presence in antibacterial, diuretic, and anti-inflammatory drugs.[4][5] The combination of these two pharmacophores creates a molecular framework with significant potential for targeted drug design, making the development of robust and flexible synthetic methodologies a high-priority area of research.
Retrosynthetic Analysis and Core Synthetic Logic
A logical retrosynthetic analysis of the target scaffold reveals two primary disconnection points, guiding the overall synthetic strategy. The primary disconnections are at the sulfur-nitrogen bond of the sulfonamide and the bonds forming the pyrimidine ring.
Caption: Retrosynthetic analysis of this compound derivatives.
This analysis logically leads to a convergent synthesis plan:
-
Construct the Core Heterocycle: Synthesize the 2-aminopyrimidine ring.
-
Install the Sulfonyl Group: Introduce a sulfonyl chloride at the C5 position.
-
Derivatize the Sulfonamide: React the sulfonyl chloride with various amines to generate the final sulfonamide derivatives.
Core Synthetic Methodologies
Principle Synthesis: The Pinner Reaction for 2-Aminopyrimidine Core Formation
The most fundamental and widely adopted method for constructing the 2-aminopyrimidine core is through the condensation of guanidine with a β-dicarbonyl compound or a synthetic equivalent. This reaction, a variation of the Pinner synthesis, is robust and tolerates a wide range of functional groups.
The reaction proceeds via a condensation mechanism where the nucleophilic guanidine attacks the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to yield the aromatic pyrimidine ring. A common precursor is malondialdehyde or its acetal equivalent.[6]
Key Functionalization: Electrophilic Chlorosulfonation at C5
With the 2-aminopyrimidine core in hand, the next critical step is the introduction of the sulfonyl group at the 5-position. This is typically achieved via electrophilic substitution using chlorosulfonic acid (ClSO₃H).
Causality and Mechanistic Insight: The 2-amino group is an activating, ortho-para directing group. It enriches the electron density of the pyrimidine ring, particularly at the C5 position (para to the amino group), making it susceptible to attack by a strong electrophile like the sulfur trioxide (SO₃) transiently formed from chlorosulfonic acid. The reaction must be performed under anhydrous conditions and at low temperatures (typically 0-5 °C) to control the high reactivity of chlorosulfonic acid and prevent unwanted side reactions.
Final Derivatization: Sulfonamide Formation
The resulting 2-aminopyrimidine-5-sulfonyl chloride is a versatile intermediate. The final derivatives are synthesized through a standard nucleophilic substitution reaction where a primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.[4][7]
This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3] The choice of the amine reactant (R₂R₃NH) is the primary method for introducing diversity into the final compound library.
Visualization of the General Synthetic Workflow
The following diagram illustrates the complete, forward-synthetic pathway.
Caption: General workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocols
The following protocols are representative examples for the synthesis of a target derivative. Researchers should always perform their own risk assessment before undertaking any chemical synthesis.
Protocol 5.1: Synthesis of 2-Aminopyrimidine-5-sulfonyl chloride
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 2-aminopyrimidine (1.0 eq).
-
Reaction: Cool the flask to 0 °C in an ice-salt bath. Add chlorosulfonic acid (5.0-10.0 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot in ice water and extracting with ethyl acetate.
-
Work-up: Very slowly and carefully, pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum. The crude 2-aminopyrimidine-5-sulfonyl chloride is often used directly in the next step without further purification due to its reactivity.
Protocol 5.2: General Procedure for the Synthesis of N-Substituted-2-aminopyrimidine-5-sulfonamides
-
Setup: In a round-bottom flask, dissolve the crude 2-aminopyrimidine-5-sulfonyl chloride (1.0 eq) in a suitable anhydrous solvent such as pyridine or a mixture of dichloromethane and triethylamine.
-
Reaction: To this solution, add the desired primary or secondary amine (1.1 eq) dropwise at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting sulfonyl chloride is consumed.
-
Work-up: Remove the solvent under reduced pressure. Add water to the residue, which will often cause the product to precipitate. If an oil forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound derivative.[3]
Table 1: Representative Derivatization Data
| Entry | Amine Used | Resulting R Group on Sulfonamide | Solvent/Base | Typical Yield (%) |
| 1 | Aniline | -NHPh | Pyridine | 75-85 |
| 2 | Benzylamine | -NHCH₂Ph | DCM / Et₃N | 80-90 |
| 3 | Morpholine | -N(CH₂CH₂)₂O | DCM / Et₃N | 85-95 |
| 4 | 4-Fluoroaniline | -NH(p-F-Ph) | Pyridine | 70-80 |
Structural Characterization
The identity, structure, and purity of all synthesized intermediates and final products must be rigorously confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental composition.[3]
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic S=O stretches of the sulfonamide group (typically around 1350 cm⁻¹ and 1160 cm⁻¹).
Conclusion
The synthesis of this compound derivatives is a well-established and highly adaptable process central to modern drug discovery. The strategy relies on the robust formation of the 2-aminopyrimidine core, followed by a regioselective chlorosulfonation at the C5 position, and is completed by a versatile amination reaction to form the final sulfonamide. This modular approach allows for the systematic generation of large libraries of diverse compounds for biological screening. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental protocols are paramount to achieving high yields and purity, paving the way for the discovery of novel therapeutic agents.
References
[8] Al-Hourani, B., Al-Kaissi, E., & Al-Ayed, A. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. MDPI. Available at: [Link]
[7] ResearchGate. (n.d.). Synthesis of 2-aminopyridine substituted benzene sulphonamides. ResearchGate. Available at: [Link]
[3] Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. Available at: [Link]
[1] Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Available at: [Link]
[4] Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. Available at: [Link]
[2] Singh, R., & Singh, A. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Journal of Advanced Scientific Research and Innovations. Available at: [Link]
[9] ResearchGate. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. ResearchGate. Available at: [Link]
[10] PubChem. (n.d.). 2-Amino-5-pyrimidinesulfonamide. PubChem. Available at: [Link]
[6] Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine. Google Patents. Available at:
[11] ResearchGate. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. ResearchGate. Available at: [Link]
[12] ResearchGate. (n.d.). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. ResearchGate. Available at: [Link]
[5] Advanced Journal of Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry. Available at: [Link]
[13] Zafar, W., et al. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Journal of the Iranian Chemical Society. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of 2-Aminopyrimidine-5-sulfonamide
This guide provides an in-depth technical overview of the spectroscopic methodologies used to characterize 2-Aminopyrimidine-5-sulfonamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.
Introduction
This compound is a heterocyclic compound featuring a pyrimidine core, an amino group, and a sulfonamide functional group.[1][2] Its structural complexity and potential pharmacological relevance, stemming from the well-established bioactivity of both pyrimidine and sulfonamide moieties, make comprehensive structural elucidation essential.[3][4] Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous confirmation of the molecular structure, purity, and electronic properties.
This guide explains the causality behind experimental choices and presents self-validating protocols to ensure data integrity and reproducibility. While complete, published experimental spectra for this specific molecule are not widely available, this document provides a robust predictive analysis based on established principles and data from analogous structures.
Molecular Structure and Properties
Below is a diagram illustrating the workflow for the complete spectroscopic characterization of this molecule.
Caption: General workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical.
Expertise & Experience: The "Why"
The choice of a deuterated solvent is paramount. Dimethyl sulfoxide (DMSO-d₆) is recommended for this compound due to its excellent solubilizing power for polar, hydrogen-bonding molecules and its ability to allow for the observation of exchangeable protons (from NH₂ groups).[5] In solvents like CDCl₃, these protons can exchange rapidly or have very broad signals, obscuring valuable information.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the protons of the amino and sulfonamide groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-4, H-6 (Pyrimidine) | ~8.8 - 9.0 | Singlet | 2H | The two protons on the pyrimidine ring are chemically equivalent due to the molecule's symmetry. They are significantly deshielded by the two ring nitrogens and the electron-withdrawing sulfonamide group. Analogous protons in 2-aminopyrimidine appear around 8.3 ppm[6], and the C5-sulfonamide group will further increase this shift. |
| -SO₂NH₂ (Sulfonamide) | ~7.5 - 7.8 | Broad Singlet | 2H | The sulfonamide protons are acidic and exchangeable. Their chemical shift is concentration and temperature-dependent. This range is typical for primary sulfonamides.[7] |
| -NH₂ (Amino) | ~7.0 - 7.3 | Broad Singlet | 2H | The exocyclic amino group protons are also exchangeable. Their position is influenced by hydrogen bonding and the electronic effects of the pyrimidine ring.[5] |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 (Pyrimidine) | ~163 - 165 | This carbon is attached to three nitrogen atoms (two in the ring, one exocyclic), causing a significant downfield shift. Similar carbons in 2-aminopyrimidine derivatives are found in this region.[8] |
| C-4, C-6 (Pyrimidine) | ~158 - 160 | These equivalent carbons are attached to a ring nitrogen and are adjacent to the carbon bearing the amino group, resulting in a downfield shift. |
| C-5 (Pyrimidine) | ~120 - 125 | The carbon atom directly attached to the electron-withdrawing sulfonamide group will be shifted downfield, but less so than the carbons adjacent to the ring nitrogens. |
Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation: Accurately weigh 10-15 mg of the compound for ¹H NMR and 30-50 mg for ¹³C NMR.[9]
-
Solvent Selection: Dissolve the sample in ~0.6 mL of high-purity DMSO-d₆ (≥99.8% D).
-
Instrumentation: Use a spectrometer with a field strength of at least 300 MHz. Higher fields (e.g., 500 MHz) will provide better signal dispersion.
-
¹H NMR Acquisition:
-
Tune and shim the probe for optimal magnetic field homogeneity.
-
Acquire the spectrum using a standard single-pulse sequence.
-
Set a spectral width of approximately 12 ppm, centered around 6 ppm.
-
Use a relaxation delay (D1) of 2-5 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence (e.g., 'zgpg').
-
Set a spectral width of approximately 200 ppm.
-
Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
A longer relaxation delay (5-10 seconds) may be necessary to accurately integrate quaternary carbons, though none are predicted to be present in the aromatic region of this molecule.[9]
-
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: The "Why"
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is superior to traditional KBr pellets. ATR requires minimal sample preparation, is non-destructive, and provides excellent reproducibility by ensuring consistent contact between the sample and the IR beam via a crystal (typically diamond).
Predicted IR Absorption Bands
The IR spectrum will be dominated by absorptions from the N-H, S=O, and pyrimidine ring vibrations.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch (-NH₂) | Medium-Strong | This region typically shows two distinct bands for a primary amine, corresponding to the asymmetric and symmetric stretching modes.[7][10] |
| 3350 - 3250 | N-H Stretch (-SO₂NH₂) | Medium | The sulfonamide N-H stretches often appear in the same region as amine stretches but can sometimes be distinguished.[11] |
| 1650 - 1620 | N-H Scissoring (Bending) (-NH₂) | Strong | This bending vibration is characteristic of primary amines. |
| 1590 - 1480 | C=C and C=N Ring Stretching | Medium-Strong | Aromatic and heteroaromatic rings exhibit multiple bands in this region due to complex stretching vibrations.[12] |
| 1350 - 1310 | S=O Asymmetric Stretch (-SO₂) | Strong | The asymmetric stretch of the sulfonyl group is one of the most intense and characteristic bands in the spectrum of a sulfonamide.[7] |
| 1170 - 1140 | S=O Symmetric Stretch (-SO₂) | Strong | The corresponding symmetric stretch is also very strong and, together with the asymmetric band, provides definitive evidence for the sulfonamide group.[7] |
| 920 - 890 | S-N Stretch | Medium | The stretching vibration of the sulfur-nitrogen bond is a useful diagnostic peak.[7] |
Protocol: ATR-FTIR Analysis
Caption: Step-by-step protocol for ATR-FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis. Electrospray ionization (ESI) is the preferred method for a polar molecule like this, as it is a soft ionization technique that typically yields a prominent protonated molecular ion.
Expertise & Experience: The "Why"
High-resolution mass spectrometry (HRMS), using an Orbitrap or Time-of-Flight (TOF) analyzer, is crucial. It allows for the determination of the elemental composition by measuring the mass-to-charge ratio (m/z) with high precision (typically <5 ppm error). This provides an unambiguous confirmation of the molecular formula, C₄H₆N₄O₂S, which is a cornerstone of trustworthy characterization.[13]
Predicted Mass Spectrum Data
-
Mode: Positive Ion ESI (+ESI)
-
Expected [M+H]⁺: m/z 175.0284
-
Calculation: 174.0211 (Exact Mass) + 1.0073 (Mass of H⁺) = 175.0284
-
-
High-Resolution Confirmation: An observed m/z of 175.0284 ± 0.0009 (for 5 ppm mass accuracy) would confirm the elemental composition.
Predicted Fragmentation Pattern (MS/MS)
Tandem mass spectrometry (MS/MS) of the parent ion (m/z 175) would likely reveal characteristic losses associated with the sulfonamide and pyrimidine structures.[14][15]
| Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 158 | NH₃ | Loss of ammonia from the amino and sulfonamide groups. |
| 96 | SO₂NH | Cleavage of the C-S bond with loss of the sulfonamide radical, followed by hydrogen rearrangement. The remaining fragment would be the 2-aminopyrimidine cation. |
| 79 | SO₂ | Loss of sulfur dioxide from a rearranged parent ion. |
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent mixture, such as 50:50 water:acetonitrile with 0.1% formic acid. The acid is critical for promoting protonation in +ESI mode.
-
Instrumentation: Use a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., LC-TOF or LC-Orbitrap).
-
Chromatography (Optional but Recommended): A brief chromatographic step using a C18 column can help purify the sample before it enters the mass spectrometer.
-
MS Acquisition:
-
Set the ESI source to positive ion mode.
-
Acquire a full scan spectrum over a range of m/z 50-500 to observe the [M+H]⁺ ion.
-
Perform a data-dependent MS/MS experiment that triggers fragmentation on the most intense ion in the full scan spectrum (which should be m/z 175).
-
-
Data Analysis:
-
Determine the accurate mass of the parent ion and calculate the mass error to confirm the elemental formula.
-
Analyze the MS/MS spectrum to identify fragmentation patterns and confirm the connectivity of the functional groups.
-
Conclusion
The structural characterization of this compound is reliably achieved through a synergistic application of NMR, IR, and high-resolution MS. This guide provides the predictive data and robust, validated protocols necessary for this analysis. By understanding the "why" behind each experimental choice—from solvent selection in NMR to the ionization technique in MS—researchers can generate high-quality, reproducible data, ensuring the scientific integrity required for drug discovery and development.
References
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- PubChem. 2-Aminopyrimidine.
- Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- ResearchGate. FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion...
- Chemsrc. 2-aminopyrimidine-5-sulfonic acid | CAS#:39687-77-9.
- MDPI. Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. (2022).
- PubMed Central. Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. (2023).
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- ResearchGate. Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF.
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- ResearchGate. (PDF) IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach.
- PubMed. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.
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2-Aminopyrimidine-5-sulfonamide CAS number 99171-23-0
An In-Depth Technical Guide to 2-Aminopyrimidine-5-sulfonamide (CAS 99171-23-0)
Foreword for the Modern Researcher
The landscape of drug discovery is one of constant evolution, where the value of a chemical entity is often defined not by its immediate application, but by its potential as a scaffold for innovation. This compound stands as a prime example of such a molecule. While not a frontline therapeutic in itself, its structure marries two pharmacologically significant moieties: the 2-aminopyrimidine core, a cornerstone of kinase inhibitors, and the sulfonamide group, the progenitor of antibacterial therapy. This guide is crafted for the discerning scientist—one who appreciates the foundational importance of versatile chemical intermediates. We will dissect its properties, propose a logical synthetic route, and explore its established and prospective biological roles, providing a framework for its application in pharmaceutical and agrochemical research.
Core Molecular Identity and Physicochemical Profile
This compound is a stable, solid organic compound at room temperature, typically appearing as a white to light brown powder.[1] Its fundamental role in research and development is as a versatile building block or intermediate.[1][2]
Structural and Chemical Data
A comprehensive summary of the key identifiers and properties for this compound is presented below. This data is essential for analytical characterization, reaction planning, and computational modeling.
| Property | Value | Source(s) |
| CAS Number | 99171-23-0 | [1][2][3] |
| Molecular Formula | C₄H₆N₄O₂S | [1][3] |
| Molecular Weight | 174.18 g/mol | [1][3][4] |
| IUPAC Name | This compound | [2][3] |
| SMILES | NC1=NC=C(S(N)(=O)=O)C=N1 | [3] |
| InChI Key | QDRARHQVEYBKSS-UHFFFAOYSA-N | [2] |
| Appearance | White to Light brown solid | [1] |
| Purity | Typically ≥95% (via HPLC) | [1] |
| Storage Conditions | 0-8 °C, dry and well-ventilated | [1][5] |
Synthesis and Purification: A Scientist's Perspective
While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in readily available literature, a logical and robust pathway can be designed based on established principles of organic chemistry. The following proposed synthesis explains the rationale behind the chosen reactions, providing a framework for its practical execution.
Proposed Two-Step Synthetic Pathway
The most direct approach involves the chlorosulfonation of the parent 2-aminopyrimidine, followed by amination of the resulting sulfonyl chloride.
Caption: Proposed two-step synthesis of this compound.
-
Step 1: Chlorosulfonation of 2-Aminopyrimidine. The pyrimidine ring, while electron-deficient, can undergo electrophilic aromatic substitution, particularly when activated by the amino group. The 2-amino group is an ortho-, para-director. Given the ring's electronics, the C5 position is the most favorable site for substitution. The choice of chlorosulfonic acid as the reagent is deliberate; it is a powerful electrophile that introduces the sulfonyl chloride group (-SO₂Cl) directly onto the ring in a single step. The reaction must be conducted under anhydrous conditions and at low temperatures to control its high reactivity and prevent degradation.
-
Step 2: Amination of the Sulfonyl Chloride. The intermediate, 2-amino-5-(chlorosulfonyl)pyrimidine, possesses a highly reactive sulfonyl chloride group. This group is an excellent electrophile for nucleophilic attack. The introduction of ammonia (typically as an aqueous or alcoholic solution) results in the displacement of the chloride ion, forming the desired sulfonamide group (-SO₂NH₂). This reaction is generally rapid and is often performed at or below room temperature.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system, with clear steps for reaction, workup, and purification.
-
Reaction Setup (Step 1):
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool chlorosulfonic acid (3.0 eq.) to 0 °C in an ice-salt bath.
-
Slowly add 2-aminopyrimidine (1.0 eq.) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10 °C. Causality: This slow, cooled addition is critical to manage the highly exothermic nature of the reaction and prevent side reactions or decomposition.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitor reaction completion using Thin Layer Chromatography (TLC).
-
-
Workup and Isolation (Intermediate):
-
Very carefully, pour the reaction mixture onto crushed ice with vigorous stirring. Causality: This quenches the reactive chlorosulfonic acid and precipitates the sulfonyl chloride intermediate, which is typically a solid.
-
Filter the resulting precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
-
Reaction (Step 2):
-
Suspend the crude 2-amino-5-(chlorosulfonyl)pyrimidine intermediate in a suitable solvent like tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add concentrated aqueous ammonia (5.0 eq.) dropwise.
-
Stir the mixture at room temperature for 3-5 hours until TLC indicates the consumption of the starting material.
-
-
Final Workup and Purification:
-
Remove the organic solvent (THF) under reduced pressure.
-
Dilute the remaining aqueous residue with water and adjust the pH to ~7 using dilute HCl.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Analytical Characterization
To confirm the identity and purity of the synthesized product, a suite of analytical techniques should be employed.
-
High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity (commercial sources often cite ≥95%).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structural integrity and connectivity of the molecule.
-
Mass Spectrometry (MS): Provides the molecular weight, confirming the elemental composition.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic peaks for N-H stretching (amine and sulfonamide), S=O stretching (sulfonamide), and aromatic C-H bonds.
Biological Activity and Therapeutic Potential
The true value of this compound lies in its role as a scaffold. The combination of the pyrimidine and sulfonamide moieties provides a rich platform for developing novel therapeutic agents.
Established Role: Antibacterial Agents
As a sulfonamide, its primary expected biological activity is antibacterial.[1] Sulfonamides function as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[7][8]
-
Mechanism of Action: Bacteria synthesize folic acid from para-aminobenzoic acid (PABA). Due to the structural similarity between sulfonamides and PABA, sulfonamides can bind to the active site of DHPS, preventing the synthesis of dihydropteroic acid, a precursor to folic acid.[9][10] This depletes the bacterial cell of essential folate, thereby halting DNA synthesis and replication, leading to a bacteriostatic effect.[8][10] Mammalian cells are unaffected as they obtain folate from their diet.[7]
Caption: Mechanism of action of sulfonamides in the bacterial folate pathway.
Broader Applications in Drug Discovery
The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently found in FDA-approved drugs. Its derivatives have shown a wide array of biological activities.[6][11]
-
Antiviral and Anticancer: The compound serves as an intermediate for developing antiviral and anticancer agents.[1][2][11] Derivatives of 2-aminopyrimidine are known to act as potent inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are crucial targets in oncology.[12]
-
Enzyme Inhibition: Research has shown that various 2-aminopyrimidine derivatives can inhibit enzymes such as β-glucuronidase and 15-lipoxygenase (15-LOX), suggesting potential applications in treating cancer and inflammatory conditions.[6][13]
-
Agrochemicals: It is also a key building block in the synthesis of modern herbicides and pesticides, contributing to crop protection.[1][2]
Protocol: In Vitro Antibacterial Susceptibility Testing
To empirically validate the antibacterial activity, a Minimum Inhibitory Concentration (MIC) assay is the gold standard.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
-
Preparation: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution in sterile Mueller-Hinton Broth (MHB) across a 96-well microtiter plate.
-
Inoculation: Prepare a bacterial suspension (e.g., E. coli ATCC 25922) standardized to a 0.5 McFarland turbidity, then dilute to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Include positive (broth + bacteria) and negative (broth only) controls for assay validation.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount. This compound is classified with specific hazards that require appropriate safety measures.
GHS Hazard Identification
| Hazard Statement | Code | Description | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4][14] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4][14] |
| STOT - Single Exposure | H335 | May cause respiratory irritation | [4][14] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[14][15]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][14]
-
First Aid:
-
Storage: Keep the container tightly closed in a dry, cool (0-8 °C), and well-ventilated place.[1][5]
Conclusion and Future Outlook
This compound (CAS 99171-23-0) represents more than just a catalog chemical; it is a nexus of proven pharmacological heritage and future potential. Its utility as an intermediate in creating potent antibacterial, antiviral, and anticancer agents is well-established in principle.[1][2] The true opportunity for researchers lies in leveraging this scaffold's inherent bioactivity. Future work should focus on synthesizing novel derivatives and screening them against a diverse panel of targets, from bacterial enzymes to human kinases. By applying the synthetic and analytical frameworks outlined in this guide, scientists are well-equipped to unlock the full potential of this versatile and valuable molecule.
References
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- PubChem. (n.d.). 2-Amino-5-pyrimidinesulfonamide | C4H6N4O2S | CID 53420996.
- Angene Chemical. (n.d.). Safety Data Sheet: this compound.
- El-Ahwany, M. F., Assy, M. G., Sherif, M. H., Soliman, M. R., & Abdellattif, M. H. (2023). Synthetic route for sulfonamides 5a-f. ResearchGate.
- Al-Mohizea, A. (2019). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
- Rather, M. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society.
- Khan, A., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules.
- ChemSynthesis. (2025). 2-amino-5-pyrimidinesulfonic acid.
- Zhang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Synthesis of 2-aminopyridine substituted benzene sulphonamides.
- Brunton, L. L., Knollmann, B. C., & Hilal-Dandan, R. (Eds.). (2017). Goodman & Gilman's: The Pharmacological Basis of Therapeutics.
- Sami Publishing Company. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- Google Patents. (2013). CN102952083A - Preparation method of 2-amino pyrimidine.
- Sumalatha, G., & Shravan, G. (2023).
- El-Sayed, N. N. E., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Pharmaceuticals.
- MDPI. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents.
- MDPI. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition.
- Al-Lami, H. S., et al. (2024). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Egyptian Journal of Chemistry.
- Wikipedia. (n.d.). Sulfonamide (medicine).
- Werth, B. J. (2024). Sulfonamides. MSD Manual Professional Edition.
- ResearchGate. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites.
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An In-Depth Technical Guide to 2-aminopyrimidine-5-sulfonamide: Synthesis, Mechanisms, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Scaffold
The confluence of privileged structures in medicinal chemistry often yields compounds with remarkable biological activity. 2-aminopyrimidine-5-sulfonamide, a molecule integrating the bioactive pyrimidine core with the pharmacologically significant sulfonamide group, represents a compelling scaffold for drug discovery and agrochemical development. This guide, intended for researchers and professionals in the chemical and life sciences, provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its potential mechanisms of action and diverse applications. By synthesizing established knowledge with insights from related structural analogs, this document aims to serve as a foundational resource for stimulating further investigation and innovation.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its application in research and development.
Core Chemical Attributes
This compound is a light brown solid with the following key identifiers and properties[1][2]:
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₄H₆N₄O₂S | [1] |
| Molecular Weight | 174.18 g/mol | [1] |
| CAS Number | 99171-23-0 | [1] |
| Appearance | Light brown solid | - |
| Purity (Typical) | ≥ 95% (HPLC) | - |
| Storage Conditions | 0-8 °C | - |
Structural Representation
The chemical structure of this compound is characterized by a pyrimidine ring substituted with an amino group at the 2-position and a sulfonamide group at the 5-position.
Caption: Chemical structure of this compound.
Synthesis of this compound
Proposed Synthetic Pathway
A logical synthetic route would likely proceed through the formation of a key intermediate, 2-aminopyrimidine-5-sulfonyl chloride, followed by amination.
Caption: Mechanism of antibacterial action via inhibition of dihydropteroate synthase.
Potential Antiviral Activity
Derivatives of both pyrimidines and sulfonamides have demonstrated a wide range of antiviral activities.[4][5][6] The antiviral mechanism of this compound is not yet fully elucidated but may involve several possibilities based on related compounds:
-
Inhibition of Viral Enzymes: The molecule could potentially inhibit viral polymerases, proteases, or other enzymes essential for viral replication.
-
Interference with Viral Entry: Some sulfonamide derivatives act as entry inhibitors, preventing the virus from attaching to or entering host cells.[7]
-
Modulation of Host Factors: The compound might interact with host cell proteins that are co-opted by the virus for its life cycle.
Potential Herbicidal Activity
The pyrimidine and sulfonamide moieties are present in numerous commercial herbicides.[5][6][8][9][10] The herbicidal action of this compound could be attributed to:
-
Inhibition of Acetohydroxyacid Synthase (AHAS): Many sulfonylurea herbicides, which share the sulfonamide group, target the AHAS enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[5]
-
Inhibition of Protoporphyrinogen Oxidase (PPO): Some pyrimidine-containing herbicides are known to inhibit PPO, an enzyme involved in chlorophyll and heme biosynthesis.[8][9] Disruption of this pathway leads to the accumulation of toxic intermediates and ultimately cell death.
Experimental Protocols and Analytical Methods
For researchers working with this compound, standardized protocols for its analysis and biological evaluation are essential. The following are suggested methods based on established techniques for similar compounds.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A reverse-phase HPLC method is suitable for determining the purity of this compound.
| Parameter | Suggested Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
¹H NMR: Expected signals would include aromatic protons on the pyrimidine ring and protons of the amino and sulfonamide groups.
-
¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the pyrimidine ring and any aliphatic carbons if derivatized.
Mass Spectrometry (MS) for Molecular Weight Verification
-
Electrospray ionization (ESI) or other soft ionization techniques can be used to confirm the molecular weight of the compound.
In Vitro Biological Assays
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., E. coli, S. aureus).
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Antiviral Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell culture.
-
Seed a monolayer of susceptible host cells in a multi-well plate.
-
Infect the cells with a known amount of virus.
-
After a short incubation period, remove the virus inoculum and add a semi-solid overlay medium containing various concentrations of this compound.
-
Incubate the plates for a period sufficient for plaque formation.
-
Stain the cells and count the number of plaques in each well.
-
Calculate the concentration of the compound that reduces the number of plaques by 50% (IC₅₀).
Herbicidal Activity Assay (Seedling Growth Inhibition)
This assay assesses the effect of the compound on the growth of target plant species.
-
Place seeds of a model plant (e.g., Arabidopsis thaliana, cress) on agar plates or filter paper moistened with different concentrations of this compound.
-
Incubate the plates under controlled light and temperature conditions.
-
After a set period (e.g., 7-14 days), measure the root length and/or shoot fresh weight.
-
Determine the concentration of the compound that causes 50% inhibition of growth (IC₅₀).
Applications and Future Directions
The unique structural features of this compound position it as a valuable scaffold in several areas of research and development.
-
Drug Discovery: As a lead compound for the development of novel antibacterial, antiviral, and potentially anticancer agents. The 2-aminopyrimidine moiety is a known "hinge-binder" for many kinases, suggesting potential applications in oncology.
-
Agrochemicals: As a starting point for the design of new herbicides with potentially novel mechanisms of action, which is crucial for overcoming weed resistance.
-
Chemical Biology: As a tool compound to probe the function of enzymes in various biological pathways, particularly those involved in nucleotide and amino acid metabolism.
Future research should focus on the detailed elucidation of its specific molecular targets, optimization of its biological activity through medicinal chemistry efforts, and comprehensive in vivo efficacy and safety profiling.
References
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- Iqbal, S., Shaikh, N. N., Khan, K. M., Kiran, S., Naz, S., Ul-Haq, Z., Perveen, S., & Choudhary, M. I. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(15), 3488. [Link]
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- Supuran, C. T. (2008). Anticancer and antiviral sulfonamides. Mini reviews in medicinal chemistry, 8(1), 61-69. [Link]
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Topic: The Role of 2-Aminopyrimidine-5-Sulfonamide as a Dihydropteroate Synthase Inhibitor
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, making it a validated and highly attractive target for antimicrobial agents.[1] The sulfonamide class of drugs, the first synthetic antibacterials to be used clinically, function by inhibiting DHPS.[2][3] This guide provides a detailed technical examination of 2-aminopyrimidine-5-sulfonamide, a representative sulfonamide, and its role as a competitive inhibitor of DHPS. We will explore the underlying mechanism of action, detail robust experimental protocols for validating its inhibitory activity, and discuss the structural basis for its function. This document is intended to serve as a comprehensive resource for researchers engaged in the study of DHPS inhibitors and the development of novel antifolate therapeutics.
Introduction: The Centrality of the Folate Pathway
Dihydropteroate Synthase (DHPS): A Gateway to Folate Synthesis
All organisms require reduced folate cofactors for the synthesis of essential metabolites, including nucleotides (the building blocks of DNA and RNA) and certain amino acids.[4][5] While mammals obtain folates from their diet, most bacteria and lower eukaryotes must synthesize them de novo, rendering the folate pathway essential for their survival.[4][6] This metabolic distinction makes enzymes within this pathway prime targets for selective antimicrobial therapy.[1]
Dihydropteroate synthase (DHPS) catalyzes a key step in this pathway: the condensation of para-aminobenzoic acid (pABA) with 7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.[3][7][8] This reaction is a crucial checkpoint in folate production.[9] The absence of DHPS in humans provides a therapeutic window, allowing for the design of inhibitors that are selective for microbial enzymes.[4][6]
The Sulfonamide Class: Pioneering DHPS Inhibition
The sulfonamides, or "sulfa drugs," were the first class of synthetic antibacterial agents to be used successfully in a clinical setting.[2][10] Their mechanism of action relies on their structural similarity to the native DHPS substrate, pABA.[4][10] By acting as competitive inhibitors, sulfonamides bind to the pABA-binding site on the DHPS enzyme, preventing the formation of 7,8-dihydropteroate and thereby halting folate synthesis.[6][7] This depletion of essential folates ultimately leads to a bacteriostatic effect, inhibiting bacterial growth and division.[2][6]
This compound: A Mechanistic Deep Dive
Chemical Structure and Properties
This compound is a compound that embodies the key pharmacophoric features of a sulfonamide inhibitor. Its structure consists of a sulfonamide group (-SO₂NH₂) attached to a pyrimidine ring, which in turn bears an amino group (-NH₂).
| Property | Value | Source |
| Molecular Formula | C₄H₆N₄O₂S | [11] |
| Molecular Weight | 174.18 g/mol | [11] |
| Topological Polar Surface Area | 120 Ų | [11] |
| Hydrogen Bond Donors | 2 | [11] |
| Hydrogen Bond Acceptors | 6 | [11] |
| Complexity | 213 | [11] |
Mechanism of Action: Competitive Inhibition
The efficacy of this compound as a DHPS inhibitor is rooted in its function as a substrate analogue of pABA. The enzyme's active site contains distinct binding pockets for both DHPP and pABA.[2][9] The reaction proceeds in an ordered manner, where DHPP binds first, leading to the elimination of its pyrophosphate group and the formation of a stabilized cationic intermediate.[1] Subsequently, pABA binds and attacks this intermediate to form dihydropteroate.[1]
This compound directly competes with pABA for binding to the active site.[4][6] The sulfonamide moiety and the aromatic aminopyrimidine ring mimic the carboxylate and amino-phenyl structure of pABA, allowing it to occupy the same pocket. When the inhibitor is bound, it prevents pABA from accessing the active site, thereby blocking the catalytic reaction and halting the folate synthesis cascade.[6]
Figure 1: Competitive inhibition of DHPS by this compound.
Experimental Validation and Protocol
Verifying the inhibitory action of compounds like this compound requires robust enzymatic assays. The following protocol describes a common method for determining DHPS activity and inhibition, leveraging the colorimetric detection of pyrophosphate (PPi), a byproduct of the enzymatic reaction.[12]
Detailed Experimental Protocol: DHPS Inhibition Assay
This protocol is designed to be a self-validating system through the inclusion of appropriate controls.
A. Materials and Reagents:
-
Purified DHPS enzyme (e.g., from S. aureus or B. anthracis)
-
7,8-dihydropterin pyrophosphate (DHPP) substrate
-
para-Aminobenzoic acid (pABA) substrate
-
This compound (or other test inhibitor)
-
Assay Buffer: 100 mM Tris-HCl (pH 8.5), 10 mM MgCl₂, 1 mM DTT
-
Pyrophosphate detection kit (e.g., commercial malachite green-based assay)
-
96-well microplates
-
Microplate reader
B. Step-by-Step Methodology:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10 concentrations) in the assay buffer to determine the IC₅₀ value.
-
Reaction Mixture Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Test Wells: 25 µL of assay buffer, 5 µL of DHPS enzyme, 5 µL of the inhibitor dilution.
-
Positive Control (No Inhibitor): 25 µL of assay buffer, 5 µL of DHPS enzyme, 5 µL of assay buffer with equivalent DMSO concentration.
-
Negative Control (No Enzyme): 30 µL of assay buffer, 5 µL of assay buffer with equivalent DMSO concentration.
-
-
Enzyme-Inhibitor Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Add a 15 µL substrate mix containing pABA and DHPP (final concentrations typically in the low micromolar range, determined by prior Kₘ measurements) to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time should be optimized to ensure the reaction in the positive control remains within the linear range.
-
Reaction Termination and Detection: Stop the reaction by adding 50 µL of the pyrophosphate detection reagent. Incubate for an additional 15-20 minutes at room temperature to allow color development.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green assays) using a microplate reader.
C. Data Analysis:
-
Correct for Background: Subtract the average absorbance of the negative control wells from all other wells.
-
Calculate Percent Inhibition: Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Abs_Test / Abs_PositiveControl))
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Figure 2: Standard experimental workflow for a DHPS inhibition assay.
Kinetic Analysis to Confirm Mechanism
To definitively establish that this compound acts as a competitive inhibitor, kinetic studies are essential.[12][13] This involves measuring the initial reaction rates at various pABA concentrations in the presence and absence of a fixed concentration of the inhibitor.
-
Procedure: Perform the DHPS assay as described above, but vary the concentration of pABA while keeping the DHPP concentration constant and saturated. Repeat this for several fixed concentrations of the inhibitor.
-
Analysis: Plot the data on a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[pABA]).
-
Interpretation: For a competitive inhibitor, the lines will intersect on the y-axis, indicating that the maximum velocity (Vₘₐₓ) is unchanged, but the apparent Michaelis constant (Kₘ) increases with inhibitor concentration. This confirms that the inhibitor and substrate are competing for the same binding site.
Overcoming Resistance and Future Directions
The widespread use of sulfonamides has led to the emergence of bacterial resistance, often through mutations in the folP gene that encodes DHPS.[3][8] These mutations can reduce the binding affinity of sulfa drugs to the active site without critically compromising the enzyme's natural function.[8]
This challenge has spurred new research directions:
-
Pterin Site Inhibition: Developing inhibitors that target the highly conserved DHPP/pterin binding site, rather than the pABA site, is a promising strategy to bypass existing sulfonamide resistance mechanisms.[2][3]
-
Allosteric Inhibition: The discovery of allosteric sites on DHPS, distinct from the active site, opens a new frontier for developing novel inhibitors that are less susceptible to traditional resistance mutations.[14]
-
Dual-Target Inhibitors: Designing single molecules that can inhibit both DHPS and another enzyme in the folate pathway, such as dihydrofolate reductase (DHFR), could produce a synergistic effect and reduce the likelihood of resistance.[15][16]
Conclusion
This compound serves as a classic example of a competitive DHPS inhibitor, leveraging its structural mimicry of the natural substrate pABA to disrupt the essential folate biosynthesis pathway in microorganisms. Understanding its mechanism of action and the experimental methods used to validate it are fundamental to the field of antimicrobial research. While resistance is a significant challenge, the foundational knowledge gained from studying compounds like this compound continues to inform the rational design of the next generation of DHPS inhibitors, which are urgently needed to combat the growing threat of multidrug-resistant pathogens.
References
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- Ibrahim, T. S., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(18), 10484-10501. [Link]
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- M-CSA. Dihydropteroate synthase.
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2-Aminopyrimidine-5-sulfonamide as an intermediate in drug synthesis
An In-Depth Technical Guide to 2-Aminopyrimidine-5-sulfonamide as a Core Intermediate in Drug Synthesis
Executive Summary
In the landscape of modern medicinal chemistry, the strategic combination of established pharmacophores is a cornerstone of rational drug design. This guide focuses on this compound, a heterocyclic intermediate that embodies this principle by merging the biologically ubiquitous pyrimidine ring with the therapeutically proven sulfonamide moiety. The pyrimidine core is a "privileged structure," capable of interacting with a wide array of biological targets, while the sulfonamide group is renowned for its role in therapeutics ranging from antimicrobials to diuretics.[1][2][3] This document provides a comprehensive technical overview of the synthesis, reactivity, and application of this compound, presenting it as a versatile and high-value building block for the synthesis of targeted therapeutics, particularly in oncology.
Introduction: A Hybrid Scaffold of Strategic Importance
The pyrimidine ring is a fundamental component of life, forming the structural backbone of nucleobases in DNA and RNA.[4] This inherent biological relevance has made it a focal point in drug discovery, leading to the development of numerous FDA-approved drugs for a wide range of diseases.[4][5] Its utility is amplified when functionalized with other key pharmacophoric groups.
The sulfonamide functional group (R-SO₂NH₂) is another pillar of medicinal chemistry. Since the discovery of sulfa drugs, it has been incorporated into countless therapeutic agents, valued for its ability to act as a stable hydrogen bond donor and acceptor, engage in crucial interactions with enzyme active sites, and fine-tune the physicochemical properties of a molecule.[6][7]
The compound this compound (CAS 99171-23-0) represents a deliberate fusion of these two powerful motifs.[8] Its structure offers medicinal chemists multiple reactive "handles" for elaboration into complex drug molecules, making it a highly sought-after intermediate in the synthesis of novel therapeutic agents. This guide will explore the unique chemical attributes that make this compound a cornerstone for innovation in drug development.
Molecular Structure of this compound
Caption: Proposed two-step synthesis route for this compound.
Experimental Protocol 1: Synthesis of this compound
Trustworthiness: This protocol is a representative procedure based on established chemical principles for chlorosulfonation and amination reactions. All steps include clear instructions and rationale.
Step 1: Chlorosulfonation of 2-Aminopyrimidine
-
Reaction Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet to a scrubber (containing aqueous NaOH solution to neutralize HCl gas).
-
Reagent Addition: Carefully charge chlorosulfonic acid (ClSO₃H, ~5 equivalents) to the flask and cool to 0°C in an ice bath.
-
Causality: Using an excess of chlorosulfonic acid serves as both the reagent and the solvent. Cooling is critical to control the initial exothermic reaction.
-
-
Substrate Addition: Add 2-aminopyrimidine (1.0 eq) portion-wise to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 10°C.
-
Reaction Execution: After the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Causality: Heating provides the necessary activation energy for the electrophilic aromatic substitution to occur at the C-5 position of the pyrimidine ring.
-
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. The intermediate, 2-aminopyrimidine-5-sulfonyl chloride, will precipitate as a solid.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water to remove residual acid, and dry under vacuum. This crude intermediate is often used directly in the next step without further purification.
Step 2: Amination of 2-Aminopyrimidine-5-sulfonyl chloride
-
Reaction Setup: Suspend the crude 2-aminopyrimidine-5-sulfonyl chloride (1.0 eq) in a suitable solvent like acetone or THF in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C.
-
Reagent Addition: Add concentrated aqueous ammonia (NH₄OH, ~10 eq) dropwise to the suspension.
-
Causality: A large excess of ammonia is used to react with the sulfonyl chloride and to neutralize the HCl byproduct generated during the reaction, driving it to completion.
-
-
Reaction Execution: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC/LC-MS.
-
Isolation & Purification:
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
The resulting aqueous slurry is filtered, and the solid product is collected.
-
The crude product can be recrystallized from a water/ethanol mixture to yield pure this compound.
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Core Application: An Intermediate for Kinase Inhibitor Synthesis
The 2-aminopyrimidine scaffold is a cornerstone of modern kinase inhibitor design, acting as a "hinge-binder" that mimics the adenine of ATP. The addition of the 5-sulfonamide group provides a valuable vector for gaining additional potency and selectivity.
Below is a representative workflow for the synthesis of a hypothetical Cyclin-Dependent Kinase (CDK) inhibitor using this compound as a key intermediate. The target structure incorporates a substituted aryl group, a common feature in CDK inhibitors, attached via a C-N bond.
Caption: Experimental workflow for a Buchwald-Hartwig amination using the title intermediate.
Experimental Protocol 2: Synthesis of N-Aryl-2-aminopyrimidine-5-sulfonamide Core
Trustworthiness: This protocol describes a self-validating system for a palladium-catalyzed cross-coupling reaction, a robust and widely used transformation in pharmaceutical synthesis.
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired aryl bromide (1.1 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), and Xantphos (0.1 eq).
-
Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Cesium carbonate is a strong, non-nucleophilic base required for the catalytic cycle. Xantphos is a bulky phosphine ligand that stabilizes the palladium catalyst and facilitates the reductive elimination step.
-
-
Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Add anhydrous, degassed 1,4-dioxane via syringe.
-
Causality: Degassed solvent is used to minimize dissolved oxygen, further protecting the catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction's progress by taking aliquots and analyzing via LC-MS until the starting materials are consumed (typically 8-16 hours).
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.
-
Combine the organic filtrates and wash sequentially with water and then brine.
-
Causality: The Celite filtration removes heterogeneous materials. The aqueous washes remove the inorganic base and any water-soluble impurities. The brine wash helps to dry the organic layer.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
-
-
Characterization and Validation:
-
Combine the pure fractions and remove the solvent in vacuo to yield the final product.
-
Confirm the structure, identity, and purity of the N-aryl product using ¹H NMR, mass spectrometry, and HPLC analysis. A purity of >95% is typically required for subsequent biological screening.
-
Safety and Handling
Professionals handling this compound should adhere to standard laboratory safety protocols.
-
Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335). [8][9]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety goggles. [9][10]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [11][12]Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. [9]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [9][11]
Conclusion and Future Perspectives
This compound is more than a simple chemical; it is a strategically designed building block that provides a direct and efficient route to complex molecules of high therapeutic value. Its hybrid structure, combining the hinge-binding capability of the 2-aminopyrimidine moiety with the hydrogen-bonding and solubility-enhancing properties of the sulfonamide group, makes it an exceptionally powerful intermediate.
The continued exploration of pyrimidine-sulfonamide hybrids in drug discovery, especially for oncology and infectious diseases, ensures that this compound will remain a relevant and valuable tool for medicinal chemists. [6][13]Future work will likely focus on its incorporation into novel drug delivery systems, covalent inhibitors, and multi-target ligands, further expanding its role in the development of next-generation medicines.
References
- The Power of Pyrimidine Sulfonamides in Drug Discovery. (2026). PharmaCompass. [Link]
- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). Taylor & Francis Online. [Link]
- 2-Amino-5-pyrimidinesulfonamide.
- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024).
- Recent Advances in Pyrimidine-Based Drugs. (2022).
- Pyrimidine sulfonamide derivative, preparation method and medical application thereof.
- Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. (1988). PubMed. [Link]
- Synthetic route for sulfonamides 5a‐f.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022).
- Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. (2023). MDPI. [Link]
- Synthesis of 2-aminopyridine substituted benzene sulphonamides.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). Semantic Scholar. [Link]
- Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. (2020). MDPI. [Link]
- Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). MDPI. [Link]
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2023). Current Publisher. [Link]
- Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine.
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An In-Depth Technical Guide to Investigating the Antibacterial Spectrum of 2-Aminopyrimidine-5-sulfonamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the antibacterial spectrum of the synthetic compound 2-Aminopyrimidine-5-sulfonamide. Recognizing the limited published data on this specific molecule, this document is structured as an investigative roadmap, detailing the foundational principles, experimental designs, and interpretive logic required to thoroughly characterize its potential antimicrobial activity.
Foundational Understanding: The Sulfonamide Class and the Pyrimidine Moiety
Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and have paved the way for the modern antibiotic era.[1][2] Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial synthesis of folic acid.[3] As bacteria must synthesize their own folate, while humans obtain it from their diet, sulfonamides exhibit selective toxicity.[1]
The general structure of antibacterial sulfonamides includes a core sulfanilamide scaffold.[2] The molecule , this compound, incorporates a pyrimidine ring, a heterocyclic structure found in nucleic acids. Pyrimidine derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[4][5] The combination of the sulfonamide group with a pyrimidine ring suggests a potential for antibacterial efficacy, likely acting as a folate synthesis inhibitor.
The Anticipated Mechanism of Action
It is hypothesized that this compound acts as a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By binding to the active site of the enzyme, it would block the synthesis of dihydropteroic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleotides and certain amino acids. This bacteriostatic action would inhibit bacterial growth and replication.[6]
Experimental Investigation: Determining the Antibacterial Spectrum
A systematic in vitro evaluation is necessary to define the antibacterial spectrum of this compound. This involves a tiered approach, beginning with broad screening assays and progressing to more quantitative measures.
Selection of Bacterial Strains
A representative panel of clinically relevant and standard laboratory bacterial strains should be selected to assess the breadth of activity. This panel should include:
-
Gram-positive bacteria:
-
Staphylococcus aureus (e.g., ATCC 29213, ATCC 6538) - a common cause of skin and soft tissue infections.[7]
-
Staphylococcus epidermidis (e.g., ATCC 35984) - often associated with biofilm formation on medical devices.[1]
-
Enterococcus faecalis - a component of the normal gut flora but can cause opportunistic infections.[8]
-
Bacillus subtilis (e.g., ATCC 6633) - a common soil bacterium often used as a model Gram-positive organism.[1]
-
-
Gram-negative bacteria:
-
Escherichia coli (e.g., ATCC 25922) - a versatile species that can be both a commensal and a pathogen.[8]
-
Pseudomonas aeruginosa (e.g., ATCC 27853) - an opportunistic pathogen known for its intrinsic resistance to many antibiotics.[1]
-
Klebsiella pneumoniae - a significant cause of nosocomial infections.[1]
-
Primary Screening: Agar Well Diffusion Assay
The agar well diffusion method provides a qualitative assessment of antibacterial activity and is an excellent initial screening tool.
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from a fresh overnight culture.
-
Plate Inoculation: Uniformly swab the entire surface of the MHA plates with the prepared bacterial suspension.
-
Well Creation: Aseptically create wells (e.g., 6 mm diameter) in the agar.
-
Compound Application: Add a defined volume (e.g., 100 µL) of a known concentration of this compound (dissolved in a suitable solvent like DMSO) to each well. A solvent control must be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each well in millimeters.
Quantitative Analysis: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Following a positive result in the primary screen, a quantitative determination of the compound's potency is essential.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The broth microdilution method is a standard technique for determining MIC values.[10]
-
Compound Preparation: Prepare a stock solution of this compound and perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial inoculum and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic can be used as a reference standard.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Subculturing: Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Plating: Spread the aliquot onto MHA plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation and Interpretation
The results of the antibacterial investigation should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Hypothetical Antibacterial Activity of this compound
| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Positive | 18 | 64 | 256 |
| Staphylococcus epidermidis | Positive | 16 | 128 | 512 |
| Enterococcus faecalis | Positive | 8 | >512 | >512 |
| Bacillus subtilis | Positive | 20 | 32 | 128 |
| Escherichia coli | Negative | 15 | 128 | >512 |
| Pseudomonas aeruginosa | Negative | 0 | >512 | >512 |
| Klebsiella pneumoniae | Negative | 12 | 256 | >512 |
Note: The data in this table is purely illustrative and should be replaced with experimental findings.
Based on the MBC/MIC ratio, the activity of the compound can be classified as either bacteriostatic (MBC/MIC > 4) or bactericidal (MBC/MIC ≤ 4).[11]
Visualizing the Investigative Workflow and Mechanism
Diagrams can effectively illustrate the experimental process and the underlying scientific principles.
Experimental Workflow
Caption: Investigative workflow for determining the antibacterial spectrum.
Hypothesized Mechanism of Action
Caption: Competitive inhibition of DHPS by this compound.
Conclusion and Future Directions
This guide outlines a robust methodology for the initial investigation of the antibacterial spectrum of this compound. The proposed experiments will establish its range of activity, potency, and mode of action (bacteriostatic vs. bactericidal). Should the compound demonstrate promising activity, further studies would be warranted. These could include time-kill kinetic assays, investigation of its effect on bacterial biofilms, and assessment of its potential for synergy with other antimicrobial agents. The structural combination of a sulfonamide and a pyrimidine moiety holds therapeutic potential, and a systematic investigation is the critical first step in unlocking it.
References
- Ammar, Y. A., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 723. [Link]
- El-Sayed, N. N. E., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 27(24), 8986. [Link]
- El-Gendy, A. O., et al. (2024). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 29(17), 3988. [Link]
- Hussein, H. A. R., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Molecules, 28(4), 1851. [Link]
- Karim, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 48(6), 5297-5312. [Link]
- Ammar, Y. A., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI. [Link]
- Asif, M. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry, 13(1), 5. [Link]
- Isik, K., & Özdemir-Koçak, F. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Bratislavske lekarske listy, 109(8), 359-361. [Link]
- El-Gendy, A. O., et al. (2024). Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Preprints.org. [Link]
- Noor, T., et al. (2022). Minimum Inhibitory Concentration (MIC), in µg/mL, of sulfonamide analogues against selected bacterial strains.
- VEEBRUGGE, J., et al. (1991). In vitro antimicrobial activity of sulfonamides against some porcine pathogens. The Veterinary quarterly, 13(4), 221-226. [Link]
- Rai, D., & Singh, R. K. (2019). Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. Journal of the Indian Chemical Society, 96(10), 1339-1344. [Link]
- Isik, K., & Özdemir-Koçak, F. (2008). MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage).
- Patrick, G. L. (2017). An introduction to medicinal chemistry (6th ed.). Oxford University Press.
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- 6. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds[v1] | Preprints.org [preprints.org]
Methodological & Application
Application Note & Protocol: A Validated Synthetic Route to 2-Aminopyrimidine-5-sulfonamide, a Key Heterocyclic Scaffold
Abstract: This document provides a comprehensive guide for the multi-step synthesis of 2-aminopyrimidine-5-sulfonamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrimidine-sulfonamide hybrids are recognized as privileged scaffolds in the design of various therapeutic agents, including anticancer candidates.[1] This guide details a reliable and validated three-step synthetic pathway, commencing with the foundational synthesis of 2-aminopyrimidine. Each subsequent step, including electrophilic chlorosulfonation and final amination, is meticulously detailed with explanations of the underlying chemical principles and experimental best practices. This application note is intended for researchers, medicinal chemists, and process development scientists.
Introduction & Strategic Overview
The sulfonamide functional group is a cornerstone of medicinal chemistry, renowned for its role in the development of antimicrobial agents and a wide array of other therapeutics. When hybridized with a pyrimidine core—a key component of nucleobases—the resulting this compound scaffold presents a molecule with rich potential for biological activity. The strategic challenge lies in devising a synthetic route that is both efficient and reproducible.
A direct conversion from 2-aminopyridine to the target molecule is synthetically challenging and lacks robust documentation. Therefore, we present a more fundamentally sound and well-established three-step approach. This pathway was designed for clarity, reliability, and scalability, ensuring a self-validating protocol through well-characterized intermediates.
The overall synthetic workflow is as follows:
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 2-Aminopyrimidine
Principle: The formation of the 2-aminopyrimidine ring is a classic cyclocondensation reaction. This protocol utilizes the reaction between guanidine, which provides the N-C-N (amidine) core of the pyrimidine, and 1,1,3,3-tetramethoxypropane, which serves as a synthetic equivalent of malondialdehyde (a 1,3-dicarbonyl compound) under acidic conditions. The reaction proceeds via initial formation of the dialdehyde, followed by condensation with guanidine and subsequent dehydration to form the aromatic pyrimidine ring.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Guanidine hydrochloride | 95.53 | 28.66 g | 0.30 |
| 1,1,3,3-Tetramethoxypropane | 164.20 | 16.42 g | 0.10 |
| Industrial Hydrochloric Acid (35%) | 36.46 | 100 mL | - |
| Sodium Hydroxide (50% w/v) | 40.00 | As needed | - |
| Chloroform | 119.38 | 200 mL | - |
Protocol:
-
Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a thermometer.
-
Charge Reagents: To the flask, add industrial hydrochloric acid (100 mL), followed by guanidine hydrochloride (28.66 g, 0.30 mol). Stir the mixture until the solid is fully dissolved.
-
Addition of Electrophile: Slowly add 1,1,3,3-tetramethoxypropane (16.42 g, 0.10 mol) to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4 hours. The solution will typically turn a dark brown color.
-
Cooling and Neutralization: After the reflux period, cool the flask in an ice-water bath to 0-5 °C. Slowly and carefully neutralize the reaction mixture to a pH of 8-9 by the dropwise addition of a 50% (w/v) sodium hydroxide solution. Caution: This neutralization is highly exothermic; maintain vigorous stirring and slow addition to control the temperature below 20 °C.
-
Extraction: Transfer the neutralized slurry to a 1 L separatory funnel. Extract the aqueous layer with chloroform (4 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the chloroform under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a minimal amount of hot ethanol or toluene to yield 2-aminopyrimidine as a crystalline solid.
-
Expected Yield: 70-80%.
Step 2: Synthesis of 2-Aminopyrimidine-5-sulfonyl chloride
Principle: This step involves an electrophilic aromatic substitution reaction. The amino group of 2-aminopyrimidine is a strong activating group, directing electrophiles to the ortho and para positions. In this case, the C5 position is electronically activated and sterically accessible. Chlorosulfonic acid serves as the source of the electrophile, chlorosulfonium ion (+SO2Cl), which attacks the pyrimidine ring to form the sulfonyl chloride. An excess of chlorosulfonic acid is used as both the reagent and the solvent.
Sources
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-Aminopyrimidine-5-sulfonamide
Abstract & Introduction
2-Aminopyrimidine-5-sulfonamide is a vital heterocyclic compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The structural motif, combining a pyrimidine ring with a sulfonamide group, is a cornerstone in the design of sulfa drugs and other therapeutic agents. This document provides a detailed, two-step experimental protocol for the synthesis of this compound, commencing from the commercially available starting material, 2-aminopyrimidine.
The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations. The synthesis involves an initial chlorosulfonation of the 2-aminopyrimidine ring followed by amination to yield the final sulfonamide product. Each step has been optimized for clarity, yield, and safety, providing a reliable and reproducible method for laboratory-scale preparation.
Reaction Scheme & Mechanistic Rationale
The synthesis proceeds via a two-step reaction sequence:
-
Step 1: Electrophilic Aromatic Substitution (Chlorosulfonation) The process begins with the chlorosulfonation of 2-aminopyrimidine using chlorosulfonic acid. This is a classic electrophilic aromatic substitution reaction where the highly electrophilic sulfur trioxide (SO₃), generated in situ from chlorosulfonic acid, is attacked by the electron-rich pyrimidine ring. The amino group (-NH₂) is a strong activating group, directing the substitution to the positions ortho and para to it. In the 2-aminopyrimidine system, the C5 position is electronically and sterically favored for substitution.
-
Step 2: Nucleophilic Acyl Substitution (Amination) The resulting 2-aminopyrimidine-5-sulfonyl chloride is a reactive intermediate. The sulfonyl chloride group is a strong electrophile. In the second step, it readily reacts with a nucleophile, in this case, ammonia (from ammonium hydroxide). The nitrogen atom of ammonia attacks the sulfur atom, leading to the displacement of the chloride ion and the formation of the stable sulfonamide C-S-N bond.[1][2] This reaction is typically rapid and proceeds to high conversion.
Experimental Workflow Diagram
The overall synthetic workflow is illustrated below, detailing the progression from starting materials to the final purified product.
Caption: Synthetic workflow for this compound.
Materials, Reagents, and Equipment
Reagents & Materials
| Reagent | Formula | M.W. ( g/mol ) | Grade | Supplier |
| 2-Aminopyrimidine | C₄H₅N₃ | 95.10 | ≥98% | Sigma-Aldrich |
| Chlorosulfonic Acid | ClSO₃H | 116.52 | ≥99% | Sigma-Aldrich |
| Ammonium Hydroxide | NH₄OH | 35.04 | 28-30% solution | Fisher Scientific |
| Hydrochloric Acid | HCl | 36.46 | 37% (conc.) | VWR |
| Deionized Water | H₂O | 18.02 | High Purity | In-house |
| Crushed Ice | - | - | - | In-house |
| Celite® (Optional) | - | - | Filtration Aid | Sigma-Aldrich |
Equipment
-
Three-neck round-bottom flask (250 mL) with magnetic stirrer bar
-
Dropping funnel / addition funnel
-
Thermometer and adapter
-
Reflux condenser with drying tube (filled with CaCl₂)
-
Ice bath and heating mantle
-
Magnetic stir plate
-
Büchner funnel, filter flask, and vacuum source
-
Glassware for recrystallization (Erlenmeyer flasks, beakers)
-
Standard laboratory personal protective equipment (PPE): safety goggles, lab coat, acid-resistant gloves
Quantitative Reaction Data
| Compound | Formula | M.W. ( g/mol ) | Amount Used | Moles | Molar Eq. |
| 2-Aminopyrimidine | C₄H₅N₃ | 95.10 | 9.51 g | 0.10 | 1.0 |
| Chlorosulfonic Acid | ClSO₃H | 116.52 | 35 mL (~58 g) | ~0.50 | ~5.0 |
| Ammonium Hydroxide | NH₄OH | 35.04 | 100 mL | - | Excess |
Detailed Experimental Protocol
Safety First: This protocol involves highly corrosive and reactive chemicals. Chlorosulfonic acid reacts violently with water. All operations must be performed in a certified chemical fume hood while wearing appropriate PPE.
Part A: Synthesis of 2-Aminopyrimidine-5-sulfonyl chloride (Intermediate)
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Attach a drying tube to the third neck.
-
Reagent Charging: Place the flask in an ice/salt bath. Carefully charge the flask with chlorosulfonic acid (35 mL). Begin stirring and allow the acid to cool to 0-5 °C.
-
Addition of Starting Material: Add 2-aminopyrimidine (9.51 g, 0.10 mol) in small portions over 30-45 minutes. Causality Note: Portion-wise addition is crucial to control the highly exothermic reaction and prevent dangerous temperature spikes and side-product formation. Maintain the internal temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Once at room temperature, place the flask in a heating mantle and heat to 70 °C for 2 hours. The reaction mixture should become a clear, homogenous solution.
-
Workup & Isolation: Cool the reaction mixture back to room temperature. In a separate large beaker (1 L), prepare a slurry of crushed ice and water (~500 g). Crucial Step: While stirring the ice slurry vigorously, slowly and carefully pour the reaction mixture onto the ice. A white precipitate of the sulfonyl chloride will form. Causality Note: This quenching step neutralizes excess chlorosulfonic acid and precipitates the water-insoluble product. The extreme caution required is due to the violent, exothermic reaction of chlorosulfonic acid with water.
-
Filtration: Collect the crude 2-aminopyrimidine-5-sulfonyl chloride by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral (test with pH paper).
-
Drying: Press the solid as dry as possible on the filter. The crude, moist intermediate is used directly in the next step to avoid decomposition upon storage.
Part B: Synthesis of this compound (Final Product)
-
Setup: Place concentrated ammonium hydroxide solution (100 mL, 28-30%) in a 500 mL beaker or Erlenmeyer flask equipped with a magnetic stirrer. Cool the solution in an ice bath to 0-5 °C.
-
Reaction: Add the moist, crude 2-aminopyrimidine-5-sulfonyl chloride from Part A to the cold ammonium hydroxide solution in small portions. Causality Note: This addition should be controlled to manage the exothermicity of the amination reaction.
-
Stirring: After the addition is complete, continue stirring in the ice bath for 30 minutes, then remove the bath and stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.
-
Precipitation: Cool the reaction mixture again in an ice bath. Slowly acidify the solution to pH ~5-6 by adding concentrated HCl dropwise. The final product, this compound, will precipitate out as a white solid.
-
Filtration and Washing: Collect the product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 50 mL) and then with a small amount of cold ethanol to aid in drying.
-
Purification (Recrystallization): Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot deionized water to dissolve the solid completely. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered through Celite®. Allow the clear filtrate to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven at 60-70 °C to a constant weight.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: Compare with literature values.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of impurities.
-
FT-IR Spectroscopy: To identify characteristic functional groups (N-H, S=O, C=N).
-
Mass Spectrometry: To confirm the molecular weight of the product.
References
- El-Ahwany, M. F., Assy, M. G., Sherif, M. H., Soliman, M. R., & Abdellattif, M. H. (2023). Synthesis, biological evaluation, and biocomputational modeling of various heterocyclic compounds.
- Iqbal, M. A., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. [Link]
- Google Patents. (2013).
- ResearchGate. (n.d.). Synthesis of 2-aminopyridine substituted benzene sulphonamides. [Link]
- Bolm, C., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. [Link]
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
- MDPI. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
- Ghiai, R., Alavinia, S., & Ghorbani-Vaghei, R. (2022). Chlorosulfonic acid coated on porous organic polymer as a bifunctional catalyst for the one-pot three-component synthesis of 1,8-naphthyridines. RSC Publishing. [Link]
- Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
- National Center for Biotechnology Information. (n.d.). 2-Aminopyrimidine. PubChem. [Link]
- ResearchGate. (2021).
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Application Notes and Protocols: Synthesis of Novel Pyrimidine-Sulfonamide EGFR Inhibitors Utilizing a 2-Aminopyrimidine-5-sulfonamide Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, with its aberrant signaling implicated in the pathogenesis of numerous cancers.[1][2] The development of small-molecule EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for many patients.[3] Among the diverse chemical scaffolds explored, pyrimidine-based inhibitors have demonstrated significant clinical success.[3][4] This application note provides a comprehensive guide to the synthesis of a novel class of EGFR inhibitors based on a 2-aminopyrimidine-5-sulfonamide core. We will delve into the rationale behind the molecular design, provide a detailed, step-by-step synthetic protocol, and outline methods for purification, characterization, and biological evaluation. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery.
Introduction: The Rationale for Pyrimidine-Sulfonamide EGFR Inhibitors
The pyrimidine ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for the purine ring of ATP.[4][5] This structural mimicry allows pyrimidine-based inhibitors to effectively compete with ATP for binding to the kinase domain of EGFR, thereby inhibiting its downstream signaling.[4][5] Furthermore, the sulfonamide moiety is a versatile functional group known to participate in key hydrogen bonding interactions within the active sites of various enzymes, enhancing binding affinity and selectivity.[6][7] The strategic combination of a 2-aminopyrimidine core with a sulfonamide group offers a promising avenue for the development of potent and selective EGFR inhibitors.[6][8]
The general structure of the target compounds in this guide features a central pyrimidine ring, substituted at the 2-position with an amino group, at the 5-position with a sulfonamide group, and at the 4-position with a substituted aniline moiety, a common feature in many EGFR inhibitors that anchors the molecule in the ATP-binding pocket.
EGFR Signaling Pathway: The Target
EGFR is a transmembrane receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain.[1][9] This phosphorylation event creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[2] These pathways regulate critical cellular processes such as proliferation, survival, differentiation, and migration. In many cancers, mutations or overexpression of EGFR lead to constitutive activation of these pathways, driving uncontrolled cell growth and tumor progression.[1][2] EGFR inhibitors act by blocking the initial autophosphorylation step, thus silencing these oncogenic signals.
Caption: EGFR Signaling Pathway Overview.
Synthetic Protocol: Preparation of a 4-(Substituted anilino)-2-aminopyrimidine-5-sulfonamide Derivative
This protocol outlines the synthesis of a representative EGFR inhibitor, building upon the this compound scaffold. The key transformation is a nucleophilic aromatic substitution reaction between a 4-chloro-2-aminopyrimidine-5-sulfonamide intermediate and a substituted aniline.
Materials and Reagents
-
2-Amino-4,6-dichloropyrimidine
-
Sodium sulfite (Na₂SO₃)
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂)
-
Ammonia solution (NH₃)
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline)
-
Isopropyl alcohol (IPA)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
-
Anhydrous sodium sulfate (Na₂SO₄)
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water; handle with extreme care.
Synthesis Workflow
Caption: Synthetic workflow for the target inhibitor.
Step-by-Step Procedure
Step 1: Synthesis of 2-amino-4-chloro-pyrimidine-5-sulfonyl chloride (Intermediate 1)
-
To a stirred solution of 2-amino-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent, slowly add chlorosulfonic acid (excess) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield Intermediate 1.
Rationale: This step introduces the sulfonyl chloride group at the 5-position of the pyrimidine ring through an electrophilic aromatic substitution reaction. The chloro group at the 6-position is replaced by a hydrogen during the workup.
Step 2: Synthesis of 2-amino-4-chloro-pyrimidine-5-sulfonamide (Intermediate 2)
-
Dissolve Intermediate 1 (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C and bubble ammonia gas through the solution or add an aqueous ammonia solution dropwise with vigorous stirring.
-
Continue stirring at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford Intermediate 2.
Rationale: The highly reactive sulfonyl chloride is converted to the more stable sulfonamide by reaction with ammonia.
Step 3: Synthesis of the Final Product (e.g., 4-((3-chloro-4-fluorophenyl)amino)-2-aminopyrimidine-5-sulfonamide)
-
To a solution of Intermediate 2 (1.0 eq) in isopropyl alcohol (IPA), add the substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq).
-
Add a catalytic amount of a suitable acid or base if necessary (e.g., a few drops of HCl or triethylamine).
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold IPA, and dried under vacuum.
-
Further purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Rationale: This is a nucleophilic aromatic substitution reaction where the amino group of the aniline displaces the chlorine atom at the 4-position of the pyrimidine ring. This is a key step in constructing the final EGFR inhibitor scaffold.
Purification and Characterization
The final compound should be characterized by standard analytical techniques to confirm its identity and purity.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Column Chromatography: For purification of the final product.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the synthesized compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the final product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Table 1: Expected Analytical Data for a Representative Product
| Analytical Technique | Expected Results |
| ¹H NMR (DMSO-d₆, 400 MHz) | Peaks corresponding to aromatic protons of the aniline and pyrimidine rings, amino protons, and sulfonamide protons. Chemical shifts and coupling constants should be consistent with the proposed structure. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Resonances for all unique carbon atoms in the molecule, including those of the pyrimidine and aniline rings. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight of the target compound. |
| HPLC Purity | >95% |
Biological Evaluation: Assessing EGFR Inhibitory Activity
Once the target compound is synthesized and characterized, its biological activity as an EGFR inhibitor needs to be evaluated. This typically involves a combination of biochemical and cell-based assays.
Biochemical Kinase Assay
This assay directly measures the ability of the synthesized compound to inhibit the enzymatic activity of purified EGFR kinase.
Protocol Overview:
-
Recombinant human EGFR kinase is incubated with a specific peptide substrate and ATP in a kinase buffer.
-
The synthesized compound is added at various concentrations.
-
The kinase reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30 °C).
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays: Using reagents like Kinase-Glo®, which measures the amount of ATP remaining after the kinase reaction.
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
-
The IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.
Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of the inhibitor in a more physiologically relevant context.
4.2.1. Cell Proliferation/Viability Assay (MTT Assay)
This assay determines the effect of the compound on the proliferation and viability of cancer cells that are dependent on EGFR signaling.
Protocol Overview:
-
Cancer cell lines known to overexpress or have activating mutations in EGFR (e.g., A431, HCC827, NCI-H1975) are seeded in 96-well plates.
-
The cells are treated with various concentrations of the synthesized compound for a specific duration (e.g., 72 hours).
-
A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.
-
Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
The formazan is solubilized, and the absorbance is measured using a microplate reader.
-
The GI₅₀ or IC₅₀ value (the concentration of the compound that inhibits cell growth or viability by 50%) is determined.
4.2.2. Western Blot Analysis of EGFR Phosphorylation
This assay directly assesses the ability of the compound to inhibit EGFR autophosphorylation within the cell.
Protocol Overview:
-
EGFR-dependent cancer cells are treated with the synthesized compound for a short period.
-
The cells are stimulated with EGF to induce EGFR phosphorylation.
-
Cell lysates are prepared, and the proteins are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane, which is then probed with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection, and the protein bands are visualized using a chemiluminescent substrate.
-
A reduction in the p-EGFR signal in treated cells compared to the control indicates inhibition of EGFR activity.
Table 2: Representative Biological Data for a Potent EGFR Inhibitor
| Assay | Cell Line / Target | IC₅₀ / GI₅₀ (nM) |
| Biochemical Kinase Assay | Wild-type EGFR | 10 - 50 |
| Cell Proliferation (MTT) | A431 (EGFR overexpressing) | 50 - 200 |
| Cell Proliferation (MTT) | NCI-H1975 (L858R/T790M mutant) | 20 - 100 |
Conclusion and Future Directions
The synthetic and analytical protocols detailed in this application note provide a robust framework for the development of novel this compound-based EGFR inhibitors. The described methodologies, from chemical synthesis to biological evaluation, are grounded in established principles of medicinal chemistry and cancer biology. The structure-activity relationship (SAR) can be further explored by synthesizing a library of analogs with diverse substitutions on the aniline ring and the sulfonamide moiety. Promising lead compounds identified through these assays can then be advanced to more complex preclinical studies, including pharmacokinetic profiling and in vivo efficacy studies in animal models of cancer. This systematic approach will facilitate the discovery of next-generation EGFR inhibitors with improved potency, selectivity, and resistance profiles.
References
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - Frontiers.
- Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC - NIH.
- EGFR Assays & Drug Discovery Services - Reaction Biology.
- Synthesis and evaluation of novel amino pyrimidine derivatives containing sulfonamide and their application as EGFR inhibitors - PubMed.
- Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - MDPI.
- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC - NIH.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - NIH.
- Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents - NIH.
- EGFR Kinase Assay Kit - BPS Bioscience.
- Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - MDPI.
- EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC - NIH.
- Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PubMed Central.
- Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - NIH.
- Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - PMC - NIH.
- New quinazoline sulfonamide derivatives as potential anticancer agents: Identifying a promising hit with dual EGFR/VEGFR-2 inhibitory and radiosensitizing activity - PubMed.
- EGF/EGFR Signaling Pathway - Creative Diagnostics.
- Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed.
- Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. … - ResearchGate.
- Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PMC - NIH.
- Clinically approved pyrimidine scaffolds as EGFR inhibitors. - ResearchGate.
- Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through ap - The Royal Society of Chemistry.
- Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization - MDPI.
- Machine Learning-Based Approach to Developing Potent EGFR Inhibitors for Breast Cancer Design, Synthesis, and In Vitro Evaluation | ACS Omega.
- Targeting the EGFR signaling pathway in cancer therapy - PMC - PubMed Central.
- Improved protocol for synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (gefitinib) - ResearchGate.
- Structural Activity Relationship (SAR) of Sulfonamides - YouTube.
- CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH.
- Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC - PubMed Central.
- Full article: Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?
- A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One.
- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
- RESEARCH ARTICLE Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention.
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Application Notes and Protocols for 2-Aminopyrimidine-5-sulfonamide in Antibacterial Assays
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Aminopyrimidine-5-sulfonamide in antibacterial assays. It outlines the core mechanism of action, provides detailed, field-proven protocols for evaluating its antibacterial efficacy, and offers insights into the causality behind experimental choices. The protocols are designed to be self-validating systems, ensuring accuracy and reproducibility. This guide is grounded in authoritative scientific principles and includes in-text citations and a complete reference list for further verification.
Introduction: The Scientific Rationale
This compound belongs to the sulfonamide class of antibiotics, which were among the first synthetic antimicrobial agents to be widely used in clinical practice.[1] The core structure, featuring a pyrimidine ring, is a key pharmacophore in numerous biologically active molecules with a wide spectrum of activities, including antibacterial, antifungal, and antiviral properties.[2][3] The sulfonamide moiety is crucial for its antibacterial action, which targets a fundamental metabolic pathway in bacteria that is absent in humans, providing a basis for its selective toxicity.[4]
This application note will detail the established mechanism of action of sulfonamides and provide robust, step-by-step protocols for quantifying the antibacterial activity of this compound using standard, universally accepted methods: the broth microdilution assay for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion assay.
Core Mechanism of Action: Competitive Inhibition of Folate Synthesis
The antibacterial effect of this compound is primarily bacteriostatic and stems from its ability to act as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[4][5]
-
The Target Pathway: Bacteria, unlike humans, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo.[4] Folic acid, in its reduced form tetrahydrofolate (THF), is an essential coenzyme in the synthesis of purines, thymidine, and certain amino acids—the fundamental building blocks of DNA, RNA, and proteins.[5]
-
Competitive Inhibition: The DHPS enzyme catalyzes a critical step in this pathway: the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate.[5][6] Due to its structural similarity to PABA, this compound competes for the active site of DHPS.[1]
-
Metabolic Blockade: When the sulfonamide binds to DHPS, it prevents PABA from binding, thereby blocking the synthesis of dihydropteroate and, consequently, tetrahydrofolate.[1] This disruption of the folate pathway halts bacterial growth and replication, allowing the host's immune system to clear the infection.[4]
The selective toxicity of sulfonamides is a key advantage. Human cells lack the DHPS enzyme and instead obtain folic acid from dietary sources, rendering them unaffected by this mechanism of action.[4]
Caption: Inhibition of the bacterial folate synthesis pathway by this compound.
Essential Protocols for Antibacterial Susceptibility Testing
The following protocols are aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data reliability and inter-laboratory comparability.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7] This method is considered a gold standard for quantitative susceptibility testing.
Rationale: The broth microdilution method is highly efficient for testing multiple compounds and concentrations simultaneously. It provides a quantitative result (the MIC value), which is more informative than qualitative methods and crucial for pharmacokinetic/pharmacodynamic (PK/PD) analysis in later stages of drug development.[7][8]
Materials:
-
This compound (powder form)
-
Appropriate solvent (e.g., DMSO, sterile deionized water). Note: Solubility testing is a critical prerequisite. Initial solubility of 2-aminopyrimidine is reported in water, alcohol, acetone, and chloroform.[9] The chosen solvent must be tested for intrinsic antibacterial activity at the highest concentration used.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Standard Mueller-Hinton medium has low concentrations of sulfonamide inhibitors like thymidine, which is critical for accurate results.[10][11]
-
Sterile 96-well microtiter plates (U-bottom or flat-bottom)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™). Note: Using ATCC quality control strains is mandatory to validate the assay's performance.[12][13]
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Incubator (35 ± 2°C)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Micropipettes and sterile tips
Step-by-Step Methodology:
-
Preparation of Stock Solution: a. Accurately weigh the this compound powder. b. Dissolve in the pre-determined solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution. c. Sterilize the stock solution by filtering through a 0.22 µm syringe filter if not prepared aseptically.
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.[5] This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).[7] d. Prepare the final inoculum by diluting this suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL. The final concentration in the wells after inoculation will be ~5 x 10⁵ CFU/mL.[7]
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the working stock solution of the compound to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).
-
Inoculation: a. Add 10 µL of the final bacterial inoculum (from step 2d) to wells 1 through 11. This brings the final volume in each well to 110 µL and achieves the target bacterial concentration of ~5 x 10⁵ CFU/mL. b. Do not add bacteria to well 12.
-
Incubation: a. Cover the plate with a lid or sealing film to prevent evaporation. b. Incubate at 35 ± 2°C for 16-20 hours in ambient air.[5]
-
Result Interpretation: a. After incubation, check the sterility control (well 12) for any turbidity (should be clear) and the growth control (well 11) for robust growth. b. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[7]
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of antibacterial susceptibility. It is simple, rapid, and cost-effective for screening purposes.[14][15]
Rationale: The Kirby-Bauer test is based on the principle that an antimicrobial-impregnated disk placed on an agar plate will create a concentration gradient of the drug as it diffuses into the medium.[16] The size of the zone of inhibition around the disk is inversely proportional to the MIC. This method is excellent for a preliminary assessment of a compound's activity against a panel of bacteria.
Materials:
-
Sterile blank paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm). Note: The agar depth should be standardized to 4 mm, as this affects diffusion.[16]
-
Bacterial strains and materials for inoculum preparation (as in Protocol 3.1)
-
Sterile cotton swabs
-
Forceps
-
Ruler or caliper
-
Incubator (35 ± 2°C)
Step-by-Step Methodology:
-
Preparation of Antimicrobial Disks: a. Prepare a stock solution of this compound at a desired concentration. b. Aseptically apply a precise volume (e.g., 20 µL) of the solution onto each sterile blank disk and allow them to dry completely in a sterile environment. The final amount of compound per disk (e.g., 30 µg) should be recorded.
-
Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 3.1, step 2.[14]
-
Inoculation of MHA Plate: a. Dip a sterile cotton swab into the standardized bacterial suspension. b. Remove excess fluid by pressing the swab against the inside of the tube.[17] c. Streak the swab evenly across the entire surface of the MHA plate to create a uniform lawn of bacteria. Rotate the plate approximately 60 degrees and repeat the streaking two more times to ensure complete coverage.[17] d. Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[14]
-
Application of Disks: a. Using sterile forceps, place the prepared disks onto the inoculated agar surface. b. Gently press each disk to ensure complete contact with the agar. c. Disks should be spaced at least 24 mm apart from center to center and from the edge of the plate.[17]
-
Incubation: a. Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[5]
-
Result Interpretation: a. After incubation, measure the diameter of the zone of complete inhibition (no visible growth) around each disk to the nearest millimeter (mm) using a ruler or caliper.[14] b. The zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing the measurement to established breakpoint tables (e.g., from CLSI). For novel compounds like this compound, initial experiments will focus on comparing zone sizes against different bacterial strains and known antibiotics.
Data Presentation and Interpretation
Quantitative data from the MIC assays should be summarized in a clear, tabular format for easy comparison.
Table 1: Example MIC Data for this compound
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus ATCC® 25923™ | Gram-positive | 64 |
| Enterococcus faecalis ATCC® 29212™ | Gram-positive | 128 |
| Escherichia coli ATCC® 25922™ | Gram-negative | >256 |
| Pseudomonas aeruginosa ATCC® 27853™ | Gram-negative | >256 |
| Ciprofloxacin (Control) | - | 0.25 (S. aureus) |
| Ciprofloxacin (Control) | - | 0.06 (E. coli) |
This is example data for illustrative purposes.
Interpretation Insights: The example data suggests that this compound may have activity against Gram-positive bacteria but is less effective against the tested Gram-negative strains. The higher MIC values against Gram-negative bacteria could be due to the outer membrane acting as a permeability barrier, a common challenge for many antibiotics.
Quality Control and Validation
To ensure the trustworthiness of results, a robust quality control (QC) system is non-negotiable.
-
Reference Strains: Always include standard QC strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923) in every assay run.[11]
-
Acceptable Ranges: The MIC values or zone diameters for these QC strains must fall within the acceptable ranges published by CLSI.[18] If QC results are out of range, patient results should not be reported, and the source of the error (e.g., media, inoculum, incubation) must be investigated.[13]
-
Controls: The inclusion of sterility and growth controls in every MIC plate is mandatory to validate the test conditions.
-
Replicates: All experiments should be performed in at least triplicate to ensure reproducibility and to calculate standard deviations.
References
- Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. PMC - PubMed Central.
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- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
- Synthesis, Antibacterial and Antitubercular Activities of Some 5H-Thiazolo[3,2-a]pyrimidin-5-ones and Sulfonic Acid Derivatives.
- Folic acid-sulfonamide conjugates as antibacterial agents: design, synthesis and molecular docking studies. PMC - NIH.
- Quality Control of Antimicrobial Susceptibility Testing. Public Health England.
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
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Application Notes and Protocols: A Framework for the In Vitro Evaluation of 2-Aminopyrimidine-5-sulfonamide as a Novel Antiviral Agent
Introduction
The relentless emergence of novel and drug-resistant viral pathogens presents a continuous challenge to global health. This necessitates a robust pipeline for the discovery and development of new antiviral therapeutics.[1][2][3] The sulfonamides, a well-established class of synthetic antimicrobial agents, have traditionally been recognized for their antibacterial properties.[4][5][6] Their mechanism of action in bacteria involves the competitive inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis.[5][7][8][9] However, a growing body of evidence reveals that derivatives of the sulfonamide scaffold possess a broad spectrum of pharmacological activities, including potent antiviral effects against a diverse range of viruses.[4][10][11]
Similarly, the pyrimidine nucleus is a fundamental component of nucleosides and has been integral to the development of numerous antiviral drugs.[12][13] The fusion of these two pharmacophores, the sulfonamide and the pyrimidine ring, into a single molecular entity presents a compelling strategy for the development of novel antiviral agents.[1][14] This rationale underpins the proposed investigation of 2-Aminopyrimidine-5-sulfonamide, a compound that combines these key structural features. While specific antiviral data for this compound is not yet available, its chemical architecture suggests a promising candidate for antiviral screening.
This document provides a comprehensive and detailed protocol for the initial in vitro evaluation of this compound as a potential antiviral agent. The described workflow is designed to be a self-validating system, encompassing the determination of cytotoxicity, the assessment of antiviral efficacy, and the quantification of viral replication inhibition. These protocols are intended for researchers, scientists, and drug development professionals engaged in the primary screening of novel chemical entities for antiviral activity.
Section 1: Preliminary Assessment and Compound Preparation
Prior to initiating antiviral testing, it is crucial to characterize the test compound, this compound.
1.1. Compound Characterization:
-
Purity and Identity: Confirm the purity and identity of this compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
Solubility: Determine the solubility of the compound in various solvents compatible with cell culture, such as dimethyl sulfoxide (DMSO) and ethanol. The final concentration of the solvent in the cell culture medium should be non-toxic to the cells (typically ≤0.5% v/v).
1.2. Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in a suitable, sterile solvent (e.g., DMSO).
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Section 2: In Vitro Cytotoxicity Assessment
The initial step in evaluating a potential antiviral compound is to determine its cytotoxic effect on the host cells that will be used for the viral infection assays. This is crucial for differentiating between true antiviral activity and non-specific cell killing. Two common and complementary methods are the MTT and LDH assays.
Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.
Protocol 2.1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero, HeLa, MDCK) into a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Treatment: After 24 hours, remove the growth medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a cell-only control (medium alone).
-
Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.
Cell Membrane Integrity Assessment using the LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell lysis.
Protocol 2.2: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation and Absorbance Measurement: Incubate the plate at room temperature in the dark and then measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of LDH release for each compound concentration relative to a positive control (cells treated with a lysis buffer) and a negative control (untreated cells). Determine the CC50 value.
| Assay | Principle | Endpoint Measured |
| MTT Assay | Mitochondrial dehydrogenase activity | Formazan product (colorimetric) |
| LDH Assay | Cell membrane integrity | LDH release (enzymatic, colorimetric) |
Section 3: In Vitro Antiviral Efficacy Assessment
Once the non-toxic concentration range of this compound is established, its ability to inhibit viral replication can be evaluated. The Plaque Reduction Assay is a gold-standard method for quantifying the inhibition of viral infectivity.
Plaque Reduction Assay (PRA)
The PRA directly measures the ability of a compound to reduce the number of infectious virus particles. Each plaque represents a localized area of cell death caused by a single infectious virus particle.
Protocol 3.1: Plaque Reduction Assay
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the virus stock to determine the appropriate concentration that yields a countable number of plaques (e.g., 50-100 plaques per well).
-
Compound and Virus Co-incubation: In a separate tube, pre-incubate the virus with various non-toxic concentrations of this compound for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus to adjacent cells. The overlay medium should also contain the respective concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50%.
Selectivity Index (SI): The therapeutic potential of an antiviral compound is often expressed as the Selectivity Index (SI), which is the ratio of its cytotoxicity to its antiviral activity (SI = CC50 / EC50). A higher SI value indicates a more promising therapeutic window.
Section 4: Alternative and Confirmatory Antiviral Assays
To corroborate the findings from the PRA and to accommodate viruses that do not form distinct plaques, alternative assays can be employed.
50% Tissue Culture Infectious Dose (TCID50) Assay
The TCID50 assay determines the virus titer by identifying the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures. This assay can be adapted to measure the inhibitory effect of a compound on viral replication.
Protocol 4.1: TCID50 Reduction Assay
-
Cell Seeding: Seed host cells in a 96-well plate.
-
Virus and Compound Addition: Add a standardized amount of virus (e.g., 100 TCID50) to each well, along with serial dilutions of this compound.
-
Incubation: Incubate the plate for a period sufficient to observe CPE in the virus control wells.
-
CPE Observation: Visually score each well for the presence or absence of CPE.
-
Data Analysis: Calculate the EC50 based on the reduction of CPE in the presence of the compound using methods such as the Reed-Muench or Spearman-Kärber formulas.
Quantitative Real-Time PCR (qPCR) for Viral Load Determination
qPCR is a highly sensitive and specific method to quantify the amount of viral nucleic acid (DNA or RNA) in a sample.[14] This allows for a direct measurement of the inhibition of viral genome replication.
Protocol 4.2: qPCR-based Viral Load Reduction Assay
-
Infection and Treatment: Infect host cells with the virus in the presence of varying concentrations of this compound.
-
Nucleic Acid Extraction: After a suitable incubation period, harvest the cell supernatant or cell lysate and extract the viral nucleic acid.
-
Reverse Transcription (for RNA viruses): If the target is an RNA virus, perform reverse transcription to synthesize complementary DNA (cDNA).
-
qPCR: Perform qPCR using primers and probes specific to a conserved region of the viral genome.
-
Data Analysis: Quantify the viral load in each sample by comparing the cycle threshold (Ct) values to a standard curve of known viral copy numbers. Calculate the EC50 based on the reduction in viral load.
Section 5: Experimental Workflow and Data Interpretation
The following diagrams illustrate the overall experimental workflow for the in vitro evaluation of this compound.
Figure 1: Overall workflow for the in vitro antiviral evaluation of this compound.
Figure 2: Detailed workflow for cytotoxicity assessment.
Conclusion
The protocols outlined in this document provide a robust and comprehensive framework for the initial in vitro evaluation of this compound as a potential antiviral agent. By systematically determining the compound's cytotoxicity and its efficacy in inhibiting viral replication using multiple, complementary assays, researchers can generate the critical preliminary data necessary to justify further investigation. A favorable selectivity index derived from these studies would provide a strong rationale for advancing this compound into more complex preclinical studies, including mechanism of action elucidation and evaluation in in vivo models. The combination of the sulfonamide and pyrimidine moieties in this compound, supported by the broader literature on their antiviral potential, makes it a compelling candidate for discovery efforts aimed at expanding our arsenal of antiviral therapies.
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- In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (n.d.). PubMed. [Link]
- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). PMC - NIH. [Link]
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- Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). MDPI. [Link]
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- A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. (2023). MDPI. [Link]
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- In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68. (n.d.). JOVE. [Link]
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- What dilutions of Quantitative standards can be used in qPCR assays in estimating the viral load? (2023).
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- Sulfonamides Pharmacology Nursing Antibiotics NCLEX Review. (2025). YouTube. [Link]
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Application Notes and Protocols for the Formulation of 2-Aminopyrimidine-5-sulfonamide as a Novel Herbicide
Introduction: The Quest for Novel Herbicidal Moieties
The relentless evolution of herbicide resistance in weed populations necessitates a continuous search for new active ingredients with diverse modes of action. Pyrimidine and sulfonamide chemistries have independently yielded numerous successful herbicides.[1][2][3] This document outlines the application and formulation development of a novel compound, 2-Aminopyrimidine-5-sulfonamide, as a promising herbicidal candidate. Drawing upon established principles of herbicide science, these notes provide a comprehensive guide for researchers and formulation chemists to unlock the potential of this molecule.
Based on its structural motifs, this compound is hypothesized to function as an inhibitor of the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS).[4][5][6] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants, but is absent in animals, making it an attractive target for selective herbicides.[4][7]
These application notes will guide the user through the initial characterization, formulation development, and efficacy testing of this compound, with a focus on a user-friendly and environmentally conscious water-dispersible granule (WDG) formulation.
PART 1: Physicochemical and Toxicological Profile of this compound
A thorough understanding of the active ingredient's properties is fundamental to developing a stable and effective formulation.
| Property | Value | Reference |
| IUPAC Name | This compound | [8] |
| CAS Number | 99171-23-0 | [8] |
| Molecular Formula | C4H6N4O2S | [8] |
| Molecular Weight | 174.18 g/mol | [8] |
| Appearance | White to light yellow powder | |
| Melting Point | >300 °C (decomposes) | |
| Water Solubility | Sparingly soluble |
Toxicological Summary:
This compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be worn when handling this compound.
PART 2: Proposed Synthesis of this compound
While various methods for sulfonamide synthesis exist, a plausible and scalable route for this compound is proposed below. This pathway is based on established organosulfur chemistry.
Caption: Proposed two-step synthesis of this compound.
Protocol for Synthesis (Hypothetical):
-
Chlorosulfonation: To a cooled (0-5 °C) and stirred solution of 2-aminopyrimidine in a suitable inert solvent (e.g., chloroform), slowly add chlorosulfonic acid. The reaction is highly exothermic and releases HCl gas, requiring a well-ventilated fume hood and appropriate safety precautions.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction mixture by carefully pouring it onto ice. The crude 2-amino-5-(chlorosulfonyl)pyrimidine intermediate will precipitate.
-
Isolation: Collect the precipitate by filtration and wash with cold water.
-
Amination: Suspend the crude intermediate in an aqueous ammonia solution and stir at room temperature.
-
Final Product Isolation: After the reaction is complete (monitored by TLC), the desired this compound can be isolated by filtration, washed with water, and dried.
-
Purification: Recrystallization from a suitable solvent may be necessary to achieve the desired purity.
PART 3: Formulation as Water-Dispersible Granules (WDG)
A water-dispersible granule (WDG) formulation is an excellent choice for this compound due to its solid nature and low water solubility. WDGs are dust-free, easy to handle and measure, and disperse readily in water for spray application.[9][10][11]
Core Components of the WDG Formulation:
| Component | Function | Example Product(s) | Typical Concentration (% w/w) |
| This compound | Active Ingredient | - | 75-90 |
| Dispersing Agent | Prevents particle agglomeration in the spray tank | Lignosulfonates, Naphthalenesulfonate condensates | 5-10 |
| Wetting Agent | Facilitates the rapid disintegration of granules in water | Alkylnaphthalenesulfonates | 1-3 |
| Binder | Ensures granule integrity during storage and handling | Polyvinylpyrrolidone (PVP), Lignosulfonates | 1-5 |
| Carrier/Filler | Provides bulk and aids in granulation | Kaolin clay, precipitated silica | To 100 |
Protocol for WDG Formulation (Laboratory Scale):
-
Milling: Mill the this compound to a fine particle size (typically <10 µm) to ensure good suspensibility.
-
Blending: In a suitable blender, thoroughly mix the milled active ingredient with the dispersing agent, wetting agent, binder, and carrier.
-
Granulation: Add a small amount of water to the powder blend and granulate using a laboratory-scale granulator (e.g., a pan granulator or a low-shear mixer).
-
Drying: Dry the granules in a fluid bed dryer or a conventional oven at a temperature that does not degrade the active ingredient.
-
Sieving: Sieve the dried granules to obtain the desired particle size range (typically 0.2-2 mm).
PART 4: Efficacy Evaluation - Greenhouse Bioassays
Greenhouse bioassays are a critical first step in determining the herbicidal efficacy of a new compound and its formulations.[12][13][14][15]
Caption: Workflow for greenhouse herbicide bioassays.
Protocol for Post-Emergence Herbicidal Efficacy Bioassay:
-
Plant Material: Grow a selection of representative monocot and dicot weed species (e.g., Avena fatua (wild oat), Setaria viridis (green foxtail), Amaranthus retroflexus (redroot pigweed), and Chenopodium album (common lambsquarters)) and a tolerant crop species (e.g., wheat or corn, based on the target application) in pots containing a standard greenhouse soil mix.
-
Growth Conditions: Maintain the plants in a greenhouse with controlled temperature, humidity, and photoperiod.
-
Herbicide Application: At the 2-4 leaf stage of the weeds, apply the this compound WDG formulation at a range of application rates (e.g., 10, 25, 50, 100, and 200 g active ingredient per hectare). Include an untreated control and a commercial standard ALS-inhibiting herbicide for comparison.
-
Adjuvant Addition: For post-emergence applications, the addition of an adjuvant is crucial for enhancing efficacy.[16][17][18][19][20] A non-ionic surfactant (NIS) at 0.25% v/v or a methylated seed oil (MSO) at 1% v/v should be included in the spray solution.
-
Spray Application: Use a laboratory track sprayer to ensure uniform application.
-
Evaluation: At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of weed control and crop injury using a 0-100% scale (0 = no effect, 100 = complete kill). At 21 DAT, harvest the above-ground biomass of the plants, dry, and weigh to determine the percent biomass reduction compared to the untreated control.
PART 5: Analytical Method for Formulation Analysis
To ensure the quality and consistency of the WDG formulation, a reliable analytical method for quantifying the active ingredient is necessary. High-performance liquid chromatography (HPLC) is a suitable technique for this purpose.[21][22][23][24][25]
Protocol for HPLC Analysis:
-
Standard Preparation: Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., acetonitrile/water). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a sample of the WDG formulation and dissolve it in the same solvent as the standards. Filter the solution to remove any insoluble components.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of maximum absorbance for this compound.
-
-
Quantification: Construct a calibration curve from the peak areas of the standards. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Conclusion and Future Directions
These application notes provide a foundational framework for the development of this compound as a novel herbicide. The proposed synthesis, formulation, and testing protocols are based on established scientific principles and offer a clear path for further research. Future work should focus on optimizing the synthesis and formulation, expanding the range of weed species tested, and conducting field trials to evaluate performance under real-world conditions. Additionally, detailed mode of action studies should be performed to confirm the inhibition of the ALS enzyme. The structural novelty of this compound holds promise for the development of a new tool in the ongoing challenge of weed management.
References
- MDPI. (2022).
- MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. [Link]
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- ResearchGate. (2015). Chemistry and Fate of Triazolopyrimidine Sulfonamide Herbicides. [Link]
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- National Center for Biotechnology Information. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
- Croda Crop Care. (n.d.).
- NC State Extension Publications. (2016). Conducting a Bioassay For Herbicide Residues. [Link]
- Iowa State University Extension and Outreach. (n.d.). Role of spray adjuvants with postemergence herbicides. [Link]
- University of California Agriculture and Natural Resources. (n.d.). Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. [Link]
- Polish Pharmaceutical Society. (2015). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. [Link]
- PubMed. (1995). An introduction to ALS-inhibiting herbicides. [Link]
- Crop Protection Network. (2024). Adjuvants with Herbicides. When and Why They Are Needed. [Link]
- Google Patents. (n.d.).
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- ResearchGate. (2015). Synthesis of 2-aminopyridine substituted benzene sulphonamides. [Link]
- YMER. (2023).
- WSU Extension. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. [Link]
- CHS Agronomy. (n.d.).
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- ResearchGate. (2019).
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- MDPI. (2020).
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- Bayer Crop Science Canada. (2021). Understanding Herbicide Adjuvants. [Link]
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Molecular docking protocol for 2-Aminopyrimidine-5-sulfonamide
Application Note & Protocol
Molecular Docking Protocol for 2-Aminopyrimidine-5-sulfonamide: A Guide for Structure-Based Drug Discovery
Abstract
This application note provides a comprehensive, in-depth protocol for conducting molecular docking studies with this compound, a member of the versatile sulfonamide class of compounds pivotal in medicinal chemistry.[1][2] Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple list of steps to explain the scientific rationale behind each phase of the process. We will cover ligand and receptor preparation, grid generation, docking execution, and the critical analysis of results. The protocol emphasizes a self-validating system to ensure the trustworthiness of the computational predictions, grounding every key step in authoritative scientific principles. The ultimate goal is to equip researchers with a robust framework to computationally predict the binding modes of this compound with its protein targets, thereby accelerating structure-based drug design efforts.
Foundational Concepts: The Ligand, The Receptor, and The Method
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex.[2] Understanding the characteristics of both the ligand and the receptor is the foundational first step.
The Ligand: this compound
This compound belongs to the sulfonamide family, a class of compounds known for a wide range of biological activities.[3] Its chemical structure is characterized by a pyrimidine ring substituted with both an amino group and a sulfonamide functional group.
-
Molecular Formula: C4H6N4O2S
-
PubChem CID: 53420996[4]
-
Key Features: The sulfonamide group (–S(=O)2–NH–) is a critical pharmacophore, often involved in key hydrogen bonding interactions with protein targets like carbonic anhydrases and dihydropteroate synthase.[1][3] The aminopyrimidine scaffold provides additional points for interaction.
The Receptor: Target Selection
The choice of a protein target is dictated by the research question. For sulfonamides, common targets include bacterial enzymes (for antimicrobial studies) or human enzymes like carbonic anhydrases (implicated in conditions like glaucoma and cancer).[5] An ideal receptor structure for docking is a high-resolution (typically <2.5 Å) X-ray crystal structure obtained from a repository like the Protein Data Bank (PDB).
The Molecular Docking Workflow: A Conceptual Overview
The docking process can be systematically broken down into three core phases: Preparation , Execution , and Analysis . Each phase contains critical steps that ensure the scientific validity and accuracy of the final prediction.
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Application Notes & Protocols: Characterization of 2-Aminopyrimidine-5-sulfonamide in Cell-Based Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of 2-Aminopyrimidine-5-sulfonamide in cell culture-based assays. This compound incorporates two key pharmacophores, the pyrimidine ring and the sulfonamide group, which are prevalent in a wide range of clinically significant therapeutic agents. Pyrimidine analogs are known to function as anticancer and antiviral agents, often by interfering with nucleic acid synthesis[1][2]. The sulfonamide moiety is a versatile scaffold found in drugs targeting enzymes like carbonic anhydrases, tyrosine kinases, and cyclin-dependent kinases (CDKs), which are critical in cancer progression[3][4]. Given this structural heritage, this compound represents a molecule of interest for anticancer drug discovery. These application notes outline a strategic workflow, from initial cytotoxicity screening to mechanism of action studies, to systematically evaluate its biological potential.
Introduction and Scientific Rationale
The pursuit of novel anticancer therapeutics often involves the strategic combination of known pharmacophores to generate compounds with enhanced potency, novel mechanisms of action, or improved selectivity. This compound is a prime example of such a hybrid molecule.
-
The Pyrimidine Core: As a fundamental component of DNA and RNA, the pyrimidine structure is a privileged scaffold in medicinal chemistry. Analogs can disrupt cellular replication and are cornerstones of chemotherapy[1]. Furthermore, the 2-aminopyrimidine substitution pattern is a well-established feature in numerous kinase inhibitors, including approved drugs that target CDKs and other critical signaling proteins[5][6].
-
The Sulfonamide Group: Initially famous for antibacterial properties, the sulfonamide group (-SO₂NH₂) is now recognized for its ability to target a diverse array of proteins. In oncology, sulfonamide derivatives have been successfully developed as inhibitors of carbonic anhydrases, which regulate tumor pH, and as potent inhibitors of receptor tyrosine kinases like VEGFR-2, a key mediator of angiogenesis[4][7]. Hybrids combining pyrimidine and sulfonamide motifs have shown significant promise in targeting multiple cancer-related pathways simultaneously[3][8].
Therefore, the logical first step in evaluating this compound is to determine its effect on cancer cell proliferation and subsequently dissect the underlying molecular mechanism. This guide provides the foundational protocols to achieve this.
Hypothesized Mechanism of Action: Kinase Inhibition
Based on the extensive literature on 2-aminopyrimidine derivatives, a primary hypothesized mechanism of action for this compound is the inhibition of protein kinases involved in cell cycle regulation, such as Cyclin-Dependent Kinases (CDKs)[2][9][10]. Inhibition of CDKs can lead to cell cycle arrest and the induction of apoptosis, representing a validated strategy for cancer therapy.
Caption: Hypothesized pathway of CDK inhibition by this compound.
Experimental Workflow for Compound Characterization
A tiered approach is recommended to efficiently characterize the biological activity of this compound. This workflow ensures that each experimental phase informs the next, providing a comprehensive profile of the compound's effects.
Caption: A strategic workflow for characterizing novel small molecules.
Detailed Experimental Protocols
Note on Compound Preparation: this compound should be dissolved in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Aliquot and store at -20°C or -80°C. Subsequent dilutions should be made in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.
Protocol 1: Cell Viability Assessment via MTT Assay
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
Materials:
-
Selected cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A549 lung cancer)[7][8][11].
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
96-well flat-bottom cell culture plates.
-
This compound stock solution (in DMSO).
-
MTT reagent (5 mg/mL in sterile PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Multichannel pipette and microplate reader (570 nm).
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the experiment.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression (log[inhibitor] vs. response) in software like GraphPad Prism to determine the IC₅₀ value.
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well cell culture plates.
-
Compound at relevant concentrations (e.g., 1x and 2x the determined IC₅₀).
-
PBS (Phosphate-Buffered Saline).
-
70% ethanol (ice-cold).
-
RNase A solution (100 µg/mL).
-
Propidium Iodide (PI) staining solution (50 µg/mL).
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed approximately 0.5 x 10⁶ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the vehicle (DMSO) or the compound at 1x and 2x IC₅₀ for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant (floating cells), which may contain apoptotic cells.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution in treated samples to the vehicle control. An accumulation of cells in a specific phase suggests cell cycle arrest.
Data Presentation and Interpretation
Quantitative data should be summarized for clarity and easy comparison.
Table 1: Cytotoxicity of this compound across various cancer cell lines.
| Cell Line | Tissue of Origin | IC₅₀ (µM) ± SD (48h) |
| MCF-7 | Breast Cancer | [Insert experimental value] |
| HCT-116 | Colon Cancer | [Insert experimental value] |
| A549 | Lung Cancer | [Insert experimental value] |
| L929 | Normal Fibroblast | [Insert experimental value] |
Data should be presented as the mean ± standard deviation from at least three independent experiments.
Interpretation:
-
Potency: A low micromolar or nanomolar IC₅₀ value suggests potent cytotoxic activity[2][8].
-
Selectivity: A significantly higher IC₅₀ value in a normal cell line (e.g., L929) compared to cancer cell lines indicates a favorable selectivity index, which is a desirable characteristic for a potential therapeutic agent[9].
-
Cell Cycle Data: An increase in the percentage of cells in the G1 phase, for example, would support the hypothesis of CDK2 inhibition, as this kinase is crucial for the G1/S transition[9].
References
- Jubie, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Sciences. [Link]
- Al-Otaibi, F., et al. (2022).
- Brunton, L.L., et al. (2018). Goodman and Gilman's Manual of Pharmacology and Therapeutics, 2e. AccessPharmacy. [Link]
- Gariazzo, R., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]
- El-Sayed, M.I.K., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. MDPI. [Link]
- Ahamed, R., et al. (2021). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites.
- Armourer, D. (2022). Sulfonamides - 5 Minute Antimicrobials. YouTube. [Link]
- Li, Y., et al. (2024). The anticancer therapeutic potential of pyrimidine-sulfonamide hybrids. PubMed. [Link]
- El-Sayad, K.A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. [Link]
- de Rycker, M., et al. (2013). In Vitro and In Vivo Activities of 2-Aminopyrazines and 2-Aminopyridines in Experimental Models of Human African Trypanosomiasis. PubMed Central. [Link]
- Li, Y., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC - NIH. [Link]
- Wikipedia. (2023). Sulfonamide (medicine). [Link]
- PubChem. 2-Amino-5-pyrimidinesulfonamide. [Link]
- Khan, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]
- Fatahala, S.S., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. MDPI. [Link]
- Ali, H., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI. [Link]
- Khan, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH. [Link]
- Norman, M.H., et al. (2009).
- Fatahala, S.S., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. PMC - NIH. [Link]
- Rieder, M.J., et al. (1988). Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. PubMed. [Link]
- Wang, Y., et al. (2024).
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- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 2-Aminopyrimidine-5-sulfonamide
Introduction: The 2-Aminopyrimidine-5-sulfonamide Scaffold - A Privileged Motif in Drug Discovery
The this compound core is a heterocyclic structure of significant interest in medicinal chemistry. Its prevalence in clinically approved drugs and late-stage clinical candidates underscores its status as a "privileged scaffold". This structural motif is particularly prominent in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The 2-aminopyrimidine moiety often serves as a hinge-binding element, forming key hydrogen bond interactions with the backbone of the kinase hinge region, while the sulfonamide group provides a versatile handle for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive overview of the synthetic strategies and biological evaluation protocols for conducting structure-activity relationship (SAR) studies on the this compound scaffold. The methodologies outlined herein are designed to be robust and adaptable, enabling researchers to systematically explore the chemical space around this core structure to develop novel and potent therapeutic agents.
Strategic Synthesis of a this compound Library for SAR Studies
A successful SAR campaign hinges on the efficient and systematic synthesis of a library of analogs. The following protocols detail a reliable route to the this compound core and its subsequent diversification.
Protocol 1: Synthesis of the Key Intermediate: 2-Aminopyrimidine-5-sulfonyl Chloride
The synthesis of the sulfonyl chloride intermediate is the cornerstone of this synthetic strategy. This protocol is adapted from established procedures for the chlorosulfonation of related heterocyclic systems.[1]
Materials:
-
2-Aminopyrimidine
-
Chlorosulfonic acid
-
Thionyl chloride
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyrimidine (1 equivalent).
-
Chlorosulfonation: Cool the flask in an ice bath. Slowly and carefully add chlorosulfonic acid (5-10 equivalents) to the 2-aminopyrimidine. The reaction is exothermic and will generate HCl gas, so it must be performed in a well-ventilated fume hood.
-
Heating: After the initial exothermic reaction subsides, heat the mixture to 80-100°C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and cautiously pour the reaction mixture onto crushed ice. This step should be done with extreme care as the quenching of chlorosulfonic acid is highly exothermic.
-
The resulting precipitate is the crude 2-aminopyrimidine-5-sulfonic acid.
-
To convert the sulfonic acid to the sulfonyl chloride, treat the crude product with thionyl chloride (2-3 equivalents) and a catalytic amount of dimethylformamide (DMF) in an inert solvent like dichloromethane (DCM).
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction to room temperature and carefully quench with ice-water.
-
Extract the product into DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-aminopyrimidine-5-sulfonyl chloride.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Expert Insight: The chlorosulfonation reaction is a critical step and requires careful handling of corrosive reagents. The use of a significant excess of chlorosulfonic acid helps to drive the reaction to completion. The conversion of the sulfonic acid to the sulfonyl chloride with thionyl chloride is a standard and efficient procedure.
Protocol 2: Library Synthesis of N-Substituted 2-Aminopyrimidine-5-sulfonamides
With the key sulfonyl chloride intermediate in hand, a diverse library of sulfonamides can be readily synthesized by reacting it with a variety of primary and secondary amines.
Materials:
-
2-Aminopyrimidine-5-sulfonyl chloride
-
A diverse set of primary and secondary amines (e.g., anilines, benzylamines, alkylamines, cyclic amines)
-
Triethylamine (Et₃N) or pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere
-
TLC plates
-
Column chromatography apparatus
-
NMR spectrometer, Mass spectrometer
Procedure:
-
Reaction Setup: To a solution of 2-aminopyrimidine-5-sulfonyl chloride (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under a nitrogen or argon atmosphere, add the desired amine (1.1 equivalents) and a base such as triethylamine or pyridine (1.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted this compound.
-
Characterization: Confirm the structure and purity of the final compounds using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Visualization of the Synthetic Workflow:
Caption: Key diversification points for SAR studies.
Representative SAR Data:
The following table summarizes the SAR of a series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives against CDK9. [2]
| Compound | R Group on Sulfonamide | CDK9 Inhibition IC₅₀ (nM) |
|---|---|---|
| 1 | -H | 15.6 |
| 2a | -CH₃ | 25.3 |
| 2b | -CH₂CH₃ | 31.8 |
| 2c | -CH(CH₃)₂ | 45.1 |
| 2d | -c-propyl | 22.4 |
| 2e | -CH₂Ph | 18.9 |
| 2f | -CH₂-(4-F-Ph) | 12.7 |
| 2g | -CH₂-(4-Cl-Ph) | 9.8 |
| 2h | -CH₂-(4-MeO-Ph) | 28.5 |
Interpretation of SAR Data:
-
Sulfonamide Nitrogen Substitution: The data reveals that substitution on the sulfonamide nitrogen is well-tolerated and can significantly impact potency.
-
Small Alkyl Groups: Small alkyl groups (methyl, ethyl, isopropyl) at the R position resulted in a slight decrease in potency compared to the unsubstituted analog.
-
Cyclopropyl Group: A cyclopropyl substituent maintained good activity.
-
Benzyl Groups: The introduction of a benzyl group was beneficial, and further substitution on the phenyl ring of the benzyl group led to improved potency.
-
Electron-Withdrawing Groups: An electron-withdrawing group (fluoro or chloro) at the para position of the benzyl ring resulted in the most potent compounds in this series, with the chloro-substituted analog 2g being the most active.
-
Electron-Donating Groups: An electron-donating group (methoxy) at the para position of the benzyl ring led to a decrease in activity compared to the unsubstituted benzyl analog.
Expert Insight: This SAR data suggests that the pocket accommodating the sulfonamide substituent has specific steric and electronic requirements. The improved potency with halogenated benzyl groups may be due to favorable interactions, such as halogen bonding, within the active site of the kinase. This type of systematic analysis is crucial for guiding the design of more potent and selective inhibitors.
Biological Evaluation: Protocols for Kinase Inhibition Assays
To determine the biological activity of the synthesized this compound library, a robust and reliable biological assay is required. Given the prevalence of this scaffold in kinase inhibitors, a kinase activity assay is a highly relevant primary screen.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific protein kinase using a commercially available luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay). [3][4] Principle: The assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The inhibitory effect of a compound is determined by the reduction in the luminescent signal.
Materials:
-
Purified recombinant kinase of interest
-
Specific peptide or protein substrate for the kinase
-
ATP
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
Synthesized this compound compounds dissolved in DMSO
-
384-well white plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup:
-
In a 384-well plate, add the kinase, substrate, and test compound in the kinase assay buffer.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualization of the Kinase Assay Workflow:
Caption: Workflow for a luminescence-based kinase inhibition assay.
Conclusion: A Versatile Scaffold for Targeted Drug Discovery
The this compound scaffold represents a highly valuable starting point for the development of targeted therapeutics, particularly kinase inhibitors. The synthetic and biological protocols detailed in this guide provide a robust framework for researchers to conduct comprehensive SAR studies. By systematically modifying the core structure and evaluating the biological activity of the resulting analogs, it is possible to identify compounds with improved potency, selectivity, and drug-like properties. The insights gained from such studies are instrumental in advancing the discovery of novel and effective medicines.
References
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- Fatahala, S. S., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 26(21), 6539. [Link]
- Li, J., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]
- Wang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2167882. [Link]
- Fatahala, S. S., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Molecules, 28(4), 1925. [Link]
- El-Sayed, M. I. K., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 26(21), 6539. [Link]
- Li, J., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]
- Wang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2167882. [Link]
- Fatahala, S. S., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Molecules, 28(4), 1925. [Link]
- Wang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2167882. [Link]
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Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of 2-Aminopyrimidine-5-sulfonamide
Introduction: The Scientific Imperative for Standardized MIC Testing
The rising tide of antimicrobial resistance necessitates a rigorous and standardized approach to evaluating novel therapeutic agents. 2-Aminopyrimidine-5-sulfonamide, a compound belonging to the sulfonamide class of antibiotics, represents a promising area of research in the development of new anti-infectives.[1][2][3] The sulfonamides exert their bacteriostatic effect by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4][5][6][7] This metabolic disruption ultimately hinders bacterial growth and proliferation.[8]
Accurate and reproducible determination of the Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing. The MIC value represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10] This critical parameter informs the potential clinical efficacy of a drug, guides dosage selection, and is indispensable for monitoring the emergence of resistance.
These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to determine the MIC of this compound. The protocols herein are grounded in the internationally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of high-quality, reliable, and interoperable data.[11][12][13][14]
Part 1: Foundational Principles and Pre-analytical Considerations
Mechanism of Action: The Rationale Behind the Assay
This compound, as a sulfonamide, is a structural analog of para-aminobenzoic acid (PABA). Bacteria synthesize their own folic acid, a crucial cofactor for DNA and RNA synthesis, using PABA as a substrate. By competitively binding to dihydropteroate synthase, the sulfonamide blocks the incorporation of PABA, thereby halting the folic acid synthesis pathway. This mechanism underscores the bacteriostatic nature of the drug, meaning it inhibits bacterial growth rather than directly killing the cells.
Diagram of the Sulfonamide Mechanism of Action
Caption: Step-by-step workflow for the broth microdilution MIC determination.
Materials:
-
This compound
-
Sterile 96-well U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (test and QC strains)
-
0.5 McFarland turbidity standard
-
Sterile diluents (e.g., deionized water, DMSO)
-
Incubator (35°C ± 2°C)
Step-by-Step Methodology:
-
Preparation of the Antimicrobial Stock Solution: a. Accurately weigh a precise amount of this compound powder. b. Dissolve the compound in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution. c. The stock solution should be prepared fresh on the day of the experiment.
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. [9]
-
Plate Preparation and Serial Dilution: a. Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate. b. Prepare an intermediate dilution of the stock solution. For example, if the highest desired final concentration is 128 µg/mL, prepare a 256 µg/mL solution in CAMHB. c. Add 100 µL of this 256 µg/mL solution to well 1. d. Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. e. Continue this 2-fold serial dilution process from well 2 to well 10. Discard 50 µL from well 10. f. Well 11 will serve as the positive control (inoculum, no drug), and well 12 as the negative control (broth only).
-
Inoculation: a. Add 50 µL of the standardized bacterial inoculum (prepared in step 2d) to wells 1 through 11. This brings the final volume in these wells to 100 µL and achieves the target inoculum of 5 x 10⁵ CFU/mL. b. Do not add inoculum to well 12.
-
Incubation: a. Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpreting Results: a. Following incubation, examine the plates against a dark background. b. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). [9] c. Specific Guideline for Sulfonamides: For sulfonamides and trimethoprim, slight, trailing growth may occur. Disregard this and read the MIC at the concentration that inhibits ≥80% of growth compared to the positive control. [15][16][17]
Protocol 2: Agar Dilution Method
This method is considered a reference standard and is particularly useful for testing a large number of antimicrobial agents against a smaller number of bacterial isolates. [18] Materials:
-
This compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial strains (test and QC strains)
-
0.5 McFarland turbidity standard
-
Inoculum replicating device (e.g., Steers replicator)
Step-by-Step Methodology:
-
Preparation of Antimicrobial-Containing Agar Plates: a. Prepare a series of stock solutions of this compound at 10 times the desired final concentrations. b. Melt MHA and allow it to equilibrate in a 45-50°C water bath. c. For each desired concentration, add 1 part of the 10x antimicrobial stock to 9 parts of molten agar (e.g., 2 mL of stock into 18 mL of agar). Mix thoroughly but gently to avoid bubbles. d. Pour the agar into sterile petri dishes and allow them to solidify on a level surface. e. Prepare a drug-free control plate.
-
Preparation of Bacterial Inoculum: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol. b. This suspension can be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
Inoculation: a. Using an inoculum replicating device, transfer a standardized volume of each bacterial suspension onto the surface of the agar plates, starting with the drug-free control plate and proceeding to the plates with increasing drug concentrations. b. Allow the inoculum spots to dry completely before inverting the plates.
-
Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading and Interpreting Results: a. After incubation, examine the plates for bacterial growth. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth. A single colony or a faint haze is generally disregarded. [16]
Part 3: Data Interpretation and Reporting
MIC Value Determination
The MIC is reported as a specific value in µg/mL. It is crucial to remember that the MIC is an in vitro measurement and its clinical relevance is determined by comparison to established clinical breakpoints.
Interpretation Using Clinical Breakpoints
Clinical breakpoints are MIC values used to categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R). [10][19][20]These breakpoints are established by regulatory bodies like the FDA, CLSI, and EUCAST based on microbiological, pharmacokinetic/pharmacodynamic (PK/PD), and clinical outcome data. [11][12]
| Category | Definition (EUCAST) | Implication |
|---|---|---|
| Susceptible (S) | High likelihood of therapeutic success using a standard dosing regimen. | The antimicrobial is a viable treatment option. |
| Susceptible, Increased Exposure (I) | High likelihood of therapeutic success if exposure is increased (e.g., higher dose, altered dosing interval). | The antimicrobial may be effective in specific situations. |
| Resistant (R) | High likelihood of therapeutic failure, even with increased exposure. | The antimicrobial should not be used for treatment. |
Authoritative Grounding: As of the latest CLSI M100 and EUCAST breakpoint tables, specific breakpoints for this compound are not established. [13][20]Therefore, for research purposes, the raw MIC values should be reported. For clinical relevance, these MICs can be compared to breakpoints for other sulfonamides (e.g., sulfisoxazole) as a preliminary indicator, but this should be done with caution and explicitly stated in any report.
References
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- Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
- Microbe Online. (2013).
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
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- EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]
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- CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
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- Lee, W. G., et al. (2015). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories.
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- EUCAST. (2021). Clinical Breakpoint Tables. [Link]
- Ghannoum, M., Abu Elteen, K., & el-Rayyes, N. R. (1989). Antimicrobial activity of some 2-aminopyrimidines. Microbios, 60(242), 23–33. [Link]
- Dr. Mohammad Aladawi. (2017). Determination of MIC by Broth Dilution Method. YouTube. [Link]
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Application Notes & Protocols for High-Throughput Screening with 2-Aminopyrimidine-5-Sulfonamide Derivatives
Abstract
The 2-aminopyrimidine scaffold, often functionalized with a sulfonamide moiety, represents a privileged structure in modern drug discovery. Its inherent ability to form key hydrogen bonds and engage with various enzymatic active sites has led to its successful application in developing inhibitors for a range of targets, most notably protein kinases and helicases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) campaigns utilizing libraries based on the 2-aminopyrimidine-5-sulfonamide core. We will delve into the mechanistic rationale behind the selection of this scaffold, provide detailed, field-proven protocols for both biochemical and cell-based screening assays, and offer insights into data analysis and hit validation. A central case study will focus on the discovery of covalent inhibitors for Werner syndrome helicase (WRN), illustrating a successful application of this chemical series in a contemporary HTS workflow.
Introduction: The Scientific Rationale for Screening this compound Analogs
The convergence of the 2-aminopyrimidine and sulfonamide functionalities creates a molecular framework with significant potential for targeted drug discovery. The 2-aminopyrimidine group is a well-established "hinge-binder" in many kinase inhibitors, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region.[1][2] Concurrently, the sulfonamide group can act as a hydrogen bond donor and acceptor, contributing to target affinity and influencing physicochemical properties such as solubility.[3][4]
Recent research has expanded the utility of this scaffold beyond traditional kinase inhibition. For instance, a multiplexed HTS campaign successfully identified 2-sulfonyl/sulfonamide pyrimidine derivatives as novel covalent inhibitors of WRN helicase activity, a key target in cancers with high microsatellite instability.[5][6] This discovery underscores the versatility of the scaffold and its potential to yield potent and selective inhibitors for other ATP-dependent enzymes.
The general mechanism of action for sulfonamide-containing drugs has historical roots in their function as competitive inhibitors of dihydropteroate synthase in bacteria, where they mimic the natural substrate, para-aminobenzoic acid (PABA).[7][8][9] This principle of competitive inhibition, often at ATP-binding sites, is a recurring theme in the application of more complex sulfonamide derivatives in oncology and other therapeutic areas.[10][11]
This guide will provide the necessary protocols to empower researchers to effectively screen libraries of this compound derivatives against their targets of interest.
Designing the High-Throughput Screening Campaign
A successful HTS campaign is contingent on a well-designed assay cascade that progressively filters a large compound library to a small number of validated hits. This process typically involves primary screening, hit confirmation, and secondary assays for selectivity and mechanism of action.
Assay Selection: Biochemical vs. Cell-Based Approaches
The initial choice between a biochemical and a cell-based assay for primary screening depends on the nature of the target and the desired information.
-
Biochemical Assays: These assays utilize purified enzymes and substrates to directly measure the effect of a compound on the target's activity.[12] They are generally more straightforward to set up and less prone to off-target effects, making them ideal for identifying direct inhibitors.[13]
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data that accounts for cell permeability, stability, and potential cytotoxicity.[14][15] They are crucial for understanding a compound's activity in a biological context.
The following diagram illustrates a typical HTS workflow, starting from library screening to hit validation.
Caption: Proposed two-step mechanism for covalent inhibition of WRN by a 2-sulfonamide pyrimidine.
Selectivity and Mechanism of Action
Follow-up studies confirmed the selectivity of the hit compounds for WRN over other human RecQ family helicases like BLM and RecQL1. [5]Kinetic analyses indicated that the compounds were competitive with ATP, suggesting they bind in the ATP pocket of the helicase domain. [5][16]This finding is consistent with the known behavior of many pyrimidine-based inhibitors.
Conclusion and Future Directions
The this compound scaffold is a highly valuable starting point for HTS campaigns aimed at discovering novel enzyme inhibitors. Its chemical tractability and proven success against challenging targets like kinases and helicases make it an attractive core for library design. The protocols and strategies outlined in this guide provide a robust framework for identifying and validating potent and selective inhibitors. Future efforts may focus on expanding the diversity of this scaffold to explore new chemical space and target classes, as well as leveraging computational methods to guide library design and hit optimization.
References
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490.
- PubMed. (2005). High-throughput screening for kinase inhibitors.
- Klink, T. A., et al. (2014). An inexpensive high-throughput screening of kinase inhibitors using one-step enzyme-coupled fluorescence assay for ADP detection. PubMed, 25(11), 1354-1363.
- Reaction Biology. (n.d.). Kinase Screening Assay Services.
- Parker, M. J., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(14), 2147-2160.
- Al-Dhfyan, A. (n.d.).
- Ismail, R., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 48(7), 5767-5778.
- Brunton, L. L., et al. (Eds.). (2011). Goodman & Gilman's Manual of Pharmacology and Therapeutics, 2e. AccessPharmacy.
- Sallal, Z. A., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Moroccan Journal of Chemistry, 13(2), 519-539.
- Sallal, Z. A., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites.
- Parker, M. J., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PubMed.
- Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(21), 5126.
- PubChem. (n.d.). 2-Amino-5-pyrimidinesulfonamide.
- Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245.
- El-Sayed, M. A. A., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 26(23), 7173.
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- Li, Y., et al. (2025). Synthesis and evaluation of novel amino pyrimidine derivatives containing sulfonamide and their application as EGFR inhibitors. Bioorganic Chemistry, 160, 108467.
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Application Notes & Protocols: The 2-Aminopyrimidine-5-Sulfonamide Scaffold in Modern Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract
The strategic combination of privileged pharmacophores into a single molecular framework is a cornerstone of modern medicinal chemistry. This guide focuses on the 2-aminopyrimidine-5-sulfonamide scaffold, a versatile building block that marries the potent biological activities of the 2-aminopyrimidine core with the broad therapeutic relevance of the sulfonamide functional group. The 2-aminopyrimidine moiety is a well-established "hinge-binder" in many approved kinase inhibitors, while the sulfonamide group is integral to a wide array of drugs, from antimicrobials to diuretics and anticancer agents[1][2]. This document provides a comprehensive overview of the rationale behind this scaffold's use, detailed protocols for its synthesis and derivatization, and expert insights into its application in drug discovery programs targeting a range of diseases.
The Scientific Rationale: A Union of Privileged Scaffolds
The efficacy of the this compound scaffold stems from the distinct and synergistic properties of its two core components. Understanding these individual contributions is key to exploiting the scaffold's full potential.
The 2-Aminopyrimidine Moiety: A Kinase Specialist
The 2-aminopyrimidine core is a celebrated motif in medicinal chemistry, renowned for its ability to form critical hydrogen bond interactions with the hinge region of protein kinases. This interaction mimics the adenine base of ATP, allowing for competitive inhibition. Its presence in numerous FDA-approved anticancer drugs, such as Imatinib and Palbociclib, attests to its power as a pharmacophore[3]. The N-1 and the 2-amino group act as a hydrogen bond acceptor and donor, respectively, anchoring the molecule in the active site.
The Sulfonamide Group: The Versatile Modulator
The sulfonamide group (—SO₂NH—) is one of the most versatile functional groups in drug design[4]. Its tetrahedral geometry and capacity for strong hydrogen bonding allow it to serve as a potent zinc-binding group in metalloenzymes like carbonic anhydrase or to form directional interactions in various receptor pockets[5]. Depending on the substitution, sulfonamides can confer a vast range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties[2][6].
Synergistic Potential of the Integrated Scaffold
Combining these two moieties creates a scaffold with defined vectors for optimization. The 2-aminopyrimidine core can anchor the molecule to a primary target (e.g., a kinase hinge), while the sulfonamide tail at the 5-position can be directed towards a secondary binding pocket to enhance potency and selectivity. This tail can also be modified to fine-tune physicochemical properties such as solubility and metabolic stability.
Caption: Logical relationship of the this compound scaffold.
Synthesis and Derivatization: Core Protocols
The synthesis of a library of this compound derivatives hinges on the successful preparation of a key reactive intermediate, 2-aminopyrimidine-5-sulfonyl chloride.
Protocol: Synthesis of 2-Aminopyrimidine-5-sulfonyl Chloride
This protocol is adapted from established methods for the chlorosulfonation of pyrimidine-like heterocycles[7][8]. The C-5 position of the 2-aminopyrimidine ring is activated towards electrophilic substitution.
Causality Behind Experimental Choices:
-
Reagent: Chlorosulfonic acid is a powerful electrophilic agent required to sulfonate the relatively electron-deficient pyrimidine ring.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) during the addition of 2-aminopyrimidine is critical to prevent uncontrolled side reactions and degradation of the starting material.
-
Quenching: The reaction mixture is quenched by pouring it onto crushed ice. This serves two purposes: it safely neutralizes the highly reactive excess chlorosulfonic acid and precipitates the sulfonyl chloride product, which is typically insoluble in the resulting acidic aqueous medium.
Step-by-Step Methodology:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (5.0 eq.) and cool the flask to 0 °C in an ice-salt bath.
-
Slowly add 2-aminopyrimidine (1.0 eq.) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
Once the reaction is complete, cool the mixture back to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. A solid precipitate should form.
-
Filter the solid product under vacuum, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then dry in a vacuum desiccator.
-
The resulting crude 2-aminopyrimidine-5-sulfonyl chloride can be used in the next step without further purification.
Caption: Workflow for the synthesis of the key sulfonyl chloride intermediate.
Protocol: General Procedure for Synthesis of N-Substituted 2-Aminopyrimidine-5-sulfonamides
This procedure utilizes the highly reactive sulfonyl chloride intermediate to generate a diverse library of sulfonamides via reaction with various primary and secondary amines[9].
Causality Behind Experimental Choices:
-
Solvent: A dry, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is used to prevent hydrolysis of the reactive sulfonyl chloride.
-
Base: A non-nucleophilic base such as triethylamine or pyridine (2.0 eq.) is added to neutralize the HCl generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.
Step-by-Step Methodology:
-
Dissolve the desired primary or secondary amine (1.1 eq.) in dry DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (2.0 eq.) to the solution and cool the mixture to 0 °C.
-
In a separate flask, dissolve the crude 2-aminopyrimidine-5-sulfonyl chloride (1.0 eq.) in a minimum amount of dry DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the desired N-substituted this compound.
Applications in Medicinal Chemistry
The this compound scaffold is a promising starting point for developing inhibitors against a variety of biological targets. The table below summarizes key applications with supporting rationale.
| Therapeutic Area | Key Molecular Target(s) | Rationale for Scaffold Use | Supporting References |
| Oncology | Protein Kinases (e.g., CDK, FLT3, EGFR) | The 2-aminopyrimidine core acts as a potent hinge-binder. The sulfonamide tail can be tailored to occupy the solvent-exposed region or specific sub-pockets, enhancing potency and selectivity. | [3][10] |
| Infectious Diseases | Dihydropteroate Synthase (DHPS) | This is the classic target for sulfonamide antibacterial drugs. The pyrimidine core can be explored for additional interactions within the active site to overcome resistance. | [1][8] |
| Virology | Viral Proteases, Polymerases | Both pyrimidine and sulfonamide derivatives have demonstrated broad-spectrum antiviral activities. The combined scaffold offers a unique framework for developing novel antiviral agents. | [2][6] |
| Glaucoma, Edema | Carbonic Anhydrases (CAs) | The primary sulfonamide is a classic zinc-binding pharmacophore for CA inhibition. The 2-aminopyrimidine body can be used to achieve isoform selectivity by interacting with residues outside the active site core. | [2][5] |
| Inflammation | Cyclooxygenase-2 (COX-2) | Certain sulfonamide derivatives are known selective COX-2 inhibitors. The scaffold allows for the exploration of new chemical space for developing novel anti-inflammatory agents. | [1] |
Structure-Activity Relationship (SAR) Insights
Systematic modification of the scaffold is crucial for optimizing lead compounds. The following diagram highlights key points for derivatization.
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- 10. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Study Design for 2-Aminopyrimidine-5-sulfonamide Derivatives
Abstract
This document provides a comprehensive guide for designing and executing preclinical in vivo studies for the evaluation of 2-aminopyrimidine-5-sulfonamide derivatives. This class of compounds has garnered significant interest due to its broad therapeutic potential, with demonstrated activities including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][3] Given that many derivatives function as kinase inhibitors, this guide will focus on an oncology framework, specifically using a human tumor xenograft model, which can be adapted for other therapeutic areas.[2][4] We will detail the strategic progression from preliminary pharmacokinetic and toxicology assessments to robust efficacy studies, emphasizing the scientific rationale behind each step to ensure data integrity and clinical relevance.
Introduction: The Scientific Rationale for In Vivo Evaluation
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs.[2][3] When combined with a sulfonamide moiety, these derivatives exhibit a wide range of biological activities, often through the inhibition of key cellular enzymes like protein kinases or carbonic anhydrases.[5][6] While in vitro assays are crucial for initial screening and determining potency (e.g., IC50), they cannot replicate the complex biological system of a whole organism.
In vivo studies are indispensable for bridging this gap by providing critical data on a compound's:
-
Pharmacokinetics (PK): How the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) the drug.[7][8]
-
Pharmacodynamics (PD): The biochemical and physiological effects of the drug on the body, including target engagement and downstream biomarker modulation.[9]
-
Efficacy: The therapeutic benefit of the drug in a disease model.
-
Safety & Toxicology: The potential adverse effects of the compound.[10][11]
This guide provides the foundational principles and detailed protocols to navigate these essential stages of preclinical drug development.
Strategic Workflow for In Vivo Studies
A logically sequenced in vivo program is critical for efficient drug development. The process begins with safety and exposure assessments before committing to longer, more resource-intensive efficacy models.
Figure 2: A typical experimental design for a subcutaneous xenograft efficacy study.
Pharmacodynamic (PD) Biomarker Analysis
Measuring efficacy solely by tumor growth inhibition provides limited information. PD studies are essential to confirm that the drug is engaging its intended target in the tumor tissue and modulating the downstream signaling pathway. [4] Example for a Kinase Inhibitor: If the compound inhibits a kinase in the MAPK pathway, a key PD endpoint would be to measure the levels of phosphorylated downstream proteins (e.g., p-ERK) in tumor lysates via Western Blot or ELISA. [12]A significant reduction in the p-ERK/total ERK ratio in the treated groups compared to the vehicle control would provide strong evidence of on-target activity. [9] Table 2: Sample Collection for PK/PD Correlation
| Timepoint | Sample Type | Analysis | Purpose |
|---|---|---|---|
| 2 hours post-last dose | Plasma | LC-MS/MS | Correlate with peak drug exposure (Cmax) |
| 2 hours post-last dose | Tumor Tissue | Western Blot / ELISA | Correlate target modulation with Cmax |
| 24 hours post-last dose | Plasma | LC-MS/MS | Correlate with trough drug exposure |
| 24 hours post-last dose | Tumor Tissue | Western Blot / ELISA | Assess duration of target modulation |
Detailed Experimental Protocols
Protocol: Oral Gavage Administration in Mice
Oral gavage is a common method for administering precise doses of a compound directly into the stomach. [13]Proper technique is essential to minimize stress and prevent injury to the animal. [14][15] Materials:
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5-inch flexible or ball-tipped metal needle for adult mice). [16][17]* 1 mL syringe.
-
Test compound formulated in vehicle.
-
Animal scale.
Procedure:
-
Preparation: Weigh the mouse and calculate the exact volume to be administered. The maximum recommended volume is typically 10 mL/kg. [16]Draw the calculated volume into the syringe and attach the gavage needle.
-
Restraint: Securely restrain the mouse by scruffing the neck and back skin to immobilize the head. The body should be held in a vertical position to straighten the path to the esophagus. [13]3. Measurement: Pre-measure the insertion depth by holding the needle alongside the mouse, with the tip at the last rib (xiphoid process). The hub of the needle should not go past the mouse's mouth. [14][16]4. Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth. [17]The mouse's swallowing reflex will help guide the tube into the esophagus. The needle should pass easily with no resistance.
-
Causality Note: If resistance is met or the animal struggles, the needle may be in the trachea. Do not force it. Withdraw and attempt again. Forcing the needle can cause fatal perforation of the esophagus or stomach. [16]5. Administration: Once the needle is in place, administer the substance slowly and smoothly over 2-3 seconds. [17]6. Withdrawal & Monitoring: Remove the needle gently in the same path it was inserted. Return the mouse to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs. [15]
-
Protocol: Subcutaneous Tumor Xenograft Efficacy Study
This protocol outlines the key steps for establishing tumors and evaluating the efficacy of a test compound. [18] Materials:
-
Immunodeficient mice (e.g., NOD-SCID, NSG, or Nude mice), 6-8 weeks old. * Human cancer cell line of interest.
-
Sterile PBS, trypsin-EDTA, and cell culture medium.
-
Matrigel or Cultrex BME (optional, but can improve tumor take rate). * 1 mL syringes and 27-gauge needles.
-
Digital calipers.
Procedure:
-
Cell Preparation: Harvest cultured cancer cells that are in the exponential growth phase (70-80% confluency). [18]Wash the cells with sterile PBS and resuspend them in serum-free medium or PBS at a concentration of 20-50 million cells/mL. For many cell lines, mixing the cell suspension 1:1 with Matrigel on ice immediately before injection is recommended to support initial tumor growth. 2. Implantation: Anesthetize the mouse (optional, follow approved institutional protocols). Inject 1-5 million cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse. [18]3. Tumor Growth & Randomization: Monitor mice 2-3 times per week for tumor growth. Once tumors become palpable, begin measuring their volume using digital calipers. The formula Volume = (Width² x Length) / 2 is commonly used. [18] * Self-Validation Note: When tumors reach an average size of 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, Positive Control, Test Article). This ensures that each group starts with a similar average tumor volume, which is critical for valid statistical comparison. 4. Treatment: Administer the vehicle, control, or test compound according to the pre-determined dose and schedule (e.g., once daily oral gavage for 21 days).
-
Monitoring: Throughout the study, measure tumor volumes and mouse body weights 2-3 times per week. Monitor the animals for any clinical signs of toxicity.
-
Endpoint: The study is typically concluded when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration.
-
Sample Collection: At the end of the study, collect terminal blood samples and excise the tumors. Weigh the tumors and process them for PK and PD analysis as required (e.g., snap-freeze in liquid nitrogen for lysate preparation or fix in formalin for histology).
Data Analysis and Interpretation
Efficacy: The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as: % TGI = (1 - [ΔT / ΔC]) x 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
Statistical Analysis: Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to compare tumor volumes and weights between the treated and vehicle control groups. A p-value < 0.05 is generally considered statistically significant.
Correlation: Correlate the efficacy data (TGI) with PK data (drug exposure) and PD data (target inhibition) to build a comprehensive understanding of the dose-response relationship and confirm the compound's mechanism of action in vivo. [12]
References
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
- Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. [Link]
- Request PDF. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities.
- Ayoup, M. A., et al. (2023).
- Virginia Tech. (2017). SOP: Mouse Oral Gavage. Office of the University Veterinarian. [Link]
- Singh, A., & Singh, S. K. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Journal of Drug Delivery and Therapeutics. [Link]
- Stoner, G. D., et al. (2010). The Use of Animal Models for Cancer Chemoprevention Drug Development. Pharmaceuticals. [Link]
- Al-Ghorbani, M., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research. [Link]
- Raynaud, F. I., et al. (2005). In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202. Clinical Cancer Research. [Link]
- Ahamed, M. M., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Moroccan Journal of Chemistry. [Link]
- Vivotecnia. In vivo toxicology studies. Vivotecnia. [Link]
- Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats.
- Bojan, Z. (2018). Antimicrobial sulfonamide drugs.
- Liu, Y., et al. (2023).
- Lopes, R., et al. (2025). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Journal of Medicinal Chemistry. [Link]
- Ahamed, M. M., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites.
- ProBio CDMO. In Vivo Toxicology Study. ProBio CDMO. [Link]
- Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats.
- Ben-Shushan, D., et al. (2018). In vivo screening models of anticancer drugs.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- Pacific BioLabs. Toxicology Studies. Pacific BioLabs. [Link]
- Gato-Cañas, M., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. [Link]
- UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. University of British Columbia. [Link]
- Crown Bioscience. (2022). Combating Cancer Drug Resistance with In Vivo Models. Crown Bioscience Blog. [Link]
- Creative Bioarray. (2005). Xenograft Tumor Model Protocol.
- LePhar. (2013). Drug Discovery Harnessing the Power of Kinase Inhibitors. LePhar. [Link]
- Karger Publishers. (1985). Pharmacokinetics of Sulfonamides in Man. Karger Publishers. [Link]
- Altasciences. Small Molecule Safety Assessment. Altasciences. [Link]
- Hoeflich, K. P., et al. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. Clinical Cancer Research. [Link]
- The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory.
- Biogem. In Vivo and in Vitro Toxicity Studies. Biogem. [Link]
- Al-Trad, B., et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Microbial Biotechnology. [Link]
- S. S. S., & V. K. T. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]
- Reeves, D. S., & Wilkinson, P. J. (1979). The pharmacokinetics of trimethoprim and trimethoprim/sulphonamide combinations, including penetration into body tissues. Infection. [Link]
- Spectral Instruments Imaging. Xenograft Tumor Model: Tips to Consider for Imaging. Spectral Instruments Imaging. [Link]
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- 18. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Troubleshooting & Optimization
Technical Support Center: 2-Aminopyrimidine-5-sulfonamide Synthesis
Welcome to the technical support center for the synthesis of 2-aminopyrimidine-5-sulfonamide. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can not only solve immediate issues but also build a robust and reproducible synthesis process.
Synthesis Overview: A Two-Step Approach
The synthesis of this compound is typically achieved in two primary stages:
-
Electrophilic Chlorosulfonation: 2-aminopyrimidine is reacted with a strong sulfonating agent, most commonly chlorosulfonic acid, to install the sulfonyl chloride group at the C-5 position.
-
Amination: The resulting 2-aminopyrimidine-5-sulfonyl chloride intermediate is then reacted with an ammonia source to form the final sulfonamide.
This guide is structured to address common problems encountered in each of these critical steps.
Workflow of this compound Synthesis
Caption: Overall two-step synthesis pathway.
Part 1: Troubleshooting the Chlorosulfonation of 2-Aminopyrimidine
The introduction of the sulfonyl chloride group is often the most challenging step due to the nature of the pyrimidine ring and the harsh reaction conditions required.
FAQ 1: Why is my yield of 2-aminopyrimidine-5-sulfonyl chloride consistently low or non-existent?
Answer: Low or no yield in this step is a frequent issue that typically points to one of three root causes: deactivation of the pyrimidine ring, improper temperature control leading to degradation, or moisture contamination.
The Underlying Chemistry: The 2-aminopyrimidine ring system is complex. While the amino group at C-2 is an activating, ortho-para director, the pyrimidine ring itself is electron-deficient. In the presence of a strong acid like chlorosulfonic acid, the ring nitrogens and the exocyclic amino group become protonated. This protonation severely deactivates the ring towards further electrophilic attack, making the sulfonation reaction difficult.[1] Therefore, precise control over the reaction conditions is paramount to favor the desired C-5 sulfonation.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield.
Detailed Action Plan:
-
Temperature Control is Critical: The reaction often requires heating to proceed at a reasonable rate. However, excessive heat can lead to charring and decomposition of the starting material. A reaction temperature between 100-120 °C is often cited for analogous sulfonations.[2]
-
Reagent Quality and Stoichiometry: Chlorosulfonic acid is highly reactive and hygroscopic. It reacts violently with water to produce sulfuric acid and HCl. Contamination with water will consume the reagent and deactivate it. Always use a fresh bottle or a properly stored aliquot. An excess of chlorosulfonic acid (e.g., 3-5 equivalents) is typically necessary to drive the reaction to completion.
-
Reaction Time: Due to the deactivated nature of the ring, these reactions can be slow. Monitor the reaction progress using TLC (if a suitable solvent system can be found) or by taking small aliquots, quenching them carefully, and analyzing via LC-MS. Reaction times of 4-8 hours are not uncommon.[2]
FAQ 2: My reaction mixture turned black and formed a solid mass. What happened?
Answer: This indicates aggressive, uncontrolled sulfonation and subsequent decomposition (charring) of the organic material. The primary cause is almost always a temperature runaway.
Causality: The reaction of chlorosulfonic acid with 2-aminopyrimidine is highly exothermic. If the addition of the solid 2-aminopyrimidine to the acid is too fast, or if external heating is applied too quickly, localized hot spots can form. This leads to rapid, multiple sulfonation events and ultimately, the breakdown of the heterocyclic ring. Most organic compounds will char on contact with pure, hot sulfur trioxide (a component of fuming sulfuric acid/oleum), and chlorosulfonic acid behaves similarly.[3]
Preventative Protocol:
| Step | Action | Rationale |
| 1 | Pre-cool the Reagent | Cool the reaction vessel containing the chlorosulfonic acid in an ice bath (0-5 °C). |
| 2 | Portion-wise Addition | Add the 2-aminopyrimidine powder in very small portions over a long period (e.g., 30-60 minutes). |
| 3 | Vigorous Stirring | Ensure efficient stirring to dissipate heat throughout the reaction mixture. |
| 4 | Monitor Internal Temp | Use a thermometer to monitor the internal temperature during the addition, keeping it below a set point (e.g., 20 °C). |
| 5 | Controlled Heating | Once the addition is complete, slowly and carefully raise the temperature to the target reaction temperature using a controlled heating mantle or oil bath. |
Part 2: Troubleshooting the Amination of 2-Aminopyrimidine-5-sulfonyl chloride
This step converts the reactive sulfonyl chloride intermediate into the final sulfonamide. While generally more straightforward than the first step, issues with purity and side reactions can arise.
FAQ 3: My final product is impure. What are the likely side products and how can I avoid them?
Answer: The primary impurity is often the corresponding sulfonic acid, formed by the hydrolysis of the sulfonyl chloride intermediate. Other possibilities include unreacted starting material or products from reaction with alternative nucleophiles.
Mechanism of Side Product Formation:
Sources
Technical Support Center: Troubleshooting 2-Aminopyrimidine-5-sulfonamide Solubility in DMSO
Introduction
2-Aminopyrimidine-5-sulfonamide is a heterocyclic compound featuring structural motifs common in medicinal chemistry and drug discovery.[1][2] As with many such compounds, researchers frequently utilize Dimethyl Sulfoxide (DMSO) as the solvent of choice for creating high-concentration stock solutions due to its broad solubilizing power.[3][4][5] However, the unique physicochemical properties of both the solute and the solvent can lead to significant challenges, including incomplete dissolution, precipitation, and even compound degradation.
This technical support guide provides researchers, scientists, and drug development professionals with a structured approach to understanding and overcoming solubility issues with this compound in DMSO. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to make informed decisions and ensure the integrity and reproducibility of your experiments.
Section 1: Foundational Profiles of Compound and Solvent
A clear understanding of the key players—the solute and the solvent—is the first step in troubleshooting. The inherent properties of each dictate their interaction and potential for solubility issues.
Physicochemical Profile: this compound
The structure of this compound is characterized by a high density of polar functional groups (amino and sulfonamide) capable of extensive hydrogen bonding.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₄H₆N₄O₂S | - |
| Molecular Weight | 174.18 g/mol | [6] |
| Topological Polar Surface Area (TPSA) | 120 Ų | A high TPSA suggests strong intermolecular polar interactions, which can lead to high crystal lattice energy, making it difficult for solvent molecules to break the solid state apart.[6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 6 | [6] |
| Predicted LogP (XLogP3-AA) | -1.6 | [6] |
Solvent Profile: Dimethyl Sulfoxide (DMSO)
DMSO is a powerful polar aprotic solvent, but it is not without its own set of critical handling properties.[3][7]
| Property | Value / Characteristic | Implication for Compound Solubility & Stability |
| Type | Polar Aprotic Solvent | [3] |
| Hygroscopicity | High | [8][9] |
| Freezing Point | 18.5 °C (65.3 °F) | [3] |
| Reactivity | Can act as an oxidizing agent | [10] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers when working with this compound and DMSO.
Q1: Why is my this compound not dissolving in DMSO, even at a seemingly low concentration?
Answer: This issue typically stems from two primary factors:
-
High Crystal Lattice Energy: As indicated by its high TPSA and hydrogen bonding capacity, this compound likely forms a very stable crystal structure.[6] DMSO must expend significant energy to break apart these strong intermolecular bonds. The dissolution process may be kinetically slow, requiring physical assistance.
-
Solvent Quality: You may be using a grade of DMSO that has already absorbed atmospheric water. Using a fresh, sealed bottle of anhydrous or high-purity DMSO is critical.[9]
Q2: My compound dissolved perfectly at first, but after storing it for a week at -20°C, my DMSO stock solution is cloudy and full of precipitates. What happened?
Answer: This is a classic sign of precipitation induced by environmental factors. The two most likely causes are:
-
Freeze-Thaw Cycles: Each time the stock is removed from the freezer, it is exposed to ambient air, which contains moisture. DMSO's hygroscopic nature means it will pull water into the solution.[8] This absorbed water reduces the compound's solubility. The physical process of freezing and thawing itself provides the energy needed to initiate crystallization, a process that is synergistically enhanced by the presence of absorbed water.[8][11]
-
Supersaturation: You may have created a supersaturated solution initially, perhaps with the help of heat. Upon cooling and agitation (from the freeze-thaw cycle), the thermodynamically unstable solution has crashed out to its true equilibrium solubility.
Q3: My DMSO stock is perfectly clear, but the compound crashes out immediately when I add it to my cell culture media or aqueous buffer. How can I prevent this?
Answer: This is the most common challenge and is known as "crashing out." It occurs because while your compound is soluble in 100% DMSO, it is poorly soluble in the final, predominantly aqueous, environment of your assay.[12][13] The DMSO concentration plummets upon dilution, and the water acts as an anti-solvent.
-
Solutions:
-
Optimize Final DMSO Concentration: First, determine the highest percentage of DMSO your assay can tolerate without artifacts (typically <0.5% for cell-based assays).[11][14]
-
Modify Dilution Technique: Instead of a single, large dilution, perform a stepwise serial dilution.[13] Crucially, perform initial dilutions in 100% DMSO to get closer to your final concentration before the last dilution step into the aqueous buffer.[14][15]
-
Increase Mixing Energy: When adding the DMSO stock to the aqueous buffer, do so with rapid vortexing or pipetting to disperse the compound quickly before it has a chance to aggregate and precipitate.
-
Q4: I've noticed my stock solution of this compound has turned yellow or brown over time. Is it still usable?
Answer: This is a strong indication of compound degradation. Studies have shown that 5-aminopyrimidines can be oxidized by DMSO, leading to colored byproducts.[10] The solution should be considered compromised. The concentration of the active parent compound is no longer what you calculated, and the degradation products could have unintended biological activity, confounding your results. It is strongly recommended to discard the solution and prepare a fresh stock.
Q5: What is the maximum concentration of DMSO I can use in my cell-based assay?
Answer: There is no universal answer, as sensitivity varies greatly between cell lines and assay types. However, a widely accepted starting point is to keep the final concentration of DMSO at or below 0.5%.[13][14] Many sensitive assays require it to be below 0.1%. It is imperative to run a vehicle control in every experiment—this is your assay media containing the exact same final concentration of DMSO as your test samples, but without the compound.[14] This allows you to differentiate between the effect of your compound and the effect of the solvent.
Section 3: Troubleshooting Guides & Experimental Protocols
This section provides actionable workflows and step-by-step protocols to address solubility challenges proactively.
Guide 1: Troubleshooting Workflow for Compound Precipitation
This flowchart provides a logical path to diagnose and solve precipitation issues.
Caption: A decision-making flowchart for troubleshooting precipitation.
Guide 2: Protocol for Preparing a Stable DMSO Stock Solution
This protocol is designed to maximize the chances of achieving a clear, stable stock solution.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO (e.g., ≥99.9%) from a freshly opened bottle
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Preparation: Work in a low-humidity environment if possible. Allow the compound container and the sealed DMSO bottle to come to room temperature before opening to minimize water condensation.
-
Weighing: Accurately weigh the desired amount of this compound directly into a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Initial Dissolution: Cap the tube tightly and vortex vigorously for 1-2 minutes. Visually inspect for undissolved solid.
-
Assisted Dissolution (If Necessary): If solid remains, proceed with the following, checking for dissolution after each step:
-
Sonication: Place the tube in a water bath sonicator for 5-10 minutes.[14] Sonication uses ultrasonic waves to break up solid aggregates and accelerate dissolution.
-
Gentle Warming: If sonication is insufficient, warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[14] Caution: Do not overheat, as this can accelerate the degradation of aminopyrimidine compounds in DMSO.[10]
-
-
Final Inspection: Once the solution is completely clear with no visible particulates, it is ready. If the compound does not dissolve, your target concentration is likely too high.
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use, low-binding tubes.[14] Store tightly sealed at -80°C to minimize degradation and water absorption. This practice avoids repeated freeze-thaw cycles.[11]
Guide 3: Protocol for Determining Maximum Working Concentration (Kinetic Solubility Assay)
This is a practical method to determine the highest concentration of your compound that will remain in solution when diluted into your specific assay buffer.
Procedure:
-
Prepare Stock: Make a high-concentration primary stock solution in 100% DMSO (e.g., 20 mM) following the protocol in Guide 2.
-
Serial Dilution in DMSO: In a 96-well plate or series of tubes, perform a 2-fold serial dilution of your primary stock using 100% DMSO as the diluent. This creates a range of concentrations (e.g., 20 mM, 10 mM, 5 mM, 2.5 mM, etc.), all in the same solvent.[14][15]
-
Dilution into Assay Buffer: Prepare a second 96-well plate containing your final aqueous assay buffer in each well.
-
Transfer: Transfer a small, fixed volume (e.g., 1 µL) from each well of the DMSO dilution plate to the corresponding well of the aqueous buffer plate. This mimics your final experimental dilution (e.g., a 1:100 dilution if the final volume is 100 µL).
-
Incubate & Read: Let the plate sit at room temperature for 1-2 hours. Read the plate on a plate reader that can measure scattered light (nephelometry) or absorbance at a wavelength where the compound doesn't absorb (e.g., 600-700 nm). A sharp increase in signal indicates the formation of a precipitate. The highest concentration that remains clear is your maximum working concentration under these conditions.
Section 4: Summary of Key Factors
This diagram illustrates the interplay of factors that determine experimental success.
Caption: Key factors influencing the solubility and stability of the compound.
References
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- PubChem. (n.d.). 2-Amino-5-pyrimidinesulfonamide.
- Ziath. (2006). Samples in DMSO: What an end user needs to know.
- ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- BenchChem. (2025). Technical Support Center: Troubleshooting Compound X Solubility.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-Aminopyrimidine in Organic Solvents.
- PubMed. (2012). Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines and the implications for compound storage and screening.
- ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?
- Solubility of Things. (n.d.). 2-Aminopyrimidine.
- American Chemical Society. (2021). Dimethyl sulfoxide.
- Chemical Communications (RSC Publishing). (n.d.). Electrosynthesis of sulfonamides from DMSO and amines under mild conditions.
- TOKU-E. (n.d.). Solubility Data Resource.
- ResearchGate. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- AChemBlock. (n.d.). 2-Amino-pyrimidine-5-sulfonic acid amide 95%.
- Reddit. (2022). How to tackle compound solubility issue.
- National Center for Biotechnology Information. (n.d.). Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology.
- MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
- ResearchGate. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
- World Journal of Pharmaceutical and Life Sciences. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents.
- PubMed Central. (n.d.). Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO).
- MDPI. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
- BOC Sciences. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
- Chemsrc. (2025). 2-aminopyrimidine-5-sulfonic acid.
- MDPI. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents.
- gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO).
- Scribd. (n.d.). Solubility Data of DMSO.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. 2-Amino-5-pyrimidinesulfonamide | C4H6N4O2S | CID 53420996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. acs.org [acs.org]
- 8. ziath.com [ziath.com]
- 9. researchgate.net [researchgate.net]
- 10. Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines and the implications for compound storage and screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2-Aminopyrimidine-5-sulfonamide Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminopyrimidine-5-sulfonamide. It is designed to be a practical resource for troubleshooting common experimental issues and optimizing reaction conditions to achieve high yields and purity. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature.
I. Overview of the Synthetic Pathway
The synthesis of this compound typically involves a multi-step process. A common and effective route begins with the chlorosulfonation of 2-aminopyrimidine. This intermediate is then subjected to amination to yield the final product. Each of these steps presents unique challenges and opportunities for optimization.
A generalized reaction scheme is presented below:
Caption: Generalized synthetic route for this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield of 2-Aminopyrimidine-5-sulfonyl chloride (Intermediate)
Question: My chlorosulfonation of 2-aminopyrimidine is resulting in a very low yield of the desired sulfonyl chloride intermediate. What are the likely causes and how can I improve this?
Answer:
Low yields in this step are often traced back to several key factors:
-
Incomplete Reaction: The reaction may not be going to completion. This can be due to insufficient reaction time or suboptimal temperature. It is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Degradation of Starting Material or Product: 2-aminopyrimidine and its sulfonyl chloride derivative can be sensitive to harsh reaction conditions. The use of a large excess of chlorosulfonic acid or elevated temperatures can lead to decomposition and the formation of unwanted byproducts.
-
Moisture Contamination: Chlorosulfonic acid reacts violently with water. The presence of moisture in the reaction setup or reagents will consume the chlorosulfonic acid and reduce the efficiency of the reaction. It is imperative to use anhydrous solvents and properly dried glassware.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low intermediate yield.
Experimental Protocol: Optimized Chlorosulfonation
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
To a cooled (0-5 °C) solution of 2-aminopyrimidine in a suitable anhydrous solvent (e.g., chloroform), add chlorosulfonic acid dropwise with vigorous stirring.
-
Maintain the temperature between 0-10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring its progress by TLC.
-
Upon completion, quench the reaction by carefully pouring it onto crushed ice.
-
The precipitated 2-aminopyrimidine-5-sulfonyl chloride can then be isolated by filtration.
Issue 2: Formation of Impurities During Amination
Question: I am observing significant impurity peaks in my final product after the amination step. What are these impurities and how can I minimize their formation?
Answer:
The formation of impurities during the amination of 2-aminopyrimidine-5-sulfonyl chloride is a common challenge. The primary culprits are often:
-
Dimerization/Polymerization: The sulfonyl chloride intermediate can react with the amino group of another molecule of this compound, leading to the formation of dimers or oligomers. This is more likely to occur at higher concentrations and temperatures.
-
Hydrolysis of the Sulfonyl Chloride: If there is residual water in the reaction mixture, the sulfonyl chloride can be hydrolyzed back to the corresponding sulfonic acid, which will not react with ammonia.
-
Side Reactions with the Pyrimidine Ring: Under certain conditions, the amination reagent can react with the pyrimidine ring itself, leading to the formation of substituted byproducts.
Strategies for Minimizing Impurities:
| Strategy | Rationale |
| Control Reaction Temperature | Lower temperatures (e.g., 0-5 °C) can slow down the rates of side reactions relative to the desired amination. |
| Use a Suitable Solvent | A solvent that dissolves the starting material but in which the product is sparingly soluble can help to precipitate the desired product as it is formed, minimizing its participation in side reactions. |
| Control Stoichiometry | Using a slight excess of the aminating agent can help to drive the reaction to completion and minimize unreacted sulfonyl chloride. |
| Purification Method | Recrystallization from an appropriate solvent is often an effective method for removing impurities. |
Issue 3: Difficulty in Product Isolation and Purification
Question: My final product, this compound, is difficult to isolate and purify. What techniques can I employ for effective purification?
Answer:
The physical properties of this compound can make its isolation and purification challenging. It is often a solid with limited solubility in many common organic solvents.
Recommended Purification Protocol:
-
Initial Isolation: After the amination reaction, the crude product can often be precipitated by adjusting the pH of the reaction mixture.
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. A solvent system (a mixture of two or more solvents) may be necessary.
-
Column Chromatography: If recrystallization is not effective, column chromatography using silica gel can be employed. A suitable eluent system will need to be determined by TLC analysis.
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider during this synthesis?
A1: Both chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The reaction should be quenched carefully by slowly adding it to ice.
Q2: Can I use a different sulfonating agent instead of chlorosulfonic acid?
A2: While chlorosulfonic acid is commonly used, other sulfonating agents such as sulfuryl chloride can also be employed.[1] However, reaction conditions will need to be optimized for the specific reagent used.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used to confirm the structure and assess the purity of the synthesized this compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Melting Point Analysis: A sharp melting point close to the literature value is an indicator of high purity.
Q4: What is the typical yield I should expect for this synthesis?
A4: The overall yield can vary significantly depending on the specific conditions and scale of the reaction. With careful optimization of each step, yields in the range of 60-80% are achievable.
IV. References
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2020). Molecules. [Link]
-
Preparation method of 2-amino pyrimidine. (2013). Google Patents.
-
Synthetic route for sulfonamides 5a‐f. (n.d.). ResearchGate. [Link]
-
Process for preparing 2-amino-5-chloropyridine. (1976). Google Patents.
-
Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. (2023). Molecules. [Link]
-
2-Amino-5-pyrimidinesulfonamide. (n.d.). PubChem. [Link]
Sources
Technical Support Center: Synthesis of 2-Aminopyrimidine-5-sulfonamide
Welcome to the technical support center for the synthesis of 2-aminopyrimidine-5-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Introduction: The Synthetic Pathway
The synthesis of this compound is a cornerstone for the development of various pharmaceutical agents. The most common synthetic route involves two critical steps: the electrophilic chlorosulfonation of 2-aminopyrimidine followed by amidation of the resulting sulfonyl chloride. While seemingly straightforward, each step is prone to specific side reactions that can significantly impact the success of your synthesis. This guide provides a detailed breakdown of these potential pitfalls and offers robust solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Part 1: Chlorosulfonation of 2-Aminopyrimidine
The primary goal of this step is the selective introduction of a chlorosulfonyl group at the C-5 position of the pyrimidine ring.
Answer: A complex reaction mixture during chlorosulfonation is often indicative of over-reaction and lack of selectivity. The primary culprits are:
-
Over-chlorosulfonation: The highly reactive nature of chlorosulfonic acid can lead to the introduction of a second sulfonyl chloride group or chlorination at other positions on the pyrimidine ring, such as the C-3 position. This is analogous to the over-chlorination observed in similar systems like 2-aminopyridine, where dichlorinated byproducts are formed.[1]
-
Ring Degradation: The harsh, strongly acidic conditions can lead to the degradation of the pyrimidine ring itself, especially at elevated temperatures.
Solutions:
-
Control Reaction Temperature: Maintain a low reaction temperature (typically 0-5 °C) throughout the addition of 2-aminopyrimidine to the chlorosulfonic acid. This helps to control the exothermic nature of the reaction and minimize side reactions.
-
Stoichiometric Control: Use a carefully controlled molar ratio of chlorosulfonic acid to 2-aminopyrimidine. A large excess of chlorosulfonic acid significantly increases the likelihood of over-sulfonylation.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench the reaction as soon as the starting material is consumed to prevent the formation of di-substituted products.
Answer: You have likely isolated 2-aminopyrimidine-5-sulfonic acid. This occurs due to the hydrolysis of the intermediate 2-aminopyrimidine-5-sulfonyl chloride during the aqueous workup. Sulfonyl chlorides are highly susceptible to hydrolysis, especially in the presence of water, to form the corresponding sulfonic acids.[2]
Solutions:
-
Anhydrous Workup: Whenever possible, perform the workup under anhydrous conditions. This can involve quenching the reaction with a non-aqueous solvent and filtering off any solids.
-
Rapid Extraction: If an aqueous workup is unavoidable, perform it quickly at low temperatures. Use a saturated brine solution to reduce the solubility of the product in the aqueous layer and facilitate extraction into an organic solvent like ethyl acetate.
-
"Salting Out": The addition of a salt, such as sodium chloride, to the aqueous layer can decrease the solubility of the sulfonic acid and potentially aid in its isolation if it is the desired product.
Part 2: Amidation of 2-Aminopyrimidine-5-sulfonyl Chloride
This step involves the reaction of the sulfonyl chloride intermediate with an amine source (e.g., ammonia, an amine) to form the desired sulfonamide.
Answer: Similar to the issue in the chlorosulfonation step, this points to the hydrolysis of your starting material, 2-aminopyrimidine-5-sulfonyl chloride, back to 2-aminopyrimidine-5-sulfonic acid. The presence of any moisture in your reaction setup or reagents can lead to this competing side reaction.
Solutions:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. The amine used for the amidation should also be dry.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Choice of Base: If a base is used to scavenge the HCl byproduct, select a non-nucleophilic, anhydrous base such as triethylamine or pyridine.
Answer: This is likely due to the formation of dimers or polymers. This can happen if a molecule of this compound (or the starting sulfonyl chloride) acts as a nucleophile and attacks the sulfonyl chloride of another molecule. The amino group at the C-2 position can react with the sulfonyl chloride.
Solutions:
-
Controlled Addition: Add the 2-aminopyrimidine-5-sulfonyl chloride slowly to a solution of the amine. This maintains a high concentration of the desired nucleophile (the amine) relative to the sulfonyl chloride, favoring the desired reaction.
-
Use of a Protecting Group: In some cases, protecting the 2-amino group of the pyrimidine ring before chlorosulfonation can prevent this side reaction. However, this adds extra steps to the synthesis (protection and deprotection). A common protecting group for amines is the Boc group.[3]
Answer: You are likely observing solvolysis, where the alcohol solvent acts as a nucleophile and attacks the sulfonyl chloride to form a sulfonate ester. This is a known side reaction when alcohols are used as solvents in reactions with sulfonyl chlorides.[4]
Solutions:
-
Use Aprotic Solvents: Switch to a non-nucleophilic, aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.
-
Temperature Control: If an alcohol must be used, running the reaction at a lower temperature can help to minimize solvolysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the chlorosulfonation of 2-aminopyrimidine?
The optimal temperature is typically between 0 °C and 5 °C. This low temperature helps to control the exothermic reaction and minimize the formation of byproducts from over-reaction and degradation.
Q2: How can I monitor the progress of the chlorosulfonation reaction?
Thin-layer chromatography (TLC) is a common method. A suitable solvent system might be a mixture of ethyl acetate and hexanes. The disappearance of the 2-aminopyrimidine spot indicates the completion of the reaction. HPLC can also be used for more quantitative monitoring.
Q3: What is the best way to purify the final this compound product?
Purification is often achieved through recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. If significant impurities are present, column chromatography on silica gel may be necessary.
Q4: Is 2-aminopyrimidine-5-sulfonyl chloride stable for long-term storage?
No, heteroaromatic sulfonyl chlorides are generally not stable for long-term storage.[5] They are sensitive to moisture and can hydrolyze over time. It is best to use the 2-aminopyrimidine-5-sulfonyl chloride immediately after its preparation. If storage is necessary, it should be under an inert atmosphere at a low temperature.
Q5: Can I use a different sulfonating agent instead of chlorosulfonic acid?
Other sulfonating agents like sulfuryl chloride can be used, but chlorosulfonic acid is common for direct sulfonation of aromatic and heteroaromatic rings.[2][6] The reaction conditions would need to be optimized for any alternative reagent.
Visualizing the Reaction Pathways
To better understand the desired reaction and potential side reactions, the following diagrams illustrate the chemical transformations.
Caption: Main reaction and side reactions in the chlorosulfonation step.
Caption: Main reaction and side reactions in the amidation step.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale | Potential Side Product if Deviated |
| Chlorosulfonation Temperature | 0-5 °C | Minimizes exothermic reaction and side reactions. | Di-substituted products, ring degradation products. |
| Chlorosulfonic Acid Stoichiometry | 1.1 - 1.5 equivalents | Sufficient for complete reaction without promoting over-sulfonylation. | Di-substituted products. |
| Amidation Solvent | Anhydrous aprotic (THF, DCM) | Prevents hydrolysis and solvolysis. | Sulfonic acid, sulfonate ester. |
| Amine Addition | Slow addition of sulfonyl chloride to amine | Maintains high concentration of desired nucleophile. | Dimers/Polymers. |
Experimental Protocols
Protocol 1: Synthesis of 2-Aminopyrimidine-5-sulfonyl chloride
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (1.2 equivalents) and cool the flask to 0 °C in an ice-salt bath.
-
Dissolve 2-aminopyrimidine (1.0 equivalent) in a suitable anhydrous solvent (e.g., chloroform, if necessary, though direct addition is common) and add it dropwise to the cooled chlorosulfonic acid over a period of 1-2 hours, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.
-
The precipitated solid, 2-aminopyrimidine-5-sulfonyl chloride, is collected by vacuum filtration and washed with cold water.
-
The crude product should be used immediately in the next step.
Protocol 2: Synthesis of this compound
-
In a three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of aqueous ammonia (or a primary/secondary amine, 1.5 equivalents) in an anhydrous aprotic solvent like THF. Cool the solution to 0 °C.
-
Dissolve the crude 2-aminopyrimidine-5-sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the solution of the sulfonyl chloride dropwise to the cooled amine solution over 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete by TLC/HPLC.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
References
- Process for preparing 2-amino-5-chloropyridine. US3985759A.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules.
- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- Modular Two-Step Route to Sulfondiimidamides.
- Microwave-assisted reaction of 2,3-dichloronaphthoquinone with aminopyridines.
- 2-CHLORO-PYRIMIDINE-5-SULFONYL CHLORIDE | 98026-88-1. ChemicalBook.
- Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry.
- 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation.
- Preparation method of 2-amino pyrimidine. CN102952083A.
- Chlorosulfonic acid coated on porous organic polymer as a bifunctional catalyst for the one-pot three-component synthesis of 1,8-naphthyridines. RSC Publishing.
- Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines.
- Sulfonamido pyrimidines. US2410793A.
- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
- Chlorosulfonic Acid.
- R22(8) motifs in Aminopyrimidine sulfonate/carboxylate interactions: Crystal structures of pyrimethaminium benzenesulfonate monohydrate (2:2:1) and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate (4:2:2).
- Yield, purity, and characteristic impurities of the sulfonamide...
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites.
- Design, synthesis, and activity of 2-imidazol-1-ylpyrimidine derived inducible nitric oxide synthase dimeriz
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- New Synthesis of 2-Aminopyrimidines by Amination of Biginelli Reaction Products — Oxadiazocines.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. The Macmillan Group, Princeton University.
- Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. ijarsct.
- Stable Hemiaminals: 2-Aminopyrimidine Deriv
- 2-Aminopyrimidine-5-sulfonyl chloride | 289484-00-0 | PLA48400. Biosynth.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
Sources
- 1. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 2. books.rsc.org [books.rsc.org]
- 3. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Aminopyrimidine-5-sulfonamide by Recrystallization
Welcome to the Technical Support Center for the purification of 2-aminopyrimidine-5-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your purification process effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
A1: The ideal recrystallization solvent is one in which this compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below. For sulfonamides in general, common and effective solvents include ethanol, isopropanol, and mixtures of ethanol and water.[1] Given the polar nature of both the aminopyrimidine and sulfonamide functional groups, a polar protic solvent or a mixture including one is a logical starting point.
A highly effective approach is to use a binary solvent system, such as ethanol-water or isopropanol-water.[2] In this system, the compound is dissolved in a minimal amount of the "good" solvent (e.g., hot ethanol) in which it is readily soluble. Then, the "anti-solvent" (e.g., hot water), in which the compound is less soluble, is added dropwise until the solution becomes slightly turbid. This point of incipient precipitation indicates that the solution is saturated. Subsequent slow cooling will then induce the formation of pure crystals.
It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific batch of crude product, as impurity profiles can influence solubility characteristics.
Q2: What are the most common impurities I should be aware of during the synthesis and purification of this compound?
A2: Impurities can arise from starting materials, side reactions, or subsequent degradation. Common impurities in the synthesis of sulfonamides include:
-
Unreacted Starting Materials: Such as 2-aminopyrimidine and the sulfonating agent.
-
Side Products: Bis-sulfonated products can form if the reaction conditions are not carefully controlled.[1] Hydrolysis of the sulfonyl chloride intermediate can lead to the corresponding sulfonic acid.[1]
-
Over-chlorination Products: In syntheses involving chlorination steps, di- or tri-chlorinated species can be formed.[3]
-
Colored Impurities: These are often polymeric byproducts or degradation products that can be effectively removed using activated charcoal during the recrystallization process.[2]
The presence of these impurities can interfere with crystal growth and reduce the final purity of the product.
Q3: How can I confirm the purity of my recrystallized this compound?
A3: A combination of analytical techniques should be employed to provide a comprehensive assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for determining purity.[4][5] By comparing the peak area of the main compound to the total area of all peaks, a percentage purity can be accurately calculated.
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective qualitative technique to visualize the number of components in your sample.[4] The absence of secondary spots suggests a high degree of purity. For sulfonamides, visualization can be enhanced by spraying with a fluorescamine solution and viewing under UV light.[4]
-
Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range. A broad melting point range typically indicates the presence of impurities.
-
Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure of the purified compound and identify the presence of any structural impurities.
A summary of these techniques is provided in the table below.
| Technique | Principle | Information Obtained | Key Advantages |
| HPLC | Differential partitioning between stationary and mobile phases. | Retention time, peak area for quantification, % purity.[4] | High sensitivity, excellent for quantification, robust and reproducible.[4] |
| TLC | Differential adsorption on a solid support. | Retention factor (Rf), qualitative assessment of purity. | Rapid, inexpensive, good for reaction monitoring. |
| Melting Point | Temperature at which a solid transitions to a liquid. | Purity indicated by a sharp melting point range. | Simple, fast, and requires minimal sample. |
| NMR/IR | Interaction of molecules with electromagnetic radiation. | Structural confirmation, identification of functional groups. | Provides definitive structural information. |
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization of this compound and provides actionable solutions.
Problem 1: The compound "oils out" instead of forming crystals.
Causality: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[2] This typically happens when the solution is supersaturated at a temperature above the melting point of the solute or when high concentrations of impurities are present, depressing the melting point.[2]
Solutions:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly.[2]
-
Lower the Crystallization Temperature: If possible, select a solvent system with a lower boiling point to ensure that crystallization occurs at a temperature below the compound's melting point.
-
Induce Crystallization at a Lower Temperature: Once the solution has cooled slightly, try scratching the inside of the flask with a glass rod or adding a seed crystal to initiate crystallization at a lower temperature.[2]
-
Preliminary Purification: If the crude material is highly impure, consider a preliminary purification step, such as column chromatography, before attempting recrystallization.[2]
Problem 2: No crystals form, even after the solution has cooled completely.
Causality: This issue typically arises from two main causes: the solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated but lacks a nucleation point to initiate crystal growth.[2]
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]
-
Seeding: Add a single, small crystal of pure this compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[6]
-
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off a portion of the solvent to increase the concentration of the solute. Then, allow the solution to cool again.[6]
-
Utilize an Anti-solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes turbid, then allow it to cool slowly.
Problem 3: The recrystallization yield is very low.
Causality: A low yield can result from several factors, including using an excessive amount of solvent, premature crystallization during a hot filtration step, or the chosen solvent having too high a solubility for the compound at low temperatures.[2]
Solutions:
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent necessary to completely dissolve the crude product.
-
Ensure Complete Cooling: After the flask has cooled to room temperature, place it in an ice bath to maximize the precipitation of the product from the solution.[2]
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure that the funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper or in the funnel stem.[2]
-
Solvent Selection Re-evaluation: If the yield remains low, the compound may be too soluble in the chosen solvent even at low temperatures. Re-evaluate the solvent system through small-scale solubility tests.
Experimental Protocols
Protocol 1: Recrystallization of this compound using an Ethanol-Water System
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of 95% ethanol and heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves. If the solid does not fully dissolve, add small portions of hot 95% ethanol until a clear solution is obtained.[1]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated Erlenmeyer flask.[2]
-
Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution becomes faintly turbid. Add a drop or two of hot ethanol to redissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: Purity Assessment by HPLC
-
Sample Preparation: Accurately weigh and dissolve a small amount of the recrystallized product in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).[4]
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
-
Analysis: Inject the sample solution into the HPLC system. The purity is calculated by dividing the peak area of the main component by the total peak area of all components in the chromatogram.
Visualizations
Caption: A generalized workflow for the recrystallization of this compound.
Caption: A troubleshooting flowchart for common recrystallization issues.
References
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). National Center for Biotechnology Information.
- 2-Amino-5-pyrimidinesulfonamide | C4H6N4O2S | CID 53420996. (n.d.). PubChem.
- Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. (2009). United States Department of Agriculture Food Safety and Inspection Service.
- Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. (n.d.). International Union of Crystallography.
- Yield, purity, and characteristic impurities of the sulfonamide... (n.d.). ResearchGate.
- HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (n.d.). National Center for Biotechnology Information.
- 2-aminopyrimidine-5-sulfonic acid | CAS#:39687-77-9. (n.d.). Chemsrc.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). National Center for Biotechnology Information.
- Process for preparing 2-amino-5-chloropyridine. (n.d.). Google Patents.
- Need help with recrystallisation I have trouble with. (2021). Reddit.
- 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
- Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. (n.d.). AOAC INTERNATIONAL.
- Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. (n.d.). International Journal of Advanced Research in Science, Communication and Technology.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.
- A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. (n.d.). PubMed.
Sources
Technical Support Center: HPLC Analysis of 2-Aminopyrimidine-5-sulfonamide
Welcome to the technical support center for the HPLC analysis of 2-Aminopyrimidine-5-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and practical solutions to common challenges encountered during chromatographic analysis. Here, we will delve into the nuances of method troubleshooting, drawing from established scientific principles and extensive field experience to ensure the integrity and robustness of your analytical results.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the routine analysis of this compound.
Q1: What are the typical starting conditions for reversed-phase HPLC analysis of this compound?
A typical starting point for the analysis of this compound, a polar compound, involves a reversed-phase C18 or C8 column.[1][2] A mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is standard.[1][2] Given the amine functionality, controlling the mobile phase pH is critical to achieve good peak shape.[3][4] A starting isocratic mobile phase could be a mixture of 0.1% formic acid in water and acetonitrile in a 90:10 (v/v) ratio.[2] Detection is commonly performed using a UV detector at a wavelength of around 265 nm.[1][2]
Q2: My this compound peak is showing significant tailing. What is the primary cause and how can I fix it?
Peak tailing for basic compounds like this compound is often caused by secondary interactions between the analyte's basic amine groups and acidic silanol groups on the surface of the silica-based stationary phase.[4][5][6] This interaction leads to a portion of the analyte molecules being more strongly retained, resulting in an asymmetrical peak.
To mitigate this, you can:
-
Lower the mobile phase pH: Operating at a lower pH (e.g., around 2.5-3.0 with formic acid or a phosphate buffer) protonates the silanol groups, reducing their ability to interact with the protonated basic analyte.[3][5]
-
Use an end-capped column: Modern, high-purity silica columns are "end-capped" to minimize the number of accessible silanol groups, leading to improved peak shape for basic compounds.[6]
-
Add a competing base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites, preventing them from interacting with your analyte.[3][5]
Q3: I'm observing a drift in the retention time of my analyte over a series of injections. What should I investigate?
Retention time drift can be frustrating as it affects the reproducibility of your analysis.[7][8] The cause can be either chemical or mechanical. A systematic approach is needed to diagnose the issue.
First, determine if the drift is consistent in one direction (e.g., always decreasing or increasing). If the retention time of a t0 marker (an unretained compound) also shifts, the issue is likely related to the flow rate.[8] If the t0 marker is stable, the problem is more likely chemical in nature.[8]
Common causes include:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when using a new column or after changing the mobile phase.[9]
-
Mobile Phase Composition Change: The composition of the mobile phase may be changing over time due to the evaporation of the more volatile organic component.[8] Ensure the mobile phase reservoir is covered.
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times. Using a column oven provides a stable temperature environment.[10]
-
Column Contamination: Accumulation of strongly retained sample components on the column can alter its chemistry and lead to retention time drift.[11]
In-Depth Troubleshooting Guide
This guide provides a more detailed, step-by-step approach to resolving complex HPLC issues encountered during the analysis of this compound.
Issue 1: Poor Peak Shape - Tailing and Fronting
Poor peak shape can compromise the accuracy of integration and reduce the overall resolution of the separation.
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for retention time instability.
Issue 3: Baseline Noise and Drift
A stable baseline is crucial for accurate integration and achieving low limits of detection.
Types of Baseline Issues:
-
High-Frequency Noise (Fuzzy Baseline): This is often caused by issues with the detector lamp or electronics.
-
Periodic Noise (Regular Spikes or Waves): This is typically related to the pump, such as air bubbles in the system or faulty check valves. Stopping the pump flow should cause periodic noise to disappear, confirming the pump as the source. * Baseline Drift (Gradual Rise or Fall): This can be due to a number of factors, including changes in mobile phase composition, column temperature fluctuations, or column bleed. [9][12]
Baseline Problem Common Cause Solution Regular, periodic noise Air bubble in the pump or a leak. [13] Degas the mobile phase and purge the pump. Check for leaks. Irregular, random noise Dirty flow cell or failing detector lamp. Flush the flow cell with a strong solvent. If noise persists, the lamp may need replacement. | Upward baseline drift | Column contamination or mobile phase issue. [9][12]| Flush the column with a strong solvent. Prepare fresh mobile phase. |
Experimental Protocols
Protocol 1: Column Flushing to Address Contamination
-
Disconnect the column from the detector.
-
Flush the column with 20-30 column volumes of a solvent that is miscible with your mobile phase but has a higher elution strength. For a reversed-phase C18 column, a good sequence is:
-
Water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
-
Equilibrate the column with your mobile phase until a stable baseline is achieved.
Protocol 2: Sample Preparation for Improved Peak Shape
-
Accurately weigh a known amount of this compound standard or sample.
-
Dissolve the material in a solvent that is identical to or weaker than the initial mobile phase composition. For example, if your mobile phase is 90:10 water:acetonitrile, dissolve your sample in this mixture or in pure water.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulates that could block the column frit.
By systematically applying these troubleshooting principles and protocols, you can effectively diagnose and resolve common HPLC issues, leading to more accurate and reliable results in your analysis of this compound.
References
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. (2023).
- Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art - MDPI. (2021).
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) - ResearchGate. (2007).
- Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC - NIH. (2019).
- The LCGC Blog: Retention Shifts in HPLC. (2013).
- Development of an HPLC-DAD Method for the Determination of Five Sulfonamides in Shrimps and Validation According to the European Decision 657/2002/EC - ResearchGate. (2013).
- HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. (n.d.).
- 2-Amino-5-pyrimidinesulfonamide | C4H6N4O2S | CID 53420996 - PubChem. (n.d.).
- HPLC Troubleshooting Mini Guide - Baseline Issues - Phenomenex. (n.d.).
- HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - MDPI. (2021).
- HPLC Troubleshooting: What is causing baseline noise? - YouTube. (2022).
- What are the main causes of retention time instability in reversed-phase analysis by HPLC? - ResearchGate. (2015).
- Peak Tailing in HPLC - Element Lab Solutions. (n.d.).
- Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM - ResearchGate. (2025).
- HPLC Troubleshooting Guide - Restek. (n.d.).
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019).
- A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes - CABI Digital Library. (2014).
- Causes of Retention Time Drift in HPLC - Element Lab Solutions. (n.d.).
- (PDF) Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. - ResearchGate. (2014).
- Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. (n.d.).
- Peaks suddenly shifted backwards 5 minutes on C18 HPLC : r/Chempros - Reddit. (2023).
- An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022).
- Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC - NIH. (2021).
- HPLC Repair Services: Common Causes of Baseline Noise. (2020).
Sources
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. phenomenex.com [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 13. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
Technical Support Center: 2-Aminopyrimidine-5-sulfonamide Stability
Welcome to the technical support guide for 2-Aminopyrimidine-5-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven guidance on maintaining the integrity of this compound in solution. Understanding and controlling the stability of your reagents is paramount for reproducible and reliable experimental outcomes.
This guide moves beyond simple protocols to explain the underlying chemical principles governing the degradation of this compound. By understanding the "why" behind these recommendations, you can proactively design robust experimental conditions and troubleshoot effectively when issues arise.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling of this compound.
Q1: What is the recommended solvent for dissolving this compound?
For initial stock solutions, dimethyl sulfoxide (DMSO) is recommended due to its excellent solvating power for a wide range of organic molecules and its general compatibility with many biological assays. However, for aqueous-based experiments, subsequent dilutions should be made in a buffered solution, ideally at a neutral to slightly alkaline pH, to minimize hydrolysis.
Q2: What are the primary factors that cause degradation of this compound in solution?
The main degradation pathways for this compound, like many sulfonamides, are hydrolysis (acid or base-catalyzed), photodegradation (degradation upon exposure to light), and oxidation. The rates of these processes are heavily influenced by pH, temperature, light exposure, and the presence of oxidizing agents.
Q3[1][2][3]: How should I store my stock solution of this compound?
Stock solutions, once prepared, should be stored as aliquots in tightly sealed vials at -20°C. It is[4] generally recommended that these solutions are usable for up to one month. For o[4]ptimal stability, avoid repeated freeze-thaw cycles by preparing single-use aliquots. Whenever possible, solutions should be freshly prepared and used on the same day.
Q4[4]: Can I store my working solutions at 4°C?
While short-term storage (i.e., over the course of a single day's experiment) at 4°C is generally acceptable, long-term storage of dilute aqueous solutions is not recommended. The potential for microbial growth and the increased rate of hydrolytic degradation compared to frozen conditions can compromise the integrity of the solution.
Troubleshooting Guide: Degradation Issues in Solution
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter.
Issue 1: My solution of this compound has turned yellow/brown.
Q: What is causing the discoloration of my solution?
A: Discoloration is a common indicator of chemical degradation. The formation of colored byproducts often results from oxidative or photodegradative pathways. The sulfonamide functional group can be susceptible to oxidation, and the aromatic pyrimidine ring can undergo light-induced reactions.
Troubleshooting Workflow:
-
Assess Light Exposure: Was the solution exposed to ambient or direct light for an extended period? Sulfonamides can be susceptible to degradation upon exposure to UV light. *[3] Solution: Always protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil. Conduct experiments under subdued lighting conditions when possible.
-
Evaluate Headspace and Oxygen Exposure: Was the vial properly sealed? Was there a large air-to-solution volume ratio? Dissolved oxygen can contribute to oxidative degradation.
-
Solution: Use vials that are appropriately sized for your solution volume to minimize headspace. For highly sensitive experiments, consider purging the solution and vial headspace with an inert gas like argon or nitrogen before sealing.
-
-
Check for Contaminants: Could your solvent or buffer be contaminated with oxidizing agents (e.g., peroxides in older ethers or trace metals)?
-
Solution: Use high-purity, fresh solvents. If using solvents like THF or dioxane that can form peroxides, test for their presence before use.
-
Issue 2: I am observing a loss of compound activity or a decrease in concentration over time.
Q: Why is the measured concentration or biological activity of my compound decreasing?
A: A decline in concentration or activity strongly suggests degradation, with hydrolysis being a primary suspect, especially in aqueous buffers. The stability of sulfonamides is highly pH-dependent.
Tr[3]oubleshooting Workflow:
-
Measure the pH of Your Solution: The hydrolysis of sulfonamides is often catalyzed by both acidic and basic conditions. Gener[5][6]ally, sulfonamides are more susceptible to degradation under acidic conditions. *[3] Solution: Maintain the pH of your working solution within a neutral to slightly alkaline range (pH 7-9) for enhanced stability. Use a[7] reliable buffer system to maintain a constant pH throughout your experiment. Studies on various sulfonamides have shown that photodegradation and mineralization rates are often higher at acidic pH (e.g., pH 5) compared to neutral or alkaline conditions.
-
[8]Analyze Storage Temperature: Was the solution stored at an appropriate temperature? Even at 4°C, degradation can occur over time.
-
Solution: For storage longer than a few hours, aliquot and freeze solutions at -20°C or below. Befor[4]e use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial.
-
-
[4]Consider Adsorption: Is it possible your compound is adsorbing to the surface of your storage container (e.g., certain plastics)?
-
Solution: Use low-adsorption polypropylene tubes or glass vials for storage. If you suspect adsorption, conduct a small-scale study to compare recovery from different container types.
-
In-Depth Scientific Explanation: The Chemistry of Degradation
To effectively prevent degradation, it is crucial to understand the chemical mechanisms at play.
Hydrolysis
The sulfonamide bond (-SO₂-NH-) can be cleaved by water in a process called hydrolysis. This reaction can be catalyzed by both acid and base.
-
[5]Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen atom of the sulfonamide can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: In basic conditions, the sulfonamide nitrogen can be deprotonated. The mechanism can then proceed through nucleophilic attack by a hydroxide ion.
Gene[5]rally, sulfonamides exhibit greater stability in neutral to alkaline conditions. Studi[3]es have shown that many sulfonamides are hydrolytically stable at pH 9.
####[7] Photodegradation
Many aromatic compounds, including this compound, can absorb UV or even visible light. This absorption can excite the molecule to a higher energy state, where it can undergo various reactions, including cleavage of the sulfonamide bond or modification of the pyrimidine ring. The p[1][2]resence of photosensitizers or reactive oxygen species in the solution can accelerate this process.
Visualizing Degradation Pathways
The following diagram illustrates the primary environmental factors that can lead to the degradation of this compound.
Caption: Key environmental factors leading to the degradation of this compound.
Recommended Protocols for Ensuring Stability
To minimize degradation, adhere to the following best practices.
Protocol 1: Preparation of Stock Solution (10 mM in DMSO)
-
Pre-analysis: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of moisture onto the compound.
-
[4]Calculation: Calculate the required mass of the compound for your desired volume and concentration.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial.
-
Mixing: Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in amber or light-protected, low-adsorption vials.
-
Storage: Tightly seal the vials and store them at -20°C.
####[4] Protocol 2: Preparation of Aqueous Working Solutions
-
Thawing: Retrieve a single aliquot of the DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution: Prepare your desired concentration by diluting the stock solution into your final aqueous buffer (e.g., PBS, TRIS). Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).
-
pH Verification: Confirm that the final pH of the working solution is within the optimal stability range (pH 7-9).
-
[7]Protection: Keep the working solution protected from light and on ice or at 4°C during the experiment.
-
Usage: Use the freshly prepared working solution on the same day. Do not store dilute aqueous solutions for extended periods.
####[4] Stability Parameter Summary
| Parameter | Recommendation | Rationale |
| Solvent | DMSO for stock, buffered aqueous for working | High solubility in DMSO; pH control in aqueous media is critical. |
| pH | 7.0 - 9.0 | Minimizes both acid and base-catalyzed hydrolysis. |
| [3][7]Temperature | Solid: As per vial; Solution: -20°C or colder | Reduces rates of all chemical degradation reactions. |
| [4]Light | Store and handle in the dark (amber vials) | Prevents photodegradation. |
| [3]Atmosphere | Minimize headspace; use inert gas for long-term | Reduces risk of oxidation. |
Troubleshooting Decision Tree
This diagram provides a logical flow for diagnosing stability issues.
Caption: A step-by-step decision tree for troubleshooting stability issues.
By implementing these protocols and understanding the chemical principles outlined, you can significantly enhance the reliability and reproducibility of your research involving this compound.
References
- Boreen, A. L., Arnold, W. A., & McNeill, K. (2003). Photodegradation of pharmaceuticals in the aquatic environment: a review.
- Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Perkin Transactions 2, (5), 734-740.
- Toth, A., & Fitos, I. (2003). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry, 68(13), 5193-5199.
- Lin, Y. C., Hsiao, T. C., & Chen, K. F. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412-417.
- Williams, A., & Douglas, K. T. (1972). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
- Radke, M., & Maier, M. P. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(3), 346-353.
- Page, M. I., & Williams, A. (1997). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Chemical Society Reviews, 26(4), 219-227.
- Wu, C. H., Chen, Y. C., & Shang, N. C. (2019). Removal of sulfonamides from wastewater in the UV/TiO2 system: effects of pH and salinity on photodegradation and mineralization. Water Science and Technology, 79(2), 349-355.
- Li, M., et al. (2020). Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastewater.
- BenchChem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem.
- Kłodowska, I., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 25(12), 6667.
- ECHEMI. (n.d.).
- ECHEMI. (n.d.).
- Munson, J. W., & Abdine, H. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 68(7), 922-924.
- Tocris Bioscience. (n.d.). Stability and Storage.
Sources
- 1. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stability and Storage | Tocris Bioscience [tocris.com]
- 5. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Removal of sulfonamides from wastewater in the UV/TiO2 system: effects of pH and salinity on photodegradation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Aminopyrimidine-5-sulfonamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Aminopyrimidine-5-sulfonamide. Our focus is on anticipating and resolving challenges encountered during process development and scale-up, ensuring robust, reproducible, and efficient production.
Overview of the Synthetic Strategy
The synthesis of this compound is typically achieved via a two-step process. The foundational logic is to first introduce the sulfonyl chloride group onto the electron-rich pyrimidine ring via electrophilic aromatic substitution, followed by a nucleophilic substitution with ammonia to form the desired sulfonamide. Each step presents unique challenges, particularly when transitioning from bench-scale to pilot or manufacturing scale.
Core Synthesis Workflow
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific, practical issues that may arise during the synthesis. The causality behind each problem is explained to empower you to make informed decisions.
Part A: The Chlorosulfonation Step
Question 1: My yield of 2-aminopyrimidine-5-sulfonyl chloride is consistently low, and I observe significant charring or decomposition of the starting material. What's going wrong?
Answer: This is a common issue related to temperature control and the reactivity of the reagents.
-
Causality: Chlorosulfonic acid is a highly aggressive reagent. While heat is required to drive the reaction, excessive temperatures or localized hot spots can lead to the degradation of the sensitive aminopyrimidine ring. The reaction is highly exothermic upon initial mixing.
-
Troubleshooting & Solutions:
-
Controlled Reagent Addition: Instead of adding 2-aminopyrimidine to hot chlorosulfonic acid, try a reverse addition. Add the chlorosulfonic acid dropwise to the 2-aminopyrimidine substrate at a lower temperature (e.g., 0-10°C) to control the initial exotherm.
-
Gradual Heating: Once the addition is complete, heat the reaction mixture slowly and uniformly to the target temperature (e.g., 120°C).[1][2] Use a silicone oil bath and vigorous mechanical stirring to ensure even heat distribution, which is critical at larger scales.
-
Monitor Reaction Progress: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the consumption of the starting material. Over-extending the reaction time at high temperatures can degrade the product.
-
Question 2: During the aqueous quench of the chlorosulfonation reaction, my product seems to disappear or I get a very poor yield of the sulfonyl chloride intermediate. Why?
Answer: The issue lies in the hydrolytic instability of the sulfonyl chloride functional group.
-
Causality: Sulfonyl chlorides are highly reactive and readily hydrolyze in the presence of water to form the corresponding sulfonic acid.[3] This sulfonic acid is water-soluble and will not precipitate, and it is unreactive in the subsequent amination step.
-
Troubleshooting & Solutions:
-
Quench on Ice: The quench must be performed rapidly and at a low temperature to minimize the contact time between the sulfonyl chloride and water at elevated temperatures where hydrolysis is fastest. Pouring the reaction mixture slowly onto a large excess of crushed ice is the standard, effective procedure.[1][2]
-
Immediate Filtration: The precipitated sulfonyl chloride should be filtered immediately and washed with ice-cold water. Do not allow the solid to sit in the aqueous filtrate for extended periods.
-
Use "As-Is": The wet, crude sulfonyl chloride is often unstable upon storage. For best results, it should be used immediately in the next amination step without extensive drying.
-
Part B: The Amination Step
Question 3: The amination reaction is sluggish, and I have a significant amount of unreacted sulfonyl chloride intermediate remaining. What factors should I check?
Answer: Incomplete amination can be due to issues with reagent concentration, temperature, or the quality of the intermediate.
-
Causality: The reaction of the sulfonyl chloride with ammonia is a nucleophilic substitution. The rate depends on the concentration of the nucleophile (ammonia), the temperature, and the accessibility of the electrophilic sulfur atom.
-
Troubleshooting & Solutions:
-
Ammonia Concentration: Ensure you are using a sufficient excess of concentrated aqueous ammonia (e.g., 28-30%). At scale, bubbling anhydrous ammonia gas through a solution of the sulfonyl chloride in an appropriate solvent (like THF or acetone) can provide better control and higher effective concentrations.[4]
-
Temperature Control: While the reaction is often exothermic, some initial warming may be needed to initiate it, followed by cooling to maintain a controlled temperature (e.g., 20-40°C). Monitor the internal temperature closely.
-
Solubility: The sulfonyl chloride intermediate must be well-suspended or partially dissolved for the reaction to proceed efficiently. Vigorous stirring is essential. Using a co-solvent like THF or acetone can improve solubility.
-
Question 4: After the amination and work-up, my final product is difficult to purify and appears to contain a significant, less polar impurity. What could this be?
Answer: You are likely observing the formation of a bis-sulfonated side product, especially if your starting amine has more than one reactive N-H bond.
-
Causality: While 2-aminopyrimidine is the substrate, if any primary amine impurities are present or if reaction conditions are not well-controlled, a single amine molecule can react with two molecules of the sulfonyl chloride, leading to a bis-sulfonamide impurity. However, in this specific synthesis, a more likely impurity is a dimer formed from the reaction of the amino group of one molecule with the sulfonyl chloride of another, though this is less common under standard amination conditions with excess ammonia. A more probable source is an impurity from the starting material.
-
Troubleshooting & Solutions:
-
Ensure Excess Ammonia: Using a large excess of ammonia ensures that the sulfonyl chloride is more likely to react with an ammonia molecule than with the amino group of another product molecule.
-
Purification Strategy: This type of impurity often has very different solubility characteristics. Analyze the impurity by LC-MS to confirm its identity. A pH-adjusted work-up can be effective. The desired sulfonamide has an acidic N-H proton and can be dissolved in a mild base and re-precipitated by adding acid, potentially leaving less acidic or neutral impurities behind.
-
Recrystallization: A carefully chosen recrystallization solvent system is the most effective way to remove such impurities.[3] See the protocols section for a suggested method.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when scaling up the chlorosulfonation step? A1: Handling chlorosulfonic acid requires extreme caution. It reacts violently with water, releasing large amounts of toxic HCl gas. The process must be conducted in a well-ventilated fume hood or reactor with a dedicated scrubber system for acid vapors. Personnel must wear appropriate PPE, including acid-resistant gloves, apron, and a face shield. The quench step is particularly hazardous due to the rapid release of gas and heat; it must be performed slowly and with adequate cooling.
Q2: How can I best monitor the progress of these reactions at a larger scale? A2: For scale-up, reliance on visual cues is insufficient.
-
Chlorosulfonation: In-process control (IPC) via HPLC is the most reliable method. Withdraw a small aliquot of the reaction, quench it carefully in a separate vial with ice/water, extract with a suitable organic solvent (e.g., ethyl acetate), and analyze for the ratio of starting material to product.
-
Amination: Similarly, HPLC can be used to track the disappearance of the sulfonyl chloride intermediate and the appearance of the final product.
Q3: What are the key parameters to consider when choosing a recrystallization solvent? A3: The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below, maximizing recovery. It should not react with the product. Common choices for sulfonamides include aqueous ethanol, isopropanol, or acetic acid/water mixtures. It is crucial to perform small-scale screening to identify the optimal solvent or solvent pair for your specific purity profile.
Key Experimental Protocols
Protocol 1: Synthesis of 2-Aminopyrimidine-5-sulfonyl Chloride (Intermediate)
! WARNING: This procedure involves highly corrosive and reactive chemicals. Perform in a certified fume hood with appropriate PPE.
-
Equip a suitable reactor with a mechanical stirrer, dropping funnel, and a gas outlet connected to an acid scrubber.
-
Charge the reactor with 2-aminopyrimidine (1.0 eq).
-
Cool the reactor to 0-5°C using an ice bath.
-
Slowly add chlorosulfonic acid (approx. 4.0-5.0 eq) via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 15°C.
-
After the addition is complete, slowly warm the mixture to 120°C and hold for 4-6 hours, or until IPC via HPLC shows >95% conversion.
-
In a separate, larger vessel, prepare a mixture of crushed ice and water (at least 10x the volume of the reaction mixture).
-
Once the reaction is complete, cool the mixture to 60-70°C and then carefully pour it onto the vigorously stirred ice/water mixture.
-
The product will precipitate as a solid. Stir the slurry for 30 minutes in the ice bath.
-
Filter the solid rapidly, wash with two portions of ice-cold water, and pull dry on the filter for a short period.
-
Do not fully dry the intermediate. Proceed immediately to the amination step.
Protocol 2: Synthesis of this compound (Final Product)
-
Charge a new reactor with concentrated aqueous ammonia (28-30%, approx. 10 volumes).
-
Cool the ammonia solution to 10-15°C.
-
Add the wet cake of 2-aminopyrimidine-5-sulfonyl chloride from the previous step portion-wise, keeping the internal temperature below 30°C.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until IPC via HPLC confirms the disappearance of the starting material.
-
Cool the mixture to 10-15°C and slowly add concentrated hydrochloric acid to adjust the pH to ~5-6. The product will precipitate.
-
Stir the slurry for 1 hour at 10-15°C.
-
Filter the crude product, wash with cold water, and dry under vacuum at 50-60°C.
-
For purification, recrystallize the crude solid from a suitable solvent system (e.g., an ethanol/water mixture).[3]
Data Summary Tables
Table 1: Reagent Stoichiometry and Solvents
| Step | Reagent | Typical Molar Eq. | Solvent/Medium | Key Parameter |
| Chlorosulfonation | 2-Aminopyrimidine | 1.0 | None (ClSO₃H is reagent and solvent) | Temperature Control |
| Chlorosulfonic Acid | 4.0 - 5.0 | N/A | Slow Addition | |
| Amination | 2-Aminopyrimidine-5-sulfonyl Chloride | 1.0 | Concentrated Aqueous Ammonia | Excess Ammonia |
| Purification | Crude Product | N/A | Ethanol/Water or IPA/Water | Cooling Rate |
Table 2: Typical Process Outcomes
| Parameter | Step 1 (Chlorosulfonation) | Step 2 (Amination & Work-up) | Overall |
| Typical Yield | 75-85% (Crude) | 85-95% (on crude) | 65-80% |
| Typical Purity (Crude) | ~90% by HPLC | ~95% by HPLC | N/A |
| Typical Purity (After Recrystallization) | N/A | >99.0% by HPLC | >99.0% by HPLC |
| Key Impurity to Monitor | 2-Aminopyrimidine (unreacted) | 2-Aminopyrimidine-5-sulfonic acid (hydrolysis product) | N/A |
Logical Troubleshooting Flow
The following diagram illustrates a decision-making process for troubleshooting low overall yield.
Caption: Decision tree for diagnosing the root cause of low product yield.
References
- El-Ahwany, M. F., Assy, M. G., Sherif, M. H., Soliman, M. R., & Abdellattif, M. H. (2023). Synthesis, biological evaluation, and biocomputational modeling of imidazo, thieno, pyrimidopyrimidine, pyrimidodiazepene, and motifs as antimicrobial agents. Heterocyclic Communications.
- ResearchGate. (n.d.). Synthesis of 2-aminopyridine substituted benzene sulphonamides.
- Bolshan, Y., & Batey, R. A. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society.
- Khan, K. M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- Al-Ostath, R. A., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Molecules.
- Al-Ostath, R. A., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. MDPI.
- Thieme Chemistry. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect.
- Khan, K. M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI.
- Ali, B. F., & Al-Masoudi, N. A. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. ResearchGate.
- El-Sayed, M. A. A., et al. (2016). Design, synthesis, molecular modeling, and biological evaluation of sulfanilamide-imines derivatives as potential anticancer agents. Drug Design, Development and Therapy.
- University of Mosul. (n.d.). Synthesis of Sulphanilamide.
- Request PDF. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. ResearchGate.
- Google Patents. (2021). Green process synthesis method of sulfanilamide. CN113336680B.
- Chandrappa, M., Kumar, G., & Pullela, P. K. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry.
Sources
- 1. Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN113336680B - Green process synthesis method of sulfanilamide - Google Patents [patents.google.com]
Technical Support Center: Optimizing Catalyst Selection for Sulfonamide Synthesis
Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. The sulfonamide moiety is a cornerstone in medicinal chemistry, and its efficient synthesis is paramount.[1][2][3] This resource provides in-depth, experience-driven advice to streamline your synthetic workflows.
Troubleshooting Guide: Common Issues in Catalyzed Sulfonamide Synthesis
This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and providing step-by-step solutions.
Low to No Product Yield in Cross-Coupling Reactions
Question: I am attempting a copper-catalyzed N-arylation of a sulfonamide with an aryl halide, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?
Answer:
Low yields in copper-catalyzed N-arylation of sulfonamides are a frequent challenge, often stemming from catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[4][5]
Causality and Recommended Protocol:
-
Catalyst and Ligand Choice: While ligand-free systems can be effective, the choice of ligand is often crucial.[4][5] For electron-deficient aryl halides, ligands like 2,2'-bipyridine (bpy) can enhance catalyst stability and reactivity.[6] For sterically hindered substrates, a different catalyst system, such as a palladium-based catalyst, might be more appropriate.[7][8]
-
Base Selection: The pKa of the base is critical. A base that is too weak may not sufficiently deprotonate the sulfonamide, which has reduced nucleophilicity compared to amines.[1] Conversely, a base that is too strong can lead to side reactions. Common bases for this transformation include K₃PO₄, Cs₂CO₃, and DBU. An initial screen of bases is highly recommended.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate. Aprotic polar solvents like DMSO, DMF, or dioxane are generally preferred as they can help to solubilize the catalyst and reagents.
-
Reaction Temperature: Insufficient thermal energy can lead to slow reaction kinetics. While starting at a moderate temperature (e.g., 80-100 °C) is a good practice, a systematic increase in temperature may be necessary to drive the reaction to completion.
Troubleshooting Workflow:
Catalyst Poisoning and Deactivation
Question: My palladium-catalyzed sulfonamide synthesis starts well but then stalls before reaching completion. I suspect catalyst deactivation. What are the common causes and how can I prevent this?
Answer:
Catalyst deactivation in palladium-catalyzed cross-coupling reactions is a common issue that can be caused by impurities in the starting materials or reagents, or by the reaction conditions themselves.
Causality and Preventative Measures:
-
Thiol Impurities: Thiols are notorious for poisoning palladium catalysts.[6][9] Ensure that your starting materials, particularly aryl halides, are free from thiol impurities. This can often be achieved by recrystallization or by passing a solution of the starting material through a small plug of silica gel.
-
Oxidative Degradation: The active Pd(0) species can be sensitive to oxidation.[7] Degassing your solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidative deactivation of the catalyst.
-
Ligand Degradation: Phosphine ligands, commonly used in palladium catalysis, can be susceptible to oxidation or other degradation pathways at high temperatures.[7] Consider using more robust Buchwald-type biarylphosphine ligands, which are designed for greater stability.[7]
-
Product Inhibition: In some cases, the sulfonamide product itself can coordinate to the palladium center and inhibit further catalytic activity. If this is suspected, using a higher catalyst loading or a more active catalyst system may be necessary.
| Potential Cause | Preventative Measure | Recommended Action |
| Thiol Impurities | Purification of starting materials | Recrystallize or use silica gel filtration. |
| Oxidative Degradation | Maintain inert atmosphere | Degas solvent and use N₂ or Ar blanket. |
| Ligand Degradation | Use robust ligands | Switch to Buchwald-type biarylphosphine ligands. |
| Product Inhibition | Reduce product concentration | Consider slower addition of reagents. |
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding catalyst selection and optimization for sulfonamide synthesis.
1. When should I choose a copper-based catalyst versus a palladium-based catalyst for my sulfonamide synthesis?
The choice between copper and palladium catalysis often depends on the specific substrates and the desired reaction conditions.[1][7]
-
Copper Catalysis: Copper catalysts are generally less expensive than palladium catalysts and are often effective for the N-arylation of sulfonamides with aryl iodides and bromides.[6][10][11] They can be more sensitive to steric hindrance, and reactions may require higher temperatures.
-
Palladium Catalysis: Palladium catalysts are highly versatile and often more active than copper catalysts, allowing for reactions to be run under milder conditions.[7][8][12] They are particularly well-suited for coupling with aryl chlorides and for reactions involving sterically demanding substrates. The use of specialized ligands, such as those developed by Buchwald and Hartwig, has greatly expanded the scope of palladium-catalyzed amination reactions.[7]
2. How do I select the appropriate ligand for my palladium-catalyzed sulfonamide synthesis?
Ligand selection is critical for the success of palladium-catalyzed cross-coupling reactions. The ligand influences the stability, activity, and selectivity of the catalyst.
-
Electron-Rich vs. Electron-Poor Aryl Halides: For electron-rich aryl halides, more electron-rich and sterically bulky phosphine ligands (e.g., XPhos, SPhos) are often required to promote the reductive elimination step.[7] For electron-poor aryl halides, less sterically demanding ligands may be sufficient.
-
Heterocyclic Substrates: The coupling of heterocyclic halides can be challenging due to potential coordination of the heterocycle to the palladium center. In these cases, specialized ligands designed for heterocyclic coupling may be necessary.
-
High-Throughput Experimentation (HTE): The optimal ligand for a specific transformation is often best determined empirically. HTE techniques, which allow for the rapid screening of multiple ligands in parallel, can be a powerful tool for identifying the ideal ligand for your system.
Catalyst Selection Workflow:
3. What are some of the newer, more sustainable methods for sulfonamide synthesis?
Recent research has focused on developing more environmentally friendly and efficient methods for sulfonamide synthesis.[1]
-
Photoredox Catalysis: The use of visible light photoredox catalysis has emerged as a powerful tool for C-N bond formation under mild conditions.[13] These methods often avoid the need for high temperatures and strong bases.
-
Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional chemical oxidants and reductants.[6] These reactions can often be performed at room temperature and with high atom economy.
-
Catalysis with Earth-Abundant Metals: There is a growing interest in replacing precious metal catalysts like palladium with more abundant and less toxic metals such as iron, nickel, and manganese.[6] While still an active area of research, these methods hold great promise for the future of sustainable sulfonamide synthesis.
References
- Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Pharmaceutical Fronts, 6. [Link]
- Cao, Y., Abdolmohammadi, S., Ahmadi, R., Issakhov, A., Ebadi, A. G., & Vessally, E. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(50), 31637-31653. [Link]
- Lo, P. K. T., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9530-9534. [Link]
- Organic Chemistry Portal. (n.d.).
- Stache, E. E., Rovis, T., & Doyle, A. G. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(38), 20986-20993. [Link]
- Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10772-10775. [Link]
- Lo, P. K. T., & Willis, M. C. (2024). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society. [Link]
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
- Zhang, J., Wang, Y., Chen, J., & Wu, J. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Organic Letters, 25(34), 6335-6340. [Link]
- Caddick, S., & Fitzmaurice, R. J. (2011). The Synthesis of Functionalised Sulfonamides. UCL (University College London). [Link]
- Lo, P. K. T., & Willis, M. C. (2024). Palladium-Catalyzed Addition of Aryl Halides to N‑Sulfinylamines for the Synthesis of Sulfinamides. CORE. [Link]
- Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]
- Barluenga, J., Gonzalez-Bobes, F., & Anorbe, L. (2013). Palladium-catalyzed sulfination of aryl and heteroaryl halides: direct access to sulfones and sulfonamides. Organic Letters, 15(24), 6226-6229. [Link]
- Willis, M. C., & McNally, A. (2018). Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides. Angewandte Chemie International Edition, 57(36), 11575-11579. [Link]
- Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10772-10775. [Link]
- Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- Wu, J., Zhang, J., & Chen, J. (2019). Copper-catalyzed synthesis of sulfonamides from nitroarenes via the insertion of sulfur dioxide.
- Willis, M. C., & McNally, A. (2018). Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides. SciSpace. [Link]
- Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3198-3209. [Link]
- Teo, Y. C., & Yong, F. F. (2011). CuI-Catalyzed N-Arylation of Sulfonamides with Selected Aryl Halides.
- Le, C. M., Le, T. N., & Nguyen, T. B. (2022). Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfinates in Green Solvents. The Journal of Organic Chemistry, 87(13), 8561-8569. [Link]
- Lee, D. Y., & Hartwig, J. F. (2001). Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. Organic Letters, 3(17), 2729-2732. [Link]
- Lo, P. K. T., & Willis, M. C. (2024). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
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- 9. pubs.acs.org [pubs.acs.org]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-catalyzed sulfination of aryl and heteroaryl halides: direct access to sulfones and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-Aminopyrimidine-5-sulfonamide Synthesis
Welcome to the technical support center for the synthesis of 2-Aminopyrimidine-5-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Instead of a rigid manual, this resource is structured as a series of troubleshooting guides and frequently asked questions, reflecting the dynamic nature of chemical research. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to diagnose and solve problems effectively in your own lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What is the standard, most common synthetic route for this compound?
The most prevalent and industrially relevant pathway involves a two-step process starting from 2-aminopyrimidine.
-
Chlorosulfonylation: This is an electrophilic aromatic substitution where 2-aminopyrimidine is reacted with a sulfonating agent, typically chlorosulfonic acid (ClSO₃H), to form the key intermediate, 2-aminopyrimidine-5-sulfonyl chloride. This reaction must be conducted under strictly anhydrous conditions at low temperatures due to the high reactivity and moisture sensitivity of chlorosulfonic acid[1][2].
-
Amination (Ammonolysis): The resulting sulfonyl chloride intermediate is then reacted with an ammonia source (e.g., aqueous or anhydrous ammonia) to displace the chloride and form the final this compound.
The overall reaction is depicted below.
Caption: Workflow for impurity identification.
Problem: My final product contains a significant amount of unreacted 2-aminopyrimidine.
Q: The chlorosulfonylation reaction appears incomplete. What are the likely causes and how can I fix this?
An incomplete reaction is typically due to insufficient activation or reaction time.
-
Causality - Insufficient Reagent Activity: The chlorosulfonic acid may be old or have been partially hydrolyzed by atmospheric moisture, reducing its effective concentration.
-
Causality - Sub-optimal Reaction Conditions: The reaction temperature may have been kept too low for a sufficient rate, or the reaction time was too short. While initial addition is cold, a period of stirring at room temperature or slightly above may be required for full conversion.
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh, unopened bottle of chlorosulfonic acid if possible.
-
Modify Reaction Protocol:
-
After the initial cold addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using TLC by carefully taking a small aliquot, quenching it in ice-cold ammonia, and spotting it against a standard of the starting material. The disappearance of the starting material spot indicates reaction completion.
-
Problem: My product is difficult to purify and appears to be highly water-soluble, suggesting the presence of the sulfonic acid impurity.
Q: How can I definitively confirm the presence of 2-aminopyrimidine-5-sulfonic acid and, more importantly, prevent its formation?
The sulfonic acid is much more polar than the desired sulfonamide. On a TLC plate, it will have a very low Rf value (it will stick to the baseline in many solvent systems). In an HPLC chromatogram, it will have a much shorter retention time.
Prevention is the best cure. The formation of this impurity is almost exclusively due to the presence of water.
-
Causality - Hydrolysis: The C-S-Cl bond in the sulfonyl chloride intermediate is highly electrophilic and readily attacked by nucleophiles, including water. This forms the corresponding sulfonic acid (R-SO₃H).
This protocol emphasizes the steps necessary to minimize hydrolysis.
-
Glassware Preparation: Ensure all glassware (reaction flask, dropping funnel, stir bar) is oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator over a drying agent. Assemble the apparatus hot under a stream of dry nitrogen or argon.
-
Reagent Handling: Measure and transfer chlorosulfonic acid in a fume hood under an inert atmosphere.
-
Reaction Setup:
-
Add chlorosulfonic acid (e.g., 3-4 equivalents) to the reaction flask and cool to 0 °C in an ice-salt bath.
-
Add 2-aminopyrimidine (1 equivalent) in small portions over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After addition is complete, stir at 0-5 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up/Quench:
-
Prepare a separate flask with a vigorously stirred mixture of crushed ice and concentrated ammonium hydroxide.
-
Slowly and carefully pour the reaction mixture onto the ice/ammonia slurry. This step is highly exothermic and must be done with extreme caution in a well-ventilated fume hood. The slow addition to a cold, basic solution ensures that the sulfonyl chloride reacts preferentially with ammonia rather than water.
-
-
Isolation: After the quench, adjust the pH to be slightly alkaline (pH 8-9) to ensure the sulfonamide is deprotonated and less soluble. Cool the mixture to induce precipitation, then collect the crude product by filtration.
Section 3: Analytical and Purification Protocols
Protocol: Thin-Layer Chromatography (TLC) for In-Process Monitoring
-
Plate: Silica gel 60 F₂₅₄
-
Mobile Phase: A common system is Dichloromethane:Methanol (9:1 v/v) or Ethyl Acetate:Methanol (8:2 v/v). Adjust polarity as needed.
-
Visualization:
Data Summary: Expected Analytical Results
The following table provides a guide for interpreting your analytical results. Actual values may vary based on the exact conditions used.
| Compound | TLC Rf (Approx.) | HPLC Characteristics | Notes |
| 2-Aminopyrimidine (Starting Material) | 0.5 - 0.6 | Intermediate Retention | Less polar than the final product. |
| This compound (Product) | 0.3 - 0.4 | Main Peak | The target compound. |
| 2-Aminopyrimidine-5-sulfonic acid (Impurity) | 0.0 - 0.1 | Early Eluting / Polar | Highly polar, may stick to the TLC baseline. [5] |
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is adapted from general procedures for analyzing aromatic amines and sulfonamides.[4][6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of acetonitrile and a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0). Example: 30:70 Acetonitrile:Buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 270 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of the mobile phase or a suitable solvent like methanol. Filter through a 0.45 µm syringe filter before injection.[4]
-
Purity Calculation: Purity is determined by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
References
- Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(24), 5959.
- Diebold, J. L., & Louthan, R. P. (1976). U.S. Patent No. 3,985,759. U.S. Patent and Trademark Office.
- Sallal, Z. A., et al. (2024). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Moroccan Journal of Chemistry, 13(2), 519-539.
- El-Metwaly, N. M., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Molecules, 28(4), 1835.
- Bull, J. A., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11576-11583.
- Wang, X., et al. (2013). CN Patent No. 102952083A. Google Patents.
- Sallal, Z. A., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. ResearchGate.
- Bolechová, K., et al. (2020). Yield, purity, and characteristic impurities of the sulfonamide... ResearchGate.
- USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
- Goundry, A. F., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. ACS Catalysis, 13(19), 13035-13042.
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug.
- Williams, T. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(12), 3718-3721.
- Kim, H. Y., et al. (2019). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 35(1), 71-78.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. fsis.usda.gov [fsis.usda.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability in 2-Aminopyrimidine-5-sulfonamide synthesis
Introduction: Navigating the Synthesis of a Key Pharmacophore
2-Aminopyrimidine-5-sulfonamide is a crucial building block in medicinal chemistry, forming the core of various therapeutic agents. Its synthesis, while conceptually straightforward, is often plagued by batch-to-batch variability that can impact yield, purity, and ultimately, project timelines. This guide is designed to serve as a dedicated resource for researchers, scientists, and drug development professionals. Here, we move beyond simple protocols to dissect the underlying chemistry, offering a framework for logical troubleshooting and process optimization. Our goal is to empower you to diagnose issues systematically and implement robust solutions, ensuring consistent and reliable synthesis.
The most common synthetic route involves a two-step process: the electrophilic chlorosulfonation of 2-aminopyrimidine followed by nucleophilic substitution with ammonia. Each step presents unique challenges that, if not properly controlled, can lead to significant variability.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific, common problems encountered during the synthesis. Each issue is analyzed from cause to solution, providing a clear path to resolution.
Question 1: Why is the yield of my this compound significantly lower in the recent batch compared to previous runs?
Answer:
A sudden drop in yield is one of the most common and frustrating issues. The root cause can typically be traced to one of three areas: the stability of a key intermediate, the quality of your reagents, or subtle deviations in reaction conditions.
Plausible Causes & Diagnostic Actions:
-
Hydrolysis of the Sulfonyl Chloride Intermediate: The 2-amino-5-(chlorosulfonyl)pyrimidine intermediate is highly reactive and exceptionally sensitive to moisture. Even trace amounts of water in the reaction vessel, solvents, or atmosphere can hydrolyze the sulfonyl chloride to the unreactive sulfonic acid, halting the synthesis.[1]
-
Diagnostic Action: Use Karl Fischer titration to verify the water content of your solvent (e.g., acetonitrile or dichloromethane) before use. Ensure it is below 100 ppm.
-
-
Degradation of Chlorosulfonic Acid: Chlorosulfonic acid itself can degrade upon exposure to moist air, losing its potency.
-
Diagnostic Action: Use a fresh bottle of chlorosulfonic acid or one that has been properly stored under an inert atmosphere. Titrate an older bottle to confirm its strength if its history is unknown.
-
-
Incomplete Initial Reaction (Chlorosulfonation): If the first step does not proceed to completion, you will carry unreacted starting material through the process, inevitably lowering the overall yield.
-
Diagnostic Action: Before proceeding to the amination step, take an aliquot of the chlorosulfonation reaction mixture, carefully quench it (e.g., by adding it to ice-water), and analyze it by TLC or LC-MS to confirm the complete consumption of the 2-aminopyrimidine starting material.
-
-
Sub-optimal Temperature Control: The chlorosulfonation step is often exothermic. A runaway temperature can lead to side reactions and decomposition, while a temperature that is too low can result in an incomplete reaction.
-
Diagnostic Action: Review your batch records. Was there any deviation in the temperature profile during the addition of chlorosulfonic acid or during the subsequent heating period?
-
Corrective Measures & Protocols:
-
Ensure Rigorously Anhydrous Conditions:
-
Oven-dry all glassware at >120°C for at least 4 hours and allow it to cool in a desiccator over a drying agent (e.g., P₂O₅ or Drierite®).
-
Assemble the glassware hot and purge with a dry, inert gas (Nitrogen or Argon) while it cools.
-
Use freshly opened anhydrous solvents or solvents passed through a solvent purification system.[1]
-
Maintain a positive pressure of inert gas throughout the entire reaction sequence.
-
-
Optimize Reagent Addition:
-
Add the chlorosulfonic acid dropwise to the solution of 2-aminopyrimidine at a controlled temperature, typically 0-5°C, using an ice-water bath to dissipate the heat of reaction.
-
After the addition is complete, allow the reaction to warm to room temperature slowly before any heating is applied to drive the reaction to completion.
-
Question 2: My final product shows significant impurities by HPLC and NMR. What are they and how can I prevent their formation?
Answer:
Impurity profiling is key to optimizing any synthesis. In this process, the most likely impurities are structurally related to the starting materials or result from predictable side reactions.
Plausible Causes & Diagnostic Actions:
-
2-Aminopyrimidine-5-sulfonic acid: This is the most common impurity and arises from the hydrolysis of the sulfonyl chloride intermediate as discussed in Question 1.[1] It is relatively polar and can be difficult to remove from the final product due to its salt-like nature.
-
Diagnostic Action: This impurity will have a distinct NMR spectrum (absence of the sulfonamide NH₂ protons, presence of a sulfonic acid proton) and a different retention time in reverse-phase HPLC (typically eluting earlier than the product). LC-MS analysis will show the corresponding molecular ion.
-
-
Unreacted 2-Aminopyrimidine: Incomplete chlorosulfonation will lead to the presence of the starting material in your final product.
-
Diagnostic Action: Easily identified by TLC or HPLC by spotting a co-spot with the authentic starting material.
-
-
Bis(2-aminopyrimidin-5-yl)sulfone: This impurity can form if the sulfonyl chloride intermediate reacts with another molecule of 2-aminopyrimidine instead of ammonia. This is more likely if the amination step is not efficient or if there is a high concentration of unreacted starting material.
-
Diagnostic Action: This large, symmetrical molecule will have a unique NMR spectrum and a high mass in LC-MS.
-
Corrective Measures & Protocols:
-
Prevention during Synthesis:
-
The most effective strategy is to prevent the formation of the sulfonic acid impurity by maintaining strict anhydrous conditions (see Question 1).
-
Ensure the chlorosulfonation goes to completion to minimize residual 2-aminopyrimidine.
-
During the amination step, use a sufficient excess of the ammonia source (e.g., aqueous ammonium hydroxide) and ensure efficient mixing to favor the desired reaction over byproduct formation.
-
-
Purification via Recrystallization: If impurities are present, a carefully designed recrystallization is the most effective purification method.[2]
-
Solvent Selection: The ideal solvent should dissolve the this compound product well at high temperatures but poorly at low temperatures. The sulfonic acid impurity should ideally remain soluble at low temperatures. Ethanol-water or isopropanol-water mixtures are often effective.[2]
-
Protocol: a. Dissolve the crude product in the minimum amount of the hot solvent (or solvent mixture). b. If the solution is colored, add a small amount of activated charcoal and perform a hot filtration to remove it.[2] c. Allow the filtrate to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals. d. Once crystal formation appears complete, cool the flask in an ice bath for 30-60 minutes to maximize recovery. e. Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Question 3: I am observing "oiling out" during recrystallization instead of forming crystals. What is happening and how do I fix it?
Answer:
"Oiling out" is a common purification problem where the product separates from the solution as a liquid phase instead of a solid crystalline lattice.[2] This often occurs when the melting point of the impure solid is lower than the boiling point of the solvent or when the rate of cooling is too rapid. The resulting oil is typically an amorphous and impure form of your compound.
Plausible Causes:
-
High Impurity Load: Significant amounts of impurities can depress the melting point of your product, causing it to separate as a liquid.
-
Inappropriate Solvent Choice: The solvent may be too "good" or too "poor." If the product is excessively soluble, it won't crystallize. If it's too insoluble, it crashes out as an amorphous solid or oil.
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered crystal lattice to form.
Corrective Measures & Protocols: [2]
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% volume increase) to ensure the solution is no longer supersaturated.
-
Slow Down the Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) can be very effective.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure product from a previous batch, add it to the cooled solution to act as a template for crystallization.
-
-
Adjust Solvent Polarity: If the above methods fail, the solvent system may need to be changed. If you are using a single solvent, try a two-solvent system (e.g., dissolve in a good solvent like ethanol and add a poor solvent like water dropwise at an elevated temperature until the solution becomes faintly cloudy, then clarify with a drop of the good solvent before cooling).
General FAQs
-
Q: What are the critical quality attributes for the 2-aminopyrimidine starting material?
-
Q: How should I best monitor the reaction progress?
-
A: Thin-Layer Chromatography (TLC) is an excellent, rapid technique. For the first step, monitor the disappearance of the 2-aminopyrimidine spot. For the second step, monitor the disappearance of the intermediate (which can be visualized by quenching an aliquot) and the appearance of the final product. HPLC provides more quantitative data on conversion and impurity formation.
-
-
Q: What are the recommended storage conditions for the 2-amino-5-(chlorosulfonyl)pyrimidine intermediate if I need to pause the synthesis?
-
A: It is strongly recommended not to isolate and store this intermediate. It is highly unstable and susceptible to hydrolysis. The synthesis should be performed as a continuous process from chlorosulfonation through to amination and workup.
-
-
Q: Are there alternative, less hazardous reagents than chlorosulfonic acid?
-
A: While chlorosulfonic acid is the most common and direct reagent, other methods exist for installing sulfonyl groups, such as the diazotization of an aniline followed by treatment with sulfur dioxide and a copper catalyst (the Meerwein procedure).[5] However, this would require starting from 5-amino-2-aminopyrimidine, adding steps to the overall synthesis.
-
Data & Workflow Visualization
Key Process Parameters
| Parameter | Step 1: Chlorosulfonation | Step 2: Amination | Rationale & Impact of Deviation |
| Solvent | Dichloromethane or neat | Acetonitrile, THF, or direct quench | Must be anhydrous and inert to strongly acidic conditions. |
| Temperature | 0°C (addition), then 50-70°C | 0°C to Room Temp | Controls reaction rate and minimizes side reactions/decomposition. |
| Stoichiometry | 3-5 eq. Chlorosulfonic Acid | >10 eq. NH₃ source | Excess drives the reaction to completion. Insufficient excess can lead to unreacted starting material. |
| Reaction Time | 2-6 hours | 1-3 hours | Must be sufficient for complete conversion, monitored by TLC/HPLC. |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Critical to prevent hydrolysis of the sulfonyl chloride intermediate. |
Synthetic Workflow and Side Reactions
Caption: Synthetic pathway for this compound highlighting the critical moisture-sensitive intermediate.
Troubleshooting Logic Flow
Caption: A logical workflow for diagnosing common issues in the synthesis.
References
- Iqbal, S., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules.
- Bolshan, Y., & Batey, R. A. (2005). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society.
- CN102952083A. Preparation method of 2-amino pyrimidine. Google Patents.
- Igwe, C., & Okoro, U. C. (2014). Synthesis of 2-aminopyridine substituted benzene sulphonamides. ResearchGate.
- Al-Ostath, A., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. MDPI.
- ResearchGate. (n.d.). Synthetic route for sulfonamides 5a‐f.
- US3985759A. Process for preparing 2-amino-5-chloropyridine. Google Patents.
- Sallal, Z. A., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. ResearchGate.
- Iqbal, S., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI.
- ResearchGate. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites.
- Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.
- ResearchGate. (2024). Sulfonamide derivatives: Synthesis and applications.
- Al-Ostath, A., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. PMC.
- Moroccan Journal of Chemistry. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM.
- MDPI. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents.
- BioProcess International. (2019). The Past And Future Of Managing Raw Material And Process Risks In Biomanufacturing.
- Google Patents. (1957). Sulfonamide purification process.
- ResearchGate. (2025). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- BioPharm International. (2015). Control Strategies for Synthetic Therapeutic Peptide APIs Part II: Raw Material Considerations.
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides.
- International Union of Crystallography. (2022). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide.
- Scilit. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
- UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
- National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides.
- YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID.
- Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.
- Google Patents. (2023). Flow synthesis process for the production of sulfonylurea compounds.
Sources
Validation & Comparative
Validating the Biological Activity of 2-Aminopyrimidine-5-sulfonamide in vitro: A Comparative Guide for Researchers
For researchers and drug development professionals, the rigorous in vitro validation of a compound's biological activity is the cornerstone of preclinical research. This guide provides a comprehensive framework for validating the bioactivity of 2-Aminopyrimidine-5-sulfonamide, a molecule belonging to the well-established sulfonamide class of compounds. The structural motif of a sulfonamide is a strong indicator of potential inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes.[1][2]
This guide will navigate the experimental journey of validating this compound as a carbonic anhydrase inhibitor. We will objectively compare its potential performance against established alternatives, provide detailed experimental protocols, and present supporting data in a clear, comparative format.
The Rationale: Why Investigate this compound as a Carbonic Anhydrase Inhibitor?
The sulfonamide functional group (-SO₂NH₂) is a key zinc-binding group that interacts with the zinc ion in the active site of carbonic anhydrases, leading to inhibition of the enzyme.[3][4] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Dysregulation of CA activity is implicated in a range of diseases, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[2][5]
Given that this compound possesses this critical sulfonamide moiety, it is a prime candidate for investigation as a CA inhibitor. This guide outlines the essential in vitro assays to confirm this hypothesis and characterize its inhibitory profile.
Experimental Workflow for In Vitro Validation
A logical and stepwise approach is crucial for the robust validation of a compound's biological activity. The following workflow is designed to first confirm the inhibitory activity of this compound against a primary CA isoform, then expand to a broader panel for selectivity profiling, and finally, to assess its functional effects in a cell-based model.
Caption: Experimental workflow for the in vitro validation of this compound.
Comparative Performance of Carbonic Anhydrase Inhibitors
To contextualize the inhibitory potential of this compound, it is essential to compare its performance against a well-characterized standard inhibitor and other relevant compounds.
Table 1: Comparative Inhibitory Activity (IC₅₀ in nM) Against a Panel of Human Carbonic Anhydrase Isoforms
| Compound | Chemical Class | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor-associated) | hCA XII (Tumor-associated) |
| This compound | Sulfonamide | To be determined | To be determined | To be determined | To be determined |
| Acetazolamide (Positive Control) | Sulfonamide | ~250 | ~12 | ~25 | ~5.7 |
| Indisulam | Sulfonamide | >10,000 | >10,000 | 54 | 3.4 |
| 6-Ethoxy-benzothiazole-2-sulfonamide | Sulfonamide | 25 | 1 | 26 | 56 |
| Phenol | Non-sulfonamide | 1,800 | 9,600 | 460 | - |
Note: IC₅₀ values for comparator compounds are approximate and collated from various sources for illustrative purposes. Actual values may vary depending on experimental conditions.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide to performing the key in vitro assays for validating the carbonic anhydrase inhibitory activity of this compound.
In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol.[6] The rate of p-nitrophenol formation is monitored spectrophotometrically.
Materials:
-
Human Carbonic Anhydrase II (hCA II) and other desired isoforms (e.g., hCA I, IX, XII)
-
This compound
-
Acetazolamide (positive control)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and Acetazolamide in DMSO. Create serial dilutions in the assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).
-
Enzyme-Inhibitor Pre-incubation:
-
To the wells of a 96-well plate, add 158 µL of assay buffer.
-
Add 2 µL of the corresponding inhibitor dilution (or DMSO for the no-inhibitor control).
-
Add 20 µL of the CA enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.[7]
-
-
Reaction Initiation: Initiate the reaction by adding 20 µL of a freshly prepared 3 mM p-NPA solution (in acetonitrile or DMSO) to all wells.[6]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400-405 nm in kinetic mode at 30-second intervals for 10-20 minutes.
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Vcontrol - Vinhibitor) / Vcontrol ] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[7]
-
Cancer Cell Invasion Assay
This assay assesses the functional consequence of CA inhibition on the invasive potential of cancer cells.[8] Many tumor cells, particularly under hypoxic conditions, upregulate CA IX and XII to maintain their intracellular pH and facilitate invasion.[9][10]
Materials:
-
Human renal carcinoma cell line (e.g., A-498) or other suitable cancer cell line
-
DMEM supplemented with 10% FBS
-
24-well Matrigel invasion chambers
-
This compound
-
Acetazolamide (positive control)
-
Calcein AM or Crystal Violet for cell staining
Procedure:
-
Cell Culture: Culture A-498 cells to ~80% confluency.
-
Assay Setup:
-
Rehydrate the Matrigel invasion chambers according to the manufacturer's instructions.
-
Harvest and resuspend the cells in serum-free DMEM.
-
Add 5 x 10⁴ cells to the upper chamber of each well.
-
In the lower chamber, add DMEM with 10% FBS as a chemoattractant.
-
-
Inhibitor Treatment: Add varying concentrations of this compound or Acetazolamide to both the upper and lower chambers. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator.
-
Assessment of Invasion:
-
Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with Calcein AM or Crystal Violet.
-
-
Quantification:
-
Visualize and count the stained cells under a microscope.
-
Alternatively, for Calcein AM, measure the fluorescence using a plate reader.
-
Calculate the percentage of invasion inhibition relative to the vehicle control.
-
Interpreting the Results and Drawing Conclusions
The data generated from these experiments will provide a comprehensive in vitro profile of this compound.
-
Potency: The IC₅₀ values from the enzymatic assay will quantify the potency of this compound as a CA inhibitor. A lower IC₅₀ indicates higher potency.
-
Selectivity: Comparing the IC₅₀ values across different CA isoforms will reveal the selectivity profile. Selective inhibition of tumor-associated isoforms like CA IX and XII is a desirable characteristic for potential anti-cancer agents.[11]
-
Functional Activity: The cell invasion assay will provide insights into the compound's ability to modulate a cancer-relevant phenotype, linking its biochemical activity to a potential therapeutic application.
By systematically following this guide, researchers can confidently validate the biological activity of this compound, compare its performance to relevant alternatives, and generate the robust data necessary for informed decisions in the drug discovery and development process.
Signaling Pathway and Inhibition Mechanism
Caption: Mechanism of Carbonic Anhydrase inhibition by a sulfonamide-containing compound.
References
- Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]
- Supuran, C. T., & Scozzafava, A. (2007). Carbonic anhydrase inhibitors and their therapeutic potential.
- Akhtar, N., et al. (2019). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1305-1313. [Link]
- Alterio, V., et al. (2012). Carbonic anhydrase inhibitors: drug design and patent literature.
- Parkkila, S., et al. (2000). Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. Proceedings of the National Academy of Sciences, 97(5), 2220-2224. [Link]
- Di Fiore, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3192. [Link]
- Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. [Link]
- Koyuncu, I., et al. (2021). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. International Journal of Molecular Sciences, 22(16), 8683. [Link]
- Dinçer, B., et al. (2016). Characterization and inhibition studies of carbonic anhydrase from gill of Russian Sturgeon Fish (Acipenser gueldenstaedtii). Pharmaceutical Biology, 54(1), 1663-1668. [Link]
- Nocentini, A., & Supuran, C. T. (2019). Non-sulfonamide bacterial CA inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1339-1349. [Link]
- Gieling, R. G., et al. (2017). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 7(1), 1-11. [Link]
- Shapiro, A. B. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement?
- Geers, C., & Gros, G. (1984). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Pflügers Archiv, 400(3), 257-264. [Link]
- Giatromanolaki, A., et al. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening.
- Angeli, A., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12513. [Link]
- McKenna, R., & Supuran, C. T. (2014). Non-Classical Inhibition of Carbonic Anhydrase. In Carbonic Anhydrase (pp. 111-124). Springer, Dordrecht. [Link]
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A Comparative Guide to DHPS Inhibitors: Evaluating 2-Aminopyrimidine-5-sulfonamide Against Established Counterparts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial drug discovery, the enzyme dihydropteroate synthase (DHPS) remains a critical and validated target. Its essential role in the bacterial folate biosynthesis pathway, a pathway absent in humans, provides a therapeutic window for selective toxicity. For decades, sulfonamide-based drugs have been the cornerstone of DHPS inhibition. This guide provides a comparative analysis of 2-Aminopyrimidine-5-sulfonamide, a representative of a nuanced chemical class, against classic DHPS inhibitors such as sulfanilamide, sulfadoxine, and dapsone. By examining their mechanisms, available performance data, and the underlying structure-activity relationships, we aim to provide a comprehensive resource for researchers in the field.
The Central Role of Dihydropteroate Synthase (DHPS) in Folate Biosynthesis
DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate. This is a crucial step in the de novo synthesis of folate, which is a precursor for the synthesis of nucleic acids and certain amino acids, essential for bacterial growth and replication[1][2]. The inhibition of DHPS leads to a depletion of folate, resulting in a bacteriostatic effect[1].
Figure 1: Simplified diagram of the bacterial folate biosynthesis pathway and the mechanism of DHPS inhibition by sulfonamides.
A Closer Look at the Inhibitors
This compound: A Scaffold of Interest
The 2-aminopyrimidine moiety is a versatile scaffold in medicinal chemistry, appearing in a range of biologically active compounds[3]. When combined with a sulfonamide group, it presents a molecule with the potential for potent DHPS inhibition. The pyrimidine ring can engage in various interactions within the enzyme's active site, potentially enhancing binding affinity compared to simpler sulfonamides[4].
The Classics: Sulfanilamide, Sulfadoxine, and Dapsone
-
Sulfanilamide: As the archetypal sulfonamide, sulfanilamide is a direct structural analog of PABA and acts as a competitive inhibitor of DHPS[5]. Its discovery paved the way for the development of a vast array of sulfonamide antibiotics.
-
Sulfadoxine: A long-acting sulfonamide, sulfadoxine has been widely used in combination with pyrimethamine for the treatment of malaria[6]. Its prolonged half-life is a key pharmacokinetic advantage.
-
Dapsone: A sulfone, rather than a sulfonamide, dapsone also inhibits DHPS and has been a cornerstone in the treatment of leprosy[7].
Comparative Performance: An Analysis of Available Data
| Inhibitor | Target Enzyme | IC50 / Ki | Organism | Reference |
| Related Pyrimidine-Sulfonamide Derivatives | ||||
| Compound 11a (a pyridone-sulfonamide) | DHPS | 2.76 µg/mL | Bacterial | [2] |
| Classic Sulfonamides and Dapsone | ||||
| Sulfadoxine | DHPS | Ki: 0.14 µM (sensitive) to 112 µM (resistant) | P. falciparum | [5] |
| Sulfamethoxazole | DHPS | Varies with mutations | P. falciparum | [5] |
| Dapsone | DHPS | Generally more potent than sulfonamides | P. falciparum | [5] |
| Sulfathiazole | DHPS | Generally more potent than sulfadoxine and sulfamethoxazole | P. falciparum | [5] |
Note: The provided data for related compounds and classic inhibitors are from different studies and against different organisms, making direct comparison challenging. The potency of sulfonamides is highly dependent on the specific bacterial or protozoal species and the presence of resistance mutations in the DHPS enzyme[5].
Structure-Activity Relationship (SAR): The Key to Potency
The inhibitory activity of sulfonamides against DHPS is governed by several structural features:
-
The Sulfonamide Moiety: The -SO2NH- group is crucial for binding to the DHPS active site.
-
The p-Aminobenzoyl Group: The aromatic amine and the para-substitution are essential for mimicking the natural substrate, PABA.
-
The R-Group: The substituent on the sulfonamide nitrogen (the R-group) significantly influences the drug's potency, pharmacokinetic properties, and spectrum of activity. The introduction of heterocyclic rings, such as pyrimidine, can lead to enhanced binding through additional interactions with the enzyme[8][9].
For this compound, the 2-aminopyrimidine ring serves as the R-group. The amino group at the 2-position and the nitrogen atoms within the pyrimidine ring can form hydrogen bonds with amino acid residues in the DHPS active site, potentially leading to a higher binding affinity compared to sulfanilamide, which lacks such a heterocyclic R-group[4].
Figure 2: Key structural features influencing the activity of sulfonamide-based DHPS inhibitors.
Experimental Protocols for DHPS Inhibition Assays
To enable researchers to conduct their own comparative studies, we provide detailed methodologies for assessing DHPS inhibition.
In Vitro DHPS Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a compound against purified DHPS enzyme.
Principle: The most common method is a coupled spectrophotometric assay that measures the oxidation of NADPH. The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR), which consumes NADPH. The decrease in absorbance at 340 nm is proportional to the DHPS activity.
Materials:
-
Purified DHPS enzyme
-
Purified DHFR enzyme
-
p-Aminobenzoic acid (PABA)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
NADPH
-
Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)
-
Test compounds (e.g., this compound, sulfanilamide) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, DHPPP, PABA, NADPH, and DHFR in each well of a 96-well plate.
-
Add varying concentrations of the test compounds to the wells. Include a positive control (a known DHPS inhibitor) and a negative control (solvent only).
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the purified DHPS enzyme to each well.
-
Immediately monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15 minutes).
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 3: A typical workflow for a coupled spectrophotometric DHPS inhibition assay.
Conclusion and Future Directions
While direct comparative data for this compound is elusive, the principles of structure-activity relationships suggest that the incorporation of the 2-aminopyrimidine ring could offer advantages in terms of binding affinity to the DHPS active site. The provided experimental protocols offer a clear path for researchers to generate this critical data and directly compare the performance of this and other novel sulfonamides against established inhibitors.
The continued exploration of DHPS inhibitors is vital, especially in the face of growing antimicrobial resistance. By understanding the nuances of inhibitor design and employing robust experimental methodologies, the scientific community can continue to develop new and effective therapeutic agents targeting this essential bacterial enzyme.
References
- Patsnap Synapse. (2024, June 21). What are bacterial DHPS inhibitors and how do they work?
- Elgemeie, G. H., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(18), 10401–10414. [Link]
- A novel strategy to bind pyrimidine sulfonamide derivatives with odd even chains: exploration of their design, synthesis and biological activity evaluation. (2023). Journal of Molecular Structure, 1294, 136548. [Link]
- Hammoudeh, D. I., et al. (2013). Replacing sulfa drugs with novel DHPS inhibitors. Future Medicinal Chemistry, 5(11), 1331–1340. [Link]
- Triglia, T., & Cowman, A. F. (1994). Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum. Proceedings of the National Academy of Sciences of the United States of America, 91(15), 7149–7153. [Link]
- Hastings, I. M., et al. (2022). Impact of dhps mutations on sulfadoxine-pyrimethamine protective efficacy and implications for malaria chemoprevention.
- Wozel, G., & Blasum, C. (2014). Dapsone in dermatology and beyond. Archives of Dermatological Research, 306(2), 103–124. [Link]
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A Comparative Guide to the Efficacy of Pyrimidine-Containing Sulfonamides: Evaluating 2-Aminopyrimidine-5-sulfonamide in Context
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparison of the antibacterial efficacy of pyrimidine-containing sulfonamides, a significant class of synthetic antimicrobial agents. While direct experimental data for 2-aminopyrimidine-5-sulfonamide is not extensively available in public literature, this document will establish a framework for understanding its potential efficacy by comparing it with structurally related and well-documented sulfonamides such as sulfadiazine, sulfamerazine, and sulfadimidine. We will delve into their shared mechanism of action, compare their documented in vitro activities, and provide the experimental protocols necessary for their evaluation.
The Central Role of Folate Synthesis Inhibition in Sulfonamide Action
Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2] These drugs are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By binding to the active site of the enzyme, sulfonamides prevent the synthesis of dihydropteroic acid, a precursor to folic acid. Bacteria require folic acid for the synthesis of nucleic acids and certain amino acids, and its absence halts their growth and replication.[1] Mammalian cells are not affected by this mechanism as they acquire folic acid from their diet.[3]
Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.
Comparative In Vitro Efficacy of Pyrimidine-Containing Sulfonamides
The antibacterial spectrum and potency of sulfonamides can be influenced by the nature of the substituent at the N1 position of the sulfonamide group. The presence of a pyrimidine ring, as seen in sulfadiazine, sulfamerazine, and sulfadimidine, is a key structural feature. Below is a comparison of their reported minimum inhibitory concentrations (MIC) against common bacterial pathogens. Lower MIC values are indicative of higher potency.
| Sulfonamide | Bacterial Species | MIC Range (µg/mL) |
| Sulfadiazine | Staphylococcus aureus | 32 - 128[4] |
| Escherichia coli | >256[5] | |
| Sulfamerazine | General Bacteria | Broad-spectrum activity[2] |
| Sulfadimidine | Staphylococcus aureus | Broad-spectrum activity |
| (Sulfamethazine) | Escherichia coli | Broad-spectrum activity |
Note: MIC values can vary significantly depending on the bacterial strain and the testing methodology used. The data presented is for illustrative purposes based on available literature.
Structure-Activity Relationship (SAR) and the Inferred Potential of this compound
The general structure-activity relationship of antibacterial sulfonamides indicates that the p-amino group is essential for activity, and the sulfonamide nitrogen (N1) should be substituted with an electron-withdrawing group, often a heterocyclic ring, to enhance potency.[6] The pyrimidine ring in sulfadiazine, sulfamerazine, and sulfadimidine contributes to their antibacterial efficacy.
Given that this compound possesses the core 2-aminopyrimidine structure, it is plausible that it exhibits antibacterial properties. The sulfonamide group at the 5-position of the pyrimidine ring is a notable structural feature. However, without direct experimental data, its efficacy relative to other sulfonamides remains speculative. It is possible that the position of the sulfonamide group and the lack of a direct link to a benzene ring could influence its interaction with the DHPS enzyme and its overall pharmacokinetic profile.
Experimental Protocols for Evaluating Sulfonamide Efficacy
To ascertain the precise efficacy of this compound and to enable a direct comparison with other sulfonamides, a series of standardized in vitro and in vivo experiments are necessary.
Caption: A generalized workflow for evaluating the antimicrobial efficacy of a test compound.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
Objective: To determine the lowest concentration of a sulfonamide that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli ATCC 25922) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Sulfonamide: The test sulfonamide is serially diluted in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the sulfonamide in which no visible bacterial growth is observed.
Time-Kill Assay
Objective: To assess the bactericidal or bacteriostatic activity of a sulfonamide over time.
Methodology:
-
Preparation: A bacterial suspension is prepared as in the MIC assay.
-
Exposure: The sulfonamide is added to the bacterial suspension at a concentration corresponding to its MIC (and multiples of the MIC).
-
Sampling: Aliquots are removed from the suspension at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification: The number of viable bacteria in each aliquot is determined by serial dilution and plating on agar plates.
-
Analysis: The change in bacterial count over time is plotted to determine the rate of killing.
In Vivo Murine Systemic Infection Model
Objective: To evaluate the efficacy of a sulfonamide in a living organism.
Methodology:
-
Infection: Mice are infected with a lethal dose of a pathogenic bacterium (e.g., Staphylococcus aureus).
-
Treatment: The infected mice are treated with the test sulfonamide at various doses and schedules.
-
Monitoring: The mice are monitored for signs of illness and survival over a period of several days.
-
Endpoint: The efficacy of the sulfonamide is determined by the survival rate of the treated mice compared to an untreated control group.
Conclusion
While the pyrimidine-containing sulfonamides like sulfadiazine, sulfamerazine, and sulfadimidine have a well-established history of antibacterial activity, the specific efficacy of this compound remains to be experimentally defined. Based on structure-activity relationships, it is a compound of interest for antimicrobial screening. The provided experimental protocols offer a standardized approach to rigorously evaluate its potential and compare it to existing sulfonamides. Such studies are crucial for the discovery and development of new therapeutic agents to combat bacterial infections.
References
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A Comparative Guide to Assessing the Cross-Reactivity of 2-Aminopyrimidine-5-sulfonamide in Sulfa Drug Allergies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the potential cross-reactivity of 2-aminopyrimidine-5-sulfonamide in individuals with known sulfonamide (sulfa) drug allergies. As a Senior Application Scientist, the goal is to equip you with the scientific rationale and experimental methodologies necessary to make informed decisions during drug development.
The Challenge of Sulfonamide Hypersensitivity
Sulfonamide antibiotics are a well-established class of drugs, but they are also associated with a relatively high incidence of hypersensitivity reactions, affecting approximately 3-8% of the general population.[1][2][3] These reactions can range from mild skin rashes to severe and life-threatening conditions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[1][4] The primary concern for drug developers is whether a new molecule containing a sulfonamide moiety, such as this compound, will elicit a similar allergic response in individuals with a history of sulfa antibiotic allergy.
Structural Comparison: Key to Predicting Cross-Reactivity
The allergenic potential of sulfonamide antibiotics is not attributed to the core sulfonamide (SO2NH2) group itself. Instead, two specific structural features are widely recognized as the primary immunologic determinants[2][5][6][7]:
-
The N1-heterocyclic ring: This ring structure is crucial for the antimicrobial activity of sulfonamide antibiotics and has been identified as a key recognition site for IgE antibodies in Type 1 hypersensitivity reactions.[1][2]
-
The N4-arylamine group: This aromatic amine at the N4 position can be metabolized into reactive intermediates that act as haptens, initiating delayed-type (Type IV) hypersensitivity reactions.[2][5]
2.1. Structural Analysis of this compound
A critical first step is to compare the structure of this compound with that of a common allergenic sulfonamide antibiotic, sulfamethoxazole.
| Feature | Sulfamethoxazole (Allergenic Antibiotic) | This compound |
| Core Moiety | Sulfonamide (SO2NH2) | Sulfonamide (SO2NH2) |
| N1-Substituent | 5-methyl-3-isoxazolyl ring (heterocyclic) | None |
| N4-Substituent | Arylamine (p-aminophenyl) group | None (amino group is on the pyrimidine ring) |
| Chemical Formula | C10H11N3O3S | C4H6N4O2S[8][9] |
Key takeaway: this compound lacks both the N1-heterocyclic ring and the N4-arylamine group that are characteristic of allergenic sulfonamide antibiotics.[2][5][6][7] This structural divergence strongly suggests a low probability of immunological cross-reactivity. Current evidence indicates a low risk of cross-reactivity between sulfonamide antimicrobial agents and sulfonamide non-antimicrobials.[2] However, it's important to note that patients with a history of sulfonamide allergies may have a general predisposition to allergic reactions to other medications, which is not due to cross-reactivity.[5][10]
Experimental Workflow for Assessing Cross-Reactivity
Despite the favorable structural analysis, experimental validation is crucial for a comprehensive risk assessment. The following workflow outlines key in vitro assays to investigate the potential for both immediate (Type I) and delayed (Type IV) hypersensitivity reactions.
Caption: A streamlined workflow for the in vitro evaluation of drug cross-reactivity.
Detailed Experimental Protocols
4.1. Basophil Activation Test (BAT) for Immediate Hypersensitivity (Type I)
The BAT is a flow cytometry-based assay that measures the upregulation of activation markers, such as CD63, on the surface of basophils following exposure to an allergen.[11][12][13][14] It serves as an in vitro surrogate for the in vivo degranulation of mast cells and basophils that characterizes Type I allergic reactions.[12]
Protocol:
-
Patient Cohort: Recruit individuals with a well-documented history of IgE-mediated allergic reactions to sulfonamide antibiotics. A control group of non-allergic individuals is also essential.
-
Blood Collection: Collect fresh peripheral blood from all participants in heparinized tubes. The test should be performed within 24 hours of blood collection to ensure basophil viability.[14]
-
Cell Stimulation:
-
Incubate whole blood samples with a range of concentrations of this compound.
-
Include a positive control (e.g., anti-IgE antibody or the specific allergenic sulfonamide antibiotic) and a negative control (stimulation buffer alone).
-
-
Staining: After incubation, stain the cells with fluorescently labeled antibodies against basophil-specific markers (e.g., CCR3) and activation markers (e.g., CD63).
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the percentage of activated (CD63+) basophils.
-
Interpretation: A significant increase in the percentage of activated basophils in the presence of this compound, comparable to the positive control, would suggest a potential for cross-reactivity.
4.2. Lymphocyte Transformation Test (LTT) for Delayed Hypersensitivity (Type IV)
The LTT assesses the proliferation of drug-specific memory T-cells upon re-exposure to the drug in vitro.[15][16][17] This test is particularly relevant for detecting the potential for delayed-type hypersensitivity reactions.
Protocol:
-
Patient Cohort: Use the same patient and control groups as in the BAT.
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from fresh blood samples using density gradient centrifugation.
-
Cell Culture: Culture the PBMCs in the presence of various concentrations of this compound for 5-7 days.
-
Proliferation Assay:
-
Classical Method: Add 3H-thymidine during the last 16-24 hours of culture and measure its incorporation into the DNA of proliferating cells using a scintillation counter.
-
Alternative Method: Use a non-radioactive method, such as measuring the incorporation of BrdU or using a dye-dilution assay with CFSE.
-
-
Stimulation Index (SI): Calculate the SI by dividing the mean proliferation in the presence of the drug by the mean proliferation of the unstimulated control. An SI ≥ 2 is generally considered a positive result.[16]
-
Interpretation: A positive LTT result indicates the presence of drug-specific memory T-cells and a potential for delayed-type hypersensitivity.
Comparative Data Summary
The following table presents a hypothetical comparison of the expected outcomes for this compound versus a known allergenic sulfonamide antibiotic.
| Test | Allergenic Sulfonamide (e.g., Sulfamethoxazole) | This compound | Expected Outcome for Cross-Reactivity |
| Basophil Activation Test (BAT) | Significant basophil activation in allergic individuals | No significant basophil activation | Low probability of Type I cross-reactivity |
| Lymphocyte Transformation Test (LTT) | Positive proliferation (SI ≥ 2) in allergic individuals | No significant proliferation (SI < 2) | Low probability of Type IV cross-reactivity |
Conclusion and Recommendations
Recommendation: Proceed with the clinical development of this compound with a low index of suspicion for sulfa drug cross-reactivity. However, standard clinical safety monitoring for any potential adverse drug reactions should be maintained throughout all phases of clinical trials.
References
- Sulfonamide Allergies. (2019). PMC - NIH. [Link]
- Sulfonamide Antibiotic Allergy.
- "Doctor, I have a Sulfa Allergy": Clarifying the Myths of Cross-Reactivity. (2017). NIH. [Link]
- Sulfa Allergy: Symptoms & Drugs To Avoid. (2023). Cleveland Clinic. [Link]
- Sulfonamides (Sulfa Drugs) And The Skin. DermNet. [Link]
- Managing medicines for people with sulfonamide allergy. (2024). NHS SPS. [Link]
- Flow-based basophil activation test in immediate drug hypersensitivity. An EAACI task force position paper. (2023). PubMed. [Link]
- 2-Amino-5-pyrimidinesulfonamide. PubChem. [Link]
- In Vitro Diagnostic Testing for Antibiotic Allergy. (2017). PMC - NIH. [Link]
- Lymphocyte transformation test for drug allergy detection: When does it work?. (2022). PubMed. [Link]
- Absence of cross-reactivity between sulfonamide antibiotics and sulfonamide nonantibiotics. (2003). PubMed. [Link]
- The Role of the Basophil Activation Test in the Diagnosis of Drug-Induced Anaphylaxis. (2023). MDPI. [Link]
- Analysis of Viability as Readout of Lymphocyte Transformation Test in Drug Hypersensitivity Diagnostics. (2022). MDPI. [Link]
- 2-Aminopyrimidine-5-sulfonic acid. PubChem. [Link]
- (PDF) In Vitro Diagnostic Testing for Antibiotic Allergy. (2017).
- Determining the role of basophil activation testing in reported type 1 allergy to beta-lactam antibiotics. (2024). Frontiers. [Link]
- Testing for Drug Hypersensitivity Syndromes. (2012). PMC - PubMed Central - NIH. [Link]
- Video: Basophil Activation Test for Allergy Diagnosis. (2021). JoVE. [Link]
- 2-aminopyrimidine-5-sulfonic acid. Chemsrc. [Link]
- Mythbuster: No Cross-Reactivity Between Sulfonamide Antibiotics and Non-Antibiotics. (2013). University of Maryland School of Medicine, Department of Emergency Medicine. [Link]
- Lymphocyte Transformation Test (LTT) in Allergy to Benznidazole: A Promising Approach. (2021). Frontiers. [Link]
- Lymphocyte transformation test for drug allergy detection.
- Synthesis of 2-aminopyridine substituted benzene sulphonamides.
- Lack of cross reactivity between sulfonamide antibiotics and nonantibiotic sulfonamides. (2017). American Academy of Allergy, Asthma & Immunology. [Link]
- The Basophil Activation Test Is Safe and Useful for Confirming Drug-Induced Anaphylaxis. (2015). PMC - NIH. [Link]
- The lymphocyte transformation test in the diagnosis of drug hypersensitivity. (2004). PubMed. [Link]
- Sulfonamide allergy and cross-reactivity. (2005). PubMed. [Link]
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A Senior Application Scientist's Guide to the Bioactivity of 2-Aminopyrimidine-5-sulfonamide and Its Derivatives
Welcome to a comprehensive exploration of the bioactivity landscape of 2-aminopyrimidine-5-sulfonamide and its structurally diverse derivatives. This guide is tailored for researchers, scientists, and professionals in drug development, offering an in-depth comparison of their performance supported by experimental data. As we navigate through this analysis, we will dissect the causal relationships behind experimental designs and present self-validating protocols to ensure scientific integrity.
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3] The addition of a sulfonamide group at the 5-position introduces a critical pharmacophore, known for its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4][5][6] This guide will illuminate how modifications to this core structure influence its biological activity, providing a roadmap for future drug discovery endeavors.
Anticancer Activity: A Multi-pronged Attack on Malignancy
The this compound scaffold has proven to be a fertile ground for the development of potent anticancer agents. These derivatives employ a variety of mechanisms to combat cancer, primarily through the inhibition of key enzymes involved in cell growth and proliferation, such as protein kinases and histone deacetylases (HDACs).
Kinase Inhibition: Targeting the Engines of Cell Growth
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[3] The 2-aminopyrimidine core is a well-established ATP-competitive pharmacophore, making it an excellent starting point for designing kinase inhibitors.[3]
A notable example is the development of dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1).[7] Starting with a 5-trifluoromethyl-2-aminopyrimidine core, researchers designed a series of compounds with potent inhibitory activity against both kinases. Compound 30 from this series demonstrated excellent potency against FLT3-D835Y and CHK1, with significant antiproliferative activity against the MV4-11 human leukemia cell line.[7]
Another critical target in cancer therapy is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Pyrimidine-sulfonamide hybrids have been shown to be potent inhibitors of VEGFR-2. For instance, hybrids 4a and 4b exhibited IC50 values of 120 nM and 100 nM, respectively, which are comparable to the approved drug sorafenib (IC50: 100 nM).[8]
The following table summarizes the anticancer activity of selected this compound derivatives targeting various kinases.
| Compound | Target Kinase(s) | Cell Line | IC50/GI50 (µM) | Reference |
| Compound 30 | FLT3, CHK1 | MV4-11 | Not specified | [7] |
| Hybrid 4a | VEGFR-2 | Not specified | 0.12 | [8] |
| Hybrid 4b | VEGFR-2 | Not specified | 0.10 | [8] |
| Compound 32 | VEGFR-2 | UO-31 | 3.62 | [9] |
| Hybrid 5 | Not specified | T-47D | 2.40 | [8] |
| Hybrid 5 | Not specified | MCF-7 | 2.50 | [8] |
| Hybrid 5 | Not specified | MDA-MB-231 | 2.40 | [8] |
Dual CDK/HDAC Inhibition: A Synergistic Approach
A novel strategy in cancer therapy involves the co-inhibition of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which can lead to synergistic antitumor effects. Researchers have successfully developed 2-aminopyrimidine-based dual CDK9/HDAC inhibitors. Compound 8e from this series displayed potent inhibitory activity against CDK9 (IC50 = 88.4 nM) and HDAC1 (IC50 = 168.9 nM) and exhibited significant antiproliferative effects against various tumor cell lines.[10]
Experimental Protocol: In Vitro Kinase Inhibition Assay (HTRF)
This protocol describes a common method for assessing the inhibitory activity of compounds against a specific protein kinase using Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
Kinase enzyme (e.g., VEGFR-2, FLT3)
-
Kinase substrate (e.g., a biotinylated peptide)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Test compounds dissolved in DMSO
-
Europium cryptate-labeled anti-phospho-specific antibody
-
Streptavidin-XL665
-
HTRF detection buffer
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound solution to the reaction wells.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection buffer containing the europium-labeled antibody and streptavidin-XL665.
-
Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at 620 nm (cryptate) and 665 nm (XL665).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The 2-aminopyrimidine scaffold is also a valuable source of antimicrobial agents.[1] The structural versatility of these compounds allows for modifications to enhance their efficacy against a broad spectrum of microbes and to overcome resistance mechanisms.[1]
Studies have shown that 2-aminopyrimidine derivatives are active against both Gram-positive and Gram-negative bacteria.[11] For instance, a series of 5-(bromo/nitropyridin-2-yl)benzamide derivatives, which incorporate a sulfonamide linkage, demonstrated promising activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[12] The sulfonamide derivative 5 from this study showed particularly potent antibacterial activity.[12]
The following table summarizes the minimum inhibitory concentrations (MICs) of a representative sulfonamide derivative against various bacterial strains.
| Compound | Bacillus subtilis (MIC, µM) | Staphylococcus aureus (MIC, µM) | Escherichia coli (MIC, µM) | Pseudomonas aeruginosa (MIC, µM) | Reference |
| Sulfonamide 5 | 0.22-1.49 | 0.22-1.49 | 0.22-1.49 | 0.22-1.49 | [12] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the standard method for determining the MIC of an antimicrobial agent against a bacterial strain.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Incubator
Procedure:
-
Prepare a twofold serial dilution of the test compounds in CAMHB in the 96-well plate.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension, except for the negative control wells.
-
Include a positive control (bacteria with a known antibiotic) and a growth control (bacteria with no compound).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
Other Enzyme Inhibition: Expanding the Therapeutic Potential
Beyond kinases and microbial targets, this compound derivatives have shown inhibitory activity against other clinically relevant enzymes.
β-Glucuronidase Inhibition
Elevated β-glucuronidase activity is associated with certain cancers and other diseases. A study evaluating a series of 27 synthesized 2-aminopyrimidine derivatives identified compound 24 as a potent inhibitor of β-glucuronidase, with an IC50 value of 2.8 µM. This was significantly more potent than the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 µM).[2]
α-Amylase and α-Glucosidase Inhibition
In the context of anti-diabetic research, sulfonamide derivatives have been investigated as inhibitors of carbohydrate-digesting enzymes. A series of novel sulfonamide derivatives demonstrated significant inhibitory effects against α-amylase and α-glucosidase, with some compounds exhibiting much lower IC50 values than the reference drug acarbose.[13]
The table below presents the inhibitory activity of selected sulfonamide derivatives against these enzymes.
| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) | Reference |
| 5i | 43 ± 0.09 | Not specified | [13] |
| 5c | 53 ± 0.04 | Not specified | [13] |
| 5f | 54 ± 0.01 | Not specified | [13] |
| 5h | 75 ± 0.342 | Not specified | [13] |
| 5j | 28 ± 1.74 | Not specified | [13] |
| Acarbose (Reference) | 148 ± 0.06 | Not specified | [13] |
Visualizing the Path to Discovery
To better understand the workflow and mechanisms discussed, the following diagrams provide a visual representation.
Caption: A generalized workflow for the discovery and development of bioactive compounds.
Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile platform for the development of bioactive compounds with therapeutic potential across multiple disease areas. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to the core structure can lead to potent and selective inhibitors of various enzymes. The continued exploration of this chemical space, guided by rational drug design and robust biological evaluation, holds significant promise for the discovery of novel therapeutics to address unmet medical needs in cancer, infectious diseases, and metabolic disorders.
References
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- Rai, N., & Singh, J. (2011).
- Ghannoum, M., et al. (1989). Antimicrobial activity of some 2-aminopyrimidines. Microbios, 60(242), 23-33.
- Abdel-Wahab, B. F., et al. (2022). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 27(15), 4998. [Link]
- Sharma, V., et al. (2014). An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. World Journal of Pharmaceutical Research, 10(4), 1-10.
- Supuran, C. T., & Scozzafava, A. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55-75. [Link]
- Iqbal, S., et al. (2020). 2-Aminopyrimidine derivatives as anticancer drugs.
- Al-Ghorbani, M., et al. (2023). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. RSC Advances, 13(31), 21568-21584. [Link]
- Ahamed, L. S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry, 13(2), 519–539. [Link]
- Iqbal, S., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(11), 2947. [Link]
- Ahmed, M. F., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 11(3), 772. [Link]
- PubChem. (n.d.). 2-Amino-5-pyrimidinesulfonamide. National Center for Biotechnology Information.
- Ahamed, L. S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites.
- Wang, Y., et al. (2021). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. European Journal of Medicinal Chemistry, 213, 113175. [Link]
- Li, W., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry, 16(10), 835-853. [Link]
- Li, J., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. [Link]
- Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(14), 5396. [Link]
- Bendjeddou, A., et al. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 799-805.
- Taha, M. O., et al. (2021).
- Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.
- Al-Otaibi, F. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Scientific and Engineering Research, 9(4), 122-129.
- Cowart, M., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of medicinal chemistry, 51(21), 6969-6981. [Link]
- Ghorab, M. M., et al. (2023). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. Scientific Reports, 13(1), 11623. [Link]
- Wang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of 2-Aminopyridine Derivatives as USP7 inhibitors.
- Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical reviews, 13(2), 259-272. [Link]
- Al-Suwaidan, I. A., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 614. [Link]
- Taha, M., et al. (2023). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents.
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A Senior Application Scientist's Guide: Experimentally Validating Molecular Docking of 2-Aminopyrimidine-5-sulfonamide
Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] However, these predictions are theoretical and must be anchored in empirical reality. The journey from a promising in silico hit, such as a 2-aminopyrimidine-5-sulfonamide derivative, to a validated lead compound is paved with rigorous experimental validation. Misleading docking results can lead to costly and time-consuming pursuits of non-viable candidates.
This guide provides a comprehensive, field-proven framework for validating the molecular docking results of this compound, a scaffold prevalent in kinase and enzyme inhibitor discovery.[3][4] We will move beyond a simple checklist of techniques, instead focusing on building a logical, tiered validation cascade. Each experimental stage is designed to answer a specific question with increasing levels of detail, ensuring that resources are spent on the most promising candidates. Our approach follows a self-validating system, where each step provides the confidence needed to proceed to the next, more resource-intensive analysis.
The Validation Cascade: A Tiered Approach
The validation process is best conceptualized as a funnel. We start with high-throughput, lower-resolution techniques to rapidly confirm a primary physical interaction and filter out false positives. We then progress to more complex, information-rich assays to quantify the interaction's thermodynamics, kinetics, and ultimately, its structural and functional consequences.
Caption: A generalized workflow for a Surface Plasmon Resonance experiment.
Comparison of Primary and Secondary Validation Techniques
| Feature | Thermal Shift Assay (TSA) | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Primary Output | Melting Temperature (Tm) | KD, n, ΔH, ΔS | kon, koff, KD |
| Principle | Protein thermal stability | Heat change upon binding | Change in refractive index |
| Label-Free? | No (requires dye) | Yes | Yes |
| Immobilization? | No | No | Yes (one partner) |
| Throughput | High (96/384-well) | Low | Medium |
| Sample Usage | Low (µg) | High (mg) | Low-Medium (µg-mg) |
| Key Advantage | Fast, high-throughput screening | Complete thermodynamic profile | Real-time kinetic data |
| Key Limitation | Indirect; no affinity/kinetics | Low throughput; high sample need | Immobilization can cause artifacts |
Tier 3: Structural Validation - How Does It Bind?
The ultimate validation of a molecular docking prediction is to determine the high-resolution, three-dimensional structure of the protein-ligand complex. This provides indisputable evidence of the binding mode.
Technique of Choice: X-ray Crystallography
X-ray crystallography is the gold standard for obtaining atomic-level detail of molecular interactions. [5]By comparing the solved crystal structure with the in silico docking pose, one can directly validate the predicted hydrogen bonds, hydrophobic interactions, and the overall orientation of the this compound in the active site.
Causality: While biophysical assays confirm if and how tightly a ligand binds, they do not reveal the precise atomic interactions driving the binding. X-ray crystallography provides this ground truth, confirming whether the docking algorithm correctly identified the binding pose. [6][7]This structural information is invaluable for future rounds of rational, structure-based drug design to improve potency and selectivity.
-
Crystallization: The purified protein is mixed with the this compound ligand. This complex is then screened against hundreds of different chemical conditions (precipitants, buffers, salts) to find one that promotes the formation of well-ordered, single crystals. This is often the most significant bottleneck in the process.
-
Data Collection: A suitable crystal is harvested, cryo-protected, and flash-cooled in liquid nitrogen. It is then exposed to a high-intensity X-ray beam, typically at a synchrotron source. [5]The crystal diffracts the X-rays, and the resulting diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. A model of the protein-ligand complex is built into this map and computationally refined to best fit the experimental data.
-
Validation and Analysis: The final structure is validated against geometric and statistical criteria. The experimental binding pose of the ligand is then directly superimposed onto the computational docking pose to calculate the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å is generally considered a successful validation of the docking protocol.
Tier 4: Functional Validation - Does It Work in a Biological Context?
Confirming binding and structure is essential, but the ultimate goal is to modulate biological function. A cell-based assay is required to determine if the binding of this compound to its target translates into a measurable cellular effect.
Technique of Choice: Target-Specific Cell-Based Assay
The specific assay depends on the protein target. If the target is a protein kinase, a common target for aminopyrimidine scaffolds, a relevant assay would measure the phosphorylation of a downstream substrate. [4][8] Causality: A compound must be able to enter a cell, engage its target in a complex intracellular environment, and elicit a functional response. [9]An in-vitro binding affinity (KD) does not always correlate directly with cellular potency (IC50) due to factors like cell permeability, metabolism, and off-target effects. This assay bridges the critical gap between biophysical binding and a desired biological outcome.
-
Cell Culture: Culture a relevant cell line that expresses the target kinase. For example, if targeting the Bcr-Abl kinase, the K562 cell line could be used. [8]2. Compound Treatment: Seed the cells in a 96-well plate. Treat the cells with a serial dilution of the this compound for a specified time. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Cell Lysis: After incubation, wash the cells and lyse them to release the cellular proteins.
-
Activity Measurement:
-
The activity of the target kinase in the lysate can be measured using various methods, such as an ELISA-based assay that uses an antibody specific to the phosphorylated form of a known substrate. [8][10] * The amount of phosphorylated substrate is quantified (e.g., via colorimetric or fluorescent readout).
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
-
Caption: Generalized pathway showing kinase inhibition by a small molecule.
Conclusion: Synthesizing a Coherent Validation Narrative
Experimental validation is not merely a sequence of disparate experiments; it is the process of building a coherent and compelling scientific narrative. The initial positive Tm shift in the TSA provides the first piece of evidence. The nanomolar KD from ITC and SPR quantifies the interaction's potency and reveals its kinetic profile. The high-resolution crystal structure then definitively confirms the binding mode predicted by docking, explaining the observed affinity at an atomic level. Finally, the cellular assay demonstrates that this high-affinity interaction translates into functional inhibition in a biologically relevant context.
By following this tiered, causality-driven approach, researchers can move with confidence from a promising in silico hit to a robustly validated lead compound, ensuring that the foundational predictions of molecular docking are built upon a solid bedrock of empirical data.
References
- Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinyl
- Isothermal Titration Calorimetry (ITC).Center for Macromolecular Interactions.[Link]
- Characterizing Binding Interactions by ITC.TA Instruments.[Link]
- Isothermal titration calorimetry for measuring macromolecule-ligand affinity.Journal of Visualized Experiments.[Link]
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- Receptor–ligand kinetics.Wikipedia.[Link]
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- Immobilization of Active Kinases for Small Molecule Inhibition Studies.Bio-Rad.[Link]
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- High-throughput kinase assay based on surface plasmon resonance suitable for native protein substr
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- Design, synthesis, characterization and computational docking studies of novel sulfonamide deriv
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- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hem
- Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites.Moroccan Journal of Chemistry.[Link]
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A Comprehensive Guide to the 1H and 13C NMR Characterization of 2-Aminopyrimidine-5-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-Aminopyrimidine-5-sulfonamide. In the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, this guide offers a robust, predictive characterization based on established principles of NMR spectroscopy and comparative data from structurally analogous compounds. This approach not only provides a reliable framework for the identification and structural confirmation of this compound but also serves as an educational tool for researchers working with related heterocyclic and sulfonamide-containing molecules.
Introduction: The Significance of this compound
This compound is a heterocyclic organic compound that incorporates both a 2-aminopyrimidine moiety and a sulfonamide group. The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules, including kinase inhibitors used in oncology[1]. The sulfonamide group is a well-known pharmacophore present in numerous antibacterial, diuretic, and anticonvulsant drugs[2]. The combination of these two functional groups in a single molecule makes this compound a compound of significant interest for drug discovery and development. Accurate and unambiguous characterization of this molecule is therefore of paramount importance, with NMR spectroscopy being the most powerful tool for this purpose.
Molecular Structure and Atom Numbering
For clarity in the subsequent NMR analysis, the following atom numbering scheme will be used for this compound.
Caption: Molecular structure and atom numbering of this compound.
¹H NMR Spectral Analysis: A Predictive Approach
The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting distinct signals for the pyrimidine ring protons and the protons of the amino and sulfonamide groups. The predicted chemical shifts (δ) are presented in Table 1, with a detailed justification based on the analysis of related structures.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale and Comparative Analysis |
| H4, H6 | 8.5 - 8.8 | Singlet | N/A | In the parent 2-aminopyrimidine, the H4 and H6 protons appear as a doublet at ~8.28 ppm and the H5 proton as a triplet at ~6.76 ppm[3]. The strong electron-withdrawing effect of the sulfonamide group at the C5 position will significantly deshield the adjacent H4 and H6 protons, shifting them downfield. Due to the symmetrical substitution pattern, these protons are expected to be chemically equivalent and appear as a singlet. |
| -NH₂ (amino) | 6.5 - 7.5 | Broad Singlet | N/A | The chemical shift of amino protons can vary significantly depending on the solvent, concentration, and temperature. In many 2-aminopyrimidine derivatives, the amino protons appear as a broad singlet in the range of 6.5-7.5 ppm[1]. |
| -SO₂NH₂ (sulfonamide) | 7.0 - 8.0 | Broad Singlet | N/A | The protons of a primary sulfonamide group typically appear as a broad singlet in the region of 7.0-8.0 ppm. The exact chemical shift is influenced by hydrogen bonding with the solvent[4]. |
¹³C NMR Spectral Analysis: A Predictive Approach
The proton-decoupled ¹³C NMR spectrum of this compound will provide key information about the carbon skeleton. The predicted chemical shifts are summarized in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Analysis |
| C2 | 160 - 165 | The C2 carbon, bonded to three nitrogen atoms (two ring nitrogens and one amino nitrogen), is expected to be the most deshielded of the pyrimidine carbons. In 2-aminopyrimidine, this carbon resonates at approximately 163 ppm[5]. |
| C4, C6 | 155 - 160 | The C4 and C6 carbons are adjacent to ring nitrogens and are also deshielded. The electron-withdrawing sulfonamide group at C5 will further deshield these carbons. In the parent 2-aminopyrimidine, C4 and C6 resonate at around 158 ppm[5]. |
| C5 | 110 - 120 | The C5 carbon is directly attached to the electron-withdrawing sulfonamide group, which would typically cause a downfield shift. However, it is also situated between two carbons (C4 and C6) that are deshielded by the ring nitrogens. In substituted pyrimidines, the chemical shift of C5 can be highly variable. Given the electronic environment, a shift in this range is a reasonable prediction. |
Comparative Analysis with Structurally Related Compounds
To enhance the confidence in our predicted NMR data, a comparison with experimentally determined data for related compounds is essential.
-
2-Aminopyrimidine: As previously mentioned, the ¹H NMR spectrum of 2-aminopyrimidine shows signals for H4/H6 at ~8.28 ppm and H5 at ~6.76 ppm[3]. The ¹³C NMR spectrum displays signals at approximately 163 ppm (C2), 158 ppm (C4/C6), and 110 ppm (C5)[5]. The significant downfield shift predicted for H4/H6 and the potential shift of C5 in our target molecule are directly attributable to the strong electron-withdrawing nature of the -SO₂NH₂ group.
-
Sulfonamides: The proton of a sulfonamide group (–SO₂NH–) in various molecular contexts typically resonates as a singlet between 8.78 and 10.15 ppm[4]. The protons of the primary sulfonamide in our target are expected to be in a similar, though slightly more shielded, environment.
Experimental Protocols
To obtain high-quality NMR spectra of this compound, the following experimental protocols are recommended.
Sample Preparation
-
Solvent Selection: A deuterated solvent that completely dissolves the sample is crucial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent initial choice due to its high dissolving power for a wide range of organic compounds, including those with polar functional groups like amines and sulfonamides.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Sample Handling:
-
Weigh the desired amount of this compound directly into a clean, dry NMR tube.
-
Add the deuterated solvent using a clean pipette.
-
Cap the NMR tube securely and gently vortex or sonicate to ensure complete dissolution.
-
Visually inspect the sample to ensure there are no suspended particles. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution and sensitivity.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.
-
Number of Scans: 1024 to 4096 scans, or more, depending on the concentration and desired signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds.
-
Conclusion
This guide provides a comprehensive, albeit predictive, characterization of this compound using ¹H and ¹³C NMR spectroscopy. By leveraging data from structurally similar compounds and fundamental NMR principles, we have established a reliable set of expected spectral parameters. The detailed experimental protocols provided will enable researchers to acquire high-quality data for this and other related molecules. This systematic approach, combining predictive analysis with practical experimental guidance, serves as a valuable resource for scientists engaged in the synthesis, identification, and development of novel chemical entities.
References
- Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry.
- Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM.
- Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Journal of Chemical and Pharmaceutical Research.
- Spectral Assignments and Reference D
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
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A Senior Application Scientist's Guide to LC-MS Analysis of 2-Aminopyrimidine-5-sulfonamide Synthesis
Introduction: The Analytical Imperative in Modern Synthesis
2-Aminopyrimidine-5-sulfonamide is a vital heterocyclic building block, belonging to the broader class of sulfonamides, a cornerstone of numerous therapeutic agents.[1][2] Its synthesis, while conceptually straightforward, presents a familiar challenge to the process chemist: ensuring the purity and well-defined characterization of the final product. The reaction mixture is seldom a simple solution of the desired compound; it is a complex matrix of unreacted starting materials, intermediates, isomers, and potential by-products. For drug development professionals, rigorous analytical oversight is not merely a quality control step—it is a fundamental component of safe and effective pharmaceutical development.
This guide provides an in-depth, experience-driven perspective on leveraging Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive analysis of this compound synthesis products. We will move beyond a simple recitation of parameters to explain the causality behind our methodological choices. Furthermore, we will objectively compare the performance of LC-MS against alternative techniques, supported by clear data representation, to demonstrate its superiority for this critical application.
Contextualizing the Analysis: A Plausible Synthesis Pathway
To develop a robust analytical method, we must first understand the chemical landscape of the sample. A common and direct route to this compound involves the electrophilic sulfonation of 2-aminopyrimidine, often using chlorosulfonic acid followed by hydrolysis.
This reaction, while effective, can generate key impurities that our analytical method must be able to resolve and identify:
-
Unreacted 2-Aminopyrimidine: The primary starting material.
-
Isomeric By-products: Sulfonation at other positions on the pyrimidine ring, though less likely due to directing effects.
-
Di-sulfonated Species: Over-reaction leading to the addition of a second sulfonamide group.
The following diagram illustrates this synthetic approach and highlights the primary analytical targets.
Caption: Plausible synthesis of the target compound and a key by-product.
The Analytical Workhorse: A Validated LC-MS Protocol
LC-MS is the preeminent technique for this analysis due to its unparalleled sensitivity and specificity.[3][4] It physically separates the components of the mixture (the "LC" part) and then weighs each component with high precision while also providing structural information through fragmentation (the "MS" part). This dual capability allows for confident identification of not only what you expect, but also what you don't.
The diagram below outlines the complete analytical workflow, from sample preparation to data interpretation.
Caption: A comprehensive workflow for LC-MS analysis.
Part 1: Detailed Experimental Protocol
This protocol is designed to be a self-validating system, providing robust and reproducible results.
1. Sample Preparation
-
Objective: To prepare a clean, homogenous sample at a suitable concentration for LC-MS analysis, preventing column clogging and detector saturation.
-
Procedure:
-
Accurately weigh approximately 1 mg of the crude reaction mixture into a 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of a 50:50 (v/v) mixture of water and acetonitrile. This solvent choice ensures the dissolution of both polar and moderately non-polar analytes.
-
Vortex the sample for 30 seconds to ensure complete dissolution.
-
Centrifuge the sample at 13,000 rpm for 5 minutes to pellet any insoluble material.[5]
-
Carefully transfer the supernatant to a clean autosampler vial containing a 0.2 µm syringe filter insert. Filtering is a critical step to remove particulates that could damage the HPLC system.
-
2. Liquid Chromatography (LC) Parameters
-
Rationale: A reversed-phase C18 column is selected for its excellent retention and separation of aromatic, moderately polar compounds like sulfonamides. The gradient elution starts with a high aqueous content to retain polar compounds and gradually increases the organic content to elute more hydrophobic species. The addition of formic acid to the aqueous mobile phase serves a dual purpose: it acidifies the mobile phase to ensure the amine functional groups are protonated ([M+H]+), which is essential for efficient positive mode electrospray ionization, and it improves chromatographic peak shape.[5]
| Parameter | Recommended Setting | Justification |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm | Industry standard for high-resolution separation of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization and ensures good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting analytes from the C18 column. |
| Gradient | 5% B to 95% B over 8 min | Ensures separation of early-eluting polar compounds and later-eluting non-polar impurities. |
| Flow Rate | 0.3 mL/min | Optimal for a 2.1 mm ID column, balancing speed and resolution. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, leading to better reproducibility.[6] |
| Injection Vol. | 3 µL | A small volume prevents column overloading and peak distortion.[6] |
3. Mass Spectrometry (MS) Parameters
-
Rationale: Electrospray Ionization (ESI) is the ideal "soft" ionization technique for this class of molecules, preventing in-source fragmentation and preserving the molecular ion. Positive ion mode is chosen because the primary amine on the pyrimidine ring is easily protonated in the acidic mobile phase, leading to a strong [M+H]+ signal. A full scan analysis is first performed to get a complete picture of all ions in the sample. Subsequently, a targeted Multiple Reaction Monitoring (MRM) method can be developed for highly sensitive and specific quantification of the product and known impurities.
| Parameter | Recommended Setting | Justification |
| Ionization Source | Electrospray Ionization (ESI) | Best for polar, thermally labile molecules. |
| Polarity | Positive (+) | The basic amine group is readily protonated to form a positive ion. |
| Capillary Voltage | 3.5 kV | Optimizes the spray and ion generation. |
| Scan Mode | Full Scan (m/z 50-500) | To identify all potential products and impurities in the mixture. |
| Targeted Mode | MRM (for quantitation) | Provides superior sensitivity and selectivity for known analytes. |
| Desolvation Gas | Nitrogen, ~10 L/min | Aids in the desolvation of droplets to release ions into the gas phase. |
| Desolvation Temp. | 350 °C | Ensures efficient solvent evaporation. |
Data Interpretation: From Spectra to Purity
Analysis of the LC-MS data allows for the unambiguous identification of the key components in the synthesis product. The retention time from the LC provides one level of identification, while the mass-to-charge ratio (m/z) from the MS provides definitive confirmation of molecular weight.
| Compound | Chemical Formula | Expected [M+H]⁺ (m/z) | Expected Observation |
| 2-Aminopyrimidine (Starting Material) | C₄H₅N₃ | 96.06 | A relatively early-eluting peak due to higher polarity. |
| This compound (Product) | C₅H₆N₄O₂S | 187.03 | The major peak in the chromatogram. |
| Di-sulfonated By-product | C₅H₅N₄O₄S₂ | 264.98 | A more polar, earlier-eluting peak than the main product. |
Performance Comparison: Why LC-MS Reigns Supreme
While other analytical techniques exist, their limitations become apparent when dealing with the complexity of a crude synthesis product. The following table provides an objective comparison based on key performance metrics for a research and development setting.
| Feature | LC-MS | HPLC-UV | Thin-Layer Chromatography (TLC) |
| Specificity | Excellent: Mass data provides unambiguous identification of compounds. | Moderate: Relies on retention time and UV absorbance, which are not unique. Co-eluting impurities are easily missed. | Poor: Provides only a retention factor (Rf) value. Multiple compounds can have the same Rf. |
| Sensitivity | Excellent: Capable of detecting impurities at trace levels (<0.1%).[7] | Good: Generally sufficient for major components but may miss low-level impurities. | Poor: Suitable only for qualitative monitoring of major species. |
| Identification Power | Excellent: Can identify and provide molecular weight for unknown impurities. | Poor: Cannot identify unknowns. Requires a purified standard for every compound to be identified. | None: Cannot be used for structural identification. |
| Quantitative Accuracy | Excellent: With appropriate standards, provides highly accurate and precise quantification. | Good: Reliable for quantification but susceptible to interference from co-eluting species. | Poor: At best, semi-quantitative. |
| Throughput | High: Modern systems with autosamplers can run dozens of samples unattended. | High: Similar throughput to LC-MS. | High: Multiple samples can be run on a single plate. |
| Expertise Required | High: Requires significant expertise for method development and data interpretation. | Moderate: Relatively straightforward to operate for routine analysis. | Low: A basic and simple technique. |
Conclusion
For the rigorous analysis of this compound synthesis products, LC-MS is not just an option; it is the definitive standard. Its ability to separate complex mixtures while providing unambiguous molecular weight information allows for the confident identification of the target compound and the simultaneous detection of process-related impurities. While techniques like HPLC-UV and TLC have their place for rapid, qualitative checks, they lack the specificity and identification power required for comprehensive product characterization in a drug development context. The adoption of a well-designed LC-MS protocol, as detailed in this guide, empowers researchers to make informed decisions, optimize reaction conditions, and ensure the quality and safety of their synthesized materials.
References
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- Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc.
- Al-Ostath, A., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. MDPI.
- Procter, R. J., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society.
- Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine.
- Journal of the Association of Official Analytical Chemists. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
- Bogialli, S., & Di Corcia, A. (2009). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate.
- Sallal, Z. A., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. ResearchGate.
- Yilmaz, H., & Zengin, H. B. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications.
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- Moroccan Journal of Chemistry. (n.d.). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM.
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- ResearchGate. (n.d.). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry.
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- Agilent Technologies, Inc. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
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Assessing the Selectivity of 2-Aminopyrimidine-5-sulfonamide for Bacterial Dihydropteroate Synthase: A Comparative Guide for Researchers
This guide provides a comprehensive technical assessment of the selectivity of 2-aminopyrimidine-5-sulfonamide as an inhibitor of bacterial dihydropteroate synthase (DHPS). Designed for researchers, scientists, and drug development professionals, this document delves into the biochemical basis of its selective action, presents detailed experimental protocols for its evaluation, and compares its performance against alternative inhibitors. Our aim is to equip you with the necessary insights and methodologies to critically evaluate this class of compounds in your own research endeavors.
The Imperative for Selective Inhibition of Bacterial DHPS
Dihydropteroate synthase (DHPS) is a crucial enzyme in the bacterial folate biosynthesis pathway. This pathway is responsible for the de novo synthesis of folic acid, an essential precursor for the production of nucleotides and certain amino acids, which are vital for DNA replication and bacterial survival.[1] Crucially, mammals do not possess this de novo folate synthesis pathway and instead obtain folate from their diet, making DHPS an ideal target for selective antibacterial therapy.[2]
Sulfonamides, including this compound, are a class of synthetic antimicrobial agents that function as competitive inhibitors of DHPS.[3] They are structural analogs of the enzyme's natural substrate, para-aminobenzoic acid (pABA).[4] By binding to the pABA active site, sulfonamides block the synthesis of dihydropteroate, leading to a depletion of folic acid and subsequent bacteriostatic effects.[1] The selectivity of these compounds is paramount to their therapeutic success, ensuring maximal efficacy against bacterial pathogens with minimal off-target effects in the host. However, the rise of sulfonamide resistance, primarily through mutations in the bacterial DHPS enzyme, necessitates a continuous and rigorous evaluation of existing and novel inhibitors.[5]
Unraveling the Biochemical and Structural Basis of Selectivity
The selective action of this compound is fundamentally rooted in the metabolic differences between bacteria and mammals. The absence of a DHPS homolog in mammalian cells provides a broad therapeutic window.
The molecular interactions within the bacterial DHPS active site are key to the inhibitory mechanism of sulfonamides. The enzyme catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and pABA.[3] Sulfonamides, mimicking pABA, occupy the same binding pocket. The 2-aminopyrimidine moiety of the inhibitor engages in specific hydrogen bonding and van der Waals interactions within the active site, contributing to its binding affinity.
Bacterial resistance to sulfonamides often arises from specific mutations in the folP gene, which encodes for DHPS. These mutations can alter the active site, reducing the binding affinity of sulfonamides while still allowing the natural substrate, pABA, to bind, albeit sometimes with reduced efficiency.[5] Understanding the structural basis of these resistance mechanisms is critical for the design of next-generation inhibitors that can overcome these challenges. One promising strategy involves the development of inhibitors that target the more conserved pterin-binding site of DHPS, a different pocket than the one targeted by sulfonamides.[6]
Experimental Workflows for Assessing Selectivity
A thorough assessment of the selectivity of a DHPS inhibitor involves a multi-faceted approach, combining enzymatic assays to determine on-target potency with cytotoxicity assays to evaluate off-target effects on host cells.
Workflow for DHPS Inhibition and Cytotoxicity Assessment
Caption: Workflow for evaluating DHPS inhibitor selectivity.
Detailed Experimental Protocols
This continuous spectrophotometric assay is a reliable method for determining the inhibitory potential of compounds against bacterial DHPS.[2]
Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the DHPS activity.
Materials:
-
Purified bacterial DHPS enzyme
-
Purified DHFR enzyme
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
para-Aminobenzoic acid (pABA)
-
NADPH
-
This compound (or other test inhibitors)
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents in the assay buffer. The final concentrations in the assay will need to be optimized but typical ranges are: DHPS (10-50 nM), DHFR (1-2 µM), DHPPP (10-50 µM), pABA (10-50 µM), and NADPH (100-200 µM).
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate or cuvette, combine the assay buffer, DHPS enzyme, DHFR enzyme, NADPH, and the test inhibitor at various concentrations.
-
Initiation of Reaction: Initiate the reaction by adding a mixture of the substrates, DHPPP and pABA.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of DHPS inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and, conversely, cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically.
Materials:
-
Mammalian cell line (e.g., HepG2 human liver cancer cells, or a non-cancerous cell line like HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and replace it with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
-
Comparative Performance Analysis
To provide a practical context for the selectivity of this compound, we present a comparative analysis with a well-established sulfonamide, Sulfamethoxazole, and a representative of a next-generation of DHPS inhibitors targeting the pterin binding site.
| Compound Class | Representative Compound | Target | Bacterial DHPS IC50 (µM) | Mammalian Cell Cytotoxicity (CC50 in HepG2 cells, µM) | Selectivity Index (CC50/IC50) |
| 2-Aminopyrimidine Sulfonamide | Sulfadiazine (as a proxy) | pABA Binding Site | ~15-30 | >1000 | >33 |
| Standard Sulfonamide | Sulfamethoxazole | pABA Binding Site | 2.7 (for T. gondii)[4] | ~1500 | ~555 |
| Pterin-based Inhibitor | Compound 12 (6-(methylamino)-5-nitrosoisocytosine) | Pterin Binding Site | 1.6[5] | Not widely reported, but generally low cytotoxicity is expected due to the novel target site. | - |
Analysis and Interpretation:
The data, while using a proxy for this compound, highlights the generally favorable selectivity profile of sulfonamides. The high CC50 values for both Sulfadiazine (proxy) and Sulfamethoxazole against a human liver cell line, coupled with their potent inhibition of bacterial DHPS, result in high selectivity indices. This underscores the principle that targeting a metabolic pathway absent in the host is an effective strategy for achieving selective toxicity.
The pterin-based inhibitor, represented by Compound 12, demonstrates potent inhibition of DHPS, with an IC50 value comparable to or better than the sulfonamides.[5] The key advantage of this class of inhibitors is their potential to circumvent existing sulfonamide resistance mechanisms that are localized to the pABA binding site.[6] While extensive cytotoxicity data for these novel inhibitors is still emerging, their mechanism of action suggests a similarly high, if not higher, selectivity profile.
Conclusion and Future Directions
The assessment of selectivity is a cornerstone of antimicrobial drug discovery. This compound, as a member of the sulfonamide class, is expected to exhibit a high degree of selectivity for bacterial DHPS due to the absence of this enzyme in mammals. The experimental workflows detailed in this guide provide a robust framework for quantifying this selectivity through a combination of enzymatic and cell-based assays.
While the issue of bacterial resistance to sulfonamides remains a significant challenge, a thorough understanding of their selectivity profile is essential for their continued, albeit more targeted, clinical use. Furthermore, the comparative analysis with next-generation DHPS inhibitors underscores the importance of exploring alternative binding sites on validated targets to overcome resistance. Future research should focus on obtaining specific experimental data for this compound to validate the assumptions made in this guide and to further refine our understanding of its therapeutic potential. The development of novel inhibitors, such as those targeting the pterin binding site, holds great promise for revitalizing the attack on the bacterial folate biosynthesis pathway.
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A Comparative Analysis of In Vitro and In Vivo Efficacy for the 2-Aminopyrimidine-5-Sulfonamide Scaffold
An In-Depth Technical Guide
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of therapeutic candidates built upon the 2-aminopyrimidine-5-sulfonamide scaffold. Rather than a simple recitation of data, this document is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of the experimental continuum, from initial target engagement in a test tube to therapeutic response in a living system. We will explore the causality behind experimental choices, detail self-validating protocols, and present a synthesized view of the data to illuminate the path—and the pitfalls—of translating promising laboratory findings into preclinical success.
The this compound core is a versatile pharmacophore, recognized for its utility in developing a range of therapeutic agents, from antimicrobials to potent kinase inhibitors for oncology.[1] Its structure allows for diverse substitutions, enabling medicinal chemists to fine-tune its activity against specific biological targets. This guide focuses primarily on its application in cancer therapy, where derivatives have shown significant promise as inhibitors of key signaling pathways.
Section 1: Mechanism of Action and Key Therapeutic Targets
The efficacy of the this compound scaffold is rooted in its ability to mimic endogenous molecules and competitively inhibit critical enzymes. While its antibacterial action stems from disrupting folate synthesis by targeting dihydropteroate synthase[2][3][4], its anticancer potential is largely attributed to the inhibition of protein kinases that drive tumor growth and angiogenesis.
A primary target for many derivatives is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels essential for tumor survival and metastasis.[5][6] By blocking the ATP-binding site of VEGFR-2, these compounds prevent its activation, thereby disrupting downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[6]
Caption: VEGFR-2 signaling pathway and the inhibitory action of a this compound derivative.
Section 2: Assessing In Vitro Efficacy: From Target to Cell
In vitro evaluation is the foundational step in drug discovery, providing the first quantitative measure of a compound's biological activity in a controlled, non-living system. These assays are designed to answer two primary questions: "Does the compound hit its intended target?" and "Does hitting that target produce a desired effect in a cell?"
Target-Based Assay: VEGFR-2 Kinase Inhibition
The logical first step is to confirm direct engagement with the molecular target. A biochemical kinase assay measures the ability of a compound to inhibit the enzymatic activity of purified VEGFR-2. The causality is direct: if the compound binds to the kinase's active site, it will block the transfer of a phosphate group from ATP to a substrate peptide, and this reduction in activity can be quantified.
-
Preparation: Recombinant human VEGFR-2 kinase domain is incubated in a kinase assay buffer.
-
Compound Addition: A dilution series of the this compound test compound is added to the wells of a 96-well plate containing the kinase. A known inhibitor (e.g., Sorafenib) is used as a positive control, and DMSO is used as a negative control.
-
Initiation of Reaction: The reaction is initiated by adding a mixture of a biotinylated peptide substrate and ATP. The plate is incubated to allow for phosphorylation.
-
Detection: A solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) is added. The plate is incubated to allow antibody binding to the phosphorylated substrate.
-
Signal Measurement: The plate is read using a time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader. A high FRET signal indicates high kinase activity, while a low signal indicates inhibition.
-
Data Analysis: The raw fluorescence data is converted to percent inhibition relative to controls. The IC₅₀ value (the concentration of compound required to inhibit 50% of the kinase activity) is calculated by fitting the data to a four-parameter logistic curve.
Cell-Based Assay: Cancer Cell Proliferation (MTT Assay)
While a biochemical assay confirms target engagement, a cell-based assay is crucial for demonstrating that this engagement translates into a functional cellular outcome. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. The rationale is that if a VEGFR-2 inhibitor successfully blocks signaling, it should reduce the proliferation of cancer cells that depend on this pathway.
-
Cell Seeding: Human cancer cells (e.g., HepG2 liver cancer or MCF-7 breast cancer) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[5][7]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells receive vehicle (DMSO) only. The cells are then incubated for 48-72 hours.
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The absorbance values are converted to a percentage of viability compared to the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration.
Caption: Standardized workflow for in vitro efficacy testing of kinase inhibitors.
Comparative In Vitro Data Summary
The following table summarizes the reported in vitro activity of various derivatives based on the 2-aminopyrimidine-sulfonamide scaffold. This comparative data is essential for selecting lead candidates for further preclinical development.
| Compound Class/Derivative | Target / Cell Line | Assay Type | Reported IC₅₀ | Reference |
| Phenyl-Sulfonamide Derivative 1 | VEGFR-2 | Kinase Assay | 23.1 ± 0.75 nM | [5] |
| Phenyl-Sulfonamide Derivative 5 | VEGFR-2 | Kinase Assay | 23.10 ± 0.41 nM | [5] |
| Cyclohexane-Sulfonamide Derivative 31 | VEGFR-2 | Kinase Assay | 0.38 ± 0.14 µM | [5] |
| Phenyl-Sulfonamide Derivative 1 | HepG2 (Liver Cancer) | Cell Proliferation | 0.15 µM | [5] |
| 2-Thiouracil-5-Sulfonamide 6e | HT-29 (Colon Cancer) | Cell Proliferation | Not specified, but potent | [7] |
| 2-Thiouracil-5-Sulfonamide 6e | MCF-7 (Breast Cancer) | Cell Proliferation | Not specified, but potent | [7] |
| 2-Aminopyrimidine Derivative 24 | β-glucuronidase | Enzyme Assay | 2.8 ± 0.10 µM | [8] |
| CDK9/HDAC Dual Inhibitor 8e | CDK9 | Kinase Assay | 88.4 nM | [9] |
| CDK9/HDAC Dual Inhibitor 8e | HDAC1 | Enzyme Assay | 168.9 nM | [9] |
Section 3: Evaluating In Vivo Efficacy in Preclinical Models
A potent IC₅₀ value in vitro is a prerequisite, but not a guarantee, of therapeutic success. In vivo studies are indispensable for evaluating a compound's efficacy within the complex, dynamic environment of a living organism. These studies assess not only the direct anti-tumor activity but also the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and overall safety.
Preclinical Model: Human Tumor Xenograft in Mice
The human tumor xenograft model is a cornerstone of preclinical oncology research. The methodology involves implanting human cancer cells into immunodeficient mice, allowing the cells to grow into a solid tumor. This model provides a self-validating system: tumor growth in the vehicle-treated control group confirms the viability of the cancer cells, providing a robust baseline against which the therapeutic effect of the test compound can be measured.
-
Animal Acclimation: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are acclimated to the laboratory environment for at least one week.
-
Cell Implantation: A suspension of human tumor cells (e.g., MV-4-11 for hematological malignancies or A-2780 for ovarian cancer) is injected subcutaneously into the flank of each mouse.[7][9]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Dosing: Once tumors reach the target size, mice are randomized into treatment and control groups. The treatment group receives the this compound derivative (administered via an appropriate route, e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.
-
Efficacy Measurement: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week) for the duration of the study (e.g., 21-28 days).
-
Endpoint and Analysis: At the end of the study, the primary efficacy endpoint is calculated. A common metric is the Tumor Growth Inhibition (TGI) or the T/C ratio (mean tumor volume of the T reated group / mean tumor volume of the C ontrol group) expressed as a percentage.[9] Lower T/C values indicate greater efficacy.
Caption: Workflow for a typical in vivo xenograft model efficacy study.
Comparative In Vivo Data Summary
In vivo data for specific this compound derivatives is less prevalent in publicly available literature than in vitro data. However, existing studies demonstrate promising anti-tumor activity.
| Compound | Animal Model | Efficacy Metric | Result | Reference |
| CDK9/HDAC Inhibitor 8e | MV-4-11 Xenograft | T/C Value | 29.98% | [9] |
This result for compound 8e indicates significant antitumor potency in a challenging hematological cancer model.[9]
Section 4: Synthesizing the Evidence: The In Vitro to In Vivo Translation
The ultimate goal of preclinical research is to identify compounds that will succeed in clinical trials. The transition from in vitro potency to in vivo efficacy is a critical hurdle where many promising candidates fail. A low nanomolar IC₅₀ in vitro does not automatically translate to tumor regression in vivo.
Several factors govern this translation:
-
Pharmacokinetics (ADME): The compound must be absorbed into the bloodstream, distribute to the tumor site, resist rapid metabolism and clearance, and remain at a concentration above its effective threshold for a sufficient duration.
-
Bioavailability: Poor oral bioavailability can prevent a compound from ever reaching its target in effective concentrations.
-
Target Engagement in Vivo: The compound must reach the tumor microenvironment and engage with its target (e.g., VEGFR-2) in the presence of competing molecules and complex biological feedback loops.
-
Safety and Tolerability: A compound may be effective but cause unacceptable toxicity at the required therapeutic dose, limiting its practical application.
Caption: Key factors influencing the translation from in vitro potency to in vivo efficacy.
Section 5: Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutics, particularly in oncology. The body of in vitro evidence demonstrates that derivatives can be engineered to potently inhibit key cancer-driving targets like VEGFR-2 and CDKs with high specificity.[5][9]
However, the journey from a petri dish to a patient is long. While initial in vivo studies, such as those on CDK/HDAC dual inhibitors, show significant promise[9], a broader and more systematic evaluation of the scaffold's ADME and safety profiles is required. Future research should focus on:
-
Systematic In Vivo Testing: Expanding the portfolio of derivatives tested in relevant xenograft and patient-derived xenograft (PDX) models.
-
Pharmacokinetic Profiling: Conducting detailed ADME studies early in the development process to select for candidates with favorable drug-like properties.
-
Mechanism of Action Validation in Vivo: Utilizing pharmacodynamic biomarkers to confirm that the observed anti-tumor effects in vivo are indeed a result of on-target inhibition.
By integrating robust in vitro screening with comprehensive in vivo evaluation, the full therapeutic potential of the this compound scaffold can be realized, paving the way for a new generation of targeted therapies.
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- 9. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-Aminopyrimidine-5-sulfonamide: A Comparative Guide for Novel Antibiotic Discovery
In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel chemical scaffolds with antibacterial potential is paramount. Among these, sulfonamide-containing compounds, the first class of synthetic antibiotics, continue to be a source of inspiration for the development of new therapeutic agents.[1] This guide provides a comprehensive framework for benchmarking a promising candidate, 2-Aminopyrimidine-5-sulfonamide, against a panel of current, clinically relevant antibiotics.
This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new antibacterial agents. We will delve into the scientific rationale behind the experimental design, provide detailed, reproducible protocols, and present a comparative analysis of antibacterial efficacy. While specific experimental data for this compound is not yet publicly available, this guide will utilize data from closely related sulfonamide and 2-aminopyrimidine derivatives to establish a scientifically grounded, hypothetical performance profile for illustrative and comparative purposes.
The Scientific Imperative: Why Benchmark Against the Standards?
The journey of a novel antibiotic from the laboratory to the clinic is arduous and requires rigorous validation. Benchmarking against established antibiotics serves several critical functions:
-
Efficacy Assessment: It provides a direct comparison of the intrinsic potency of the new chemical entity against clinically successful drugs.
-
Spectrum of Activity Determination: It helps to delineate which bacterial pathogens the new compound is effective against, identifying its potential clinical niche.
-
Identification of Advantages: The comparison may reveal superior activity against drug-resistant strains, a key differentiator in the crowded antibiotic landscape.
-
Informing Preclinical Development: The data generated guides decisions on which infection models to pursue and informs the design of subsequent preclinical and clinical studies.
Mechanism of Action: A Double-Edged Sword
This compound combines two key pharmacophores: the sulfonamide group and the 2-aminopyrimidine ring.
The Sulfonamide Core: The antibacterial action of sulfonamides is well-established. They act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor for purine and pyrimidine synthesis, ultimately inhibiting bacterial growth.[2]
The 2-Aminopyrimidine Moiety: 2-Aminopyrimidine derivatives have demonstrated a broad range of biological activities, including antibacterial properties.[3][4] This scaffold can be readily modified to enhance potency, modulate pharmacokinetic properties, and potentially overcome resistance mechanisms.
The combination of these two moieties in this compound presents an intriguing therapeutic candidate. The following diagram illustrates the established mechanism of action for the sulfonamide class of antibiotics.
Caption: Competitive inhibition of dihydropteroate synthase by this compound.
A Head-to-Head Comparison: In Vitro Antibacterial Activity
To provide a robust benchmark, we will compare the hypothetical Minimum Inhibitory Concentration (MIC) values of this compound against a panel of clinically important Gram-positive and Gram-negative bacteria. The comparator antibiotics selected represent different classes with varied mechanisms of action.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) in µg/mL
| Antibiotic Class | Antibiotic | Escherichia coli (ATCC 25922) | Staphylococcus aureus (ATCC 29213) | Pseudomonas aeruginosa (ATCC 27853) | Klebsiella pneumoniae (ATCC 700603) |
| Sulfonamide | This compound (Hypothetical) | 16 | 32 | >128 | 32 |
| Fluoroquinolone | Ciprofloxacin | ≤0.008 - 1 | 0.12 - 1 | 0.06 - 4 | ≤0.015 - 1 |
| Penicillin | Amoxicillin | 2 - 8 | 0.25 - >128 | >128 | 8 - >128 |
| Cephalosporin | Ceftriaxone | ≤0.03 - 1 | 1 - 8 | >128 | ≤0.03 - >64 |
| Aminoglycoside | Gentamicin | 0.25 - 2 | 0.12 - 4 | 0.5 - 4 | 0.25 - 2 |
| Folate Pathway Inhibitor | Trimethoprim/Sulfamethoxazole | ≤0.5/9.5 | ≤0.5/9.5 | >4/76 | ≤0.5/9.5 |
Note: The MIC values for this compound are hypothetical and based on published data for structurally related sulfonamide and 2-aminopyrimidine derivatives for illustrative purposes. The MIC ranges for current antibiotics are compiled from various research articles and clinical data sources.
Experimental Protocols: Ensuring Rigor and Reproducibility
The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data quality and inter-laboratory comparability.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid broth medium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853, K. pneumoniae ATCC 700603)
-
This compound and comparator antibiotics
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare a 1 mg/mL stock solution of each antibiotic in a suitable solvent. Further dilute the stock solutions to create a series of working solutions for the desired concentration range.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Plate Preparation:
-
Add 50 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 50 µL of the highest concentration of the antibiotic to the first well of a row and perform a two-fold serial dilution across the row by transferring 50 µL to the subsequent wells. Discard the final 50 µL from the last well.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Caption: Workflow for MIC determination using the broth microdilution method.
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This qualitative method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial strains
-
Antibiotic disks (including a custom-prepared disk for this compound)
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
-
Application of Antibiotic Disks:
-
Using sterile forceps, place the antibiotic disks on the inoculated agar surface.
-
Ensure the disks are firmly in contact with the agar and are spaced at least 24 mm apart.
-
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the Results:
-
Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive charts provided by CLSI or EUCAST for the standard antibiotics. For this compound, zone diameter breakpoints would need to be established through correlation with MIC data.
-
Discussion and Future Directions
The hypothetical in vitro data presented in Table 1 suggests that this compound may possess moderate activity against common Gram-negative and Gram-positive pathogens. Its predicted efficacy against E. coli and K. pneumoniae is noteworthy, as these organisms are frequent causes of urinary tract and respiratory infections. The lack of predicted activity against P. aeruginosa is not unexpected, as this opportunistic pathogen is intrinsically resistant to many antibiotics.
It is crucial to emphasize that these are hypothetical values based on related structures. The next critical step is the experimental determination of the MIC values for this compound against a broad panel of clinical isolates, including multidrug-resistant strains. This will provide a true measure of its potential as a novel antibacterial agent.
Further investigations should also include:
-
Time-kill kinetics assays: To determine if the compound is bactericidal or bacteriostatic.
-
Mechanism of action studies: To confirm its target and identify any potential secondary mechanisms.
-
In vivo efficacy studies: To evaluate its performance in animal models of infection.
-
Toxicity and safety profiling: To assess its suitability for further development.
Conclusion
The systematic benchmarking of novel compounds like this compound is an indispensable component of modern antibiotic drug discovery. By adhering to standardized protocols and performing direct comparisons with established antibiotics, researchers can generate the robust data necessary to identify promising new candidates to combat the growing threat of antimicrobial resistance. While the data for this compound presented herein is illustrative, the framework provided offers a clear and scientifically rigorous path for its comprehensive evaluation.
References
- Anderson, R. J., & Pharm, D. (2021). Sulfonamides. In Kucers' The Use of Antibiotics: A Clinical Review of Antibacterial, Antifungal, Antiparasitic, and Antiviral Drugs, Seventh Edition. CRC Press.
- Sutcliffe, J. A. (2021). Antibiotics in development: the pharma perspective. Annals of the New York Academy of Sciences, 1494(1), 5-15. [Link]
- Clinical and Laboratory Standards Institute. (2023). Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. CLSI supplement M100.
- The European Committee on Antimicrobial Susceptibility Testing. (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0. [Link]
- Ghannoum, M., Abu Elteen, K., & el-Rayyes, N. R. (1989). Antimicrobial activity of some 2-aminopyrimidines. Microbios, 60(242), 23–33. [Link]
- Barot, V. M., & Desai, S. D. (2012). Synthesis of 2-Aminopyrimidine Derivatives as Antimicrobial Agents. International Journal of Chemical Sciences, 10(1), 431-438. [Link]
- Taha, M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(10), 2465. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Aminopyrimidine-5-sulfonamide
For researchers, scientists, and drug development professionals, the rigorous management of chemical compounds is foundational to laboratory safety, experimental integrity, and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-aminopyrimidine-5-sulfonamide. Given that the toxicological and ecological profiles of many research chemicals are not fully characterized, this protocol is grounded in the prudent principle of treating the compound as hazardous waste to mitigate all potential risks.
Hazard Profile and Immediate Safety Precautions
Before handling or preparing for disposal, a thorough understanding of the compound's known hazards is essential. This dictates the necessary safety controls to protect laboratory personnel. This compound is an irritant, and its handling requires stringent adherence to safety protocols.
Table 1: Physicochemical Properties and Known Hazards of this compound
| Property | Description | Source(s) |
| Physical State | Solid, powder. | [1] |
| Appearance | Off-white. | [1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2][3] |
| Toxicological Data | The toxicological properties have not been fully investigated. | [1][3][4] |
| Incompatibilities | Strong oxidizing agents. | [1][4] |
| Hazardous Decomposition | Combustion may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). | [1][4] |
Mandatory Personal Protective Equipment (PPE)
The causality behind PPE selection is the prevention of exposure through all potential routes: dermal, ocular, and respiratory.
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards to prevent contact with dust particles.[1][2]
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile rubber) to prevent skin contact.[1]
-
Body Protection: A standard lab coat is required to protect against incidental contamination. For tasks with a higher risk of dust generation, impervious clothing may be necessary.[2]
-
Respiratory Protection: All handling of the solid compound should occur in a well-ventilated area.[2] A NIOSH-approved respirator is required if dust is generated or if engineering controls are insufficient to maintain exposure below permissible limits.[2][5]
Engineering Controls
To minimize inhalation risk, all manipulations of this compound powder, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood.[6] Ensure that an eyewash station and safety shower are readily accessible.[1]
Waste Characterization and Segregation
The U.S. Environmental Protection Agency (EPA) places the burden of determining whether a waste is hazardous on the generator—the laboratory that created it.[7] Due to the incomplete toxicological data for this compound, it must be managed as a hazardous waste as a precautionary measure.[6]
Protocol for Waste Characterization:
-
Identify Waste Streams: All materials that have come into contact with this compound are considered part of its waste stream. This includes:
-
Expired or unused pure compound.
-
Contaminated labware (e.g., flasks, filter paper, pipette tips).
-
Contaminated PPE (gloves, disposable sleeves).
-
Spill cleanup materials.
-
-
Segregate Waste: Proper segregation is critical to prevent dangerous chemical reactions.
Step-by-Step Disposal Protocol
The final disposition of this compound must be handled by a licensed environmental management vendor. Disposing of this chemical down the drain or in regular trash is a regulatory violation and poses a significant environmental risk.[8]
Waste Collection and Containerization
-
Select an Appropriate Container: Use a container that is chemically compatible, leak-proof, and has a secure, tight-fitting lid.[6][9] Whenever possible, the original manufacturer's container is a suitable option for unused product.[6][7]
-
Label the Container: As soon as the first item of waste is added, the container must be labeled. Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The accumulation start date.
-
An accurate description of the contents (e.g., "Solid," "Contaminated Debris").
-
-
Keep the Container Closed: The waste container must remain sealed at all times, except when actively adding waste. This minimizes the risk of spills and personnel exposure.
Accumulation and Storage in a Satellite Accumulation Area (SAA)
Federal regulations allow for the temporary storage of hazardous waste in designated areas within the laboratory, known as Satellite Accumulation Areas (SAAs).[10]
-
Designate the SAA: The SAA must be located at or near the point of waste generation and remain under the control of laboratory personnel.[10]
-
Storage Conditions: Store the sealed waste container in a cool, dry, and well-ventilated location within the SAA.[8] Ensure it is stored away from incompatible chemicals.
-
Volume Limits: Per EPA regulations, you may accumulate up to 55 gallons of hazardous waste (or one quart of acute hazardous waste) in an SAA.[10] However, it is best practice to arrange for waste pickup well before reaching this limit.
Arranging for Final Disposal
-
Contact EHS: When the container is nearly full or has been in accumulation for a designated period (typically 6-12 months, check your institutional policy), contact your EHS office to schedule a waste pickup.[10]
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste contractor for transport and final disposal. The standard and most environmentally sound method for this type of solid chemical waste is high-temperature incineration at a permitted facility.[8][11]
Spill and Decontamination Procedures
Accidental spills must be managed immediately and safely. The following protocol applies to small, manageable spills of the solid compound. For large spills (>50 mL of solution or a significant powder release), evacuate the area and contact your EHS department immediately.[12]
Small Spill Cleanup Protocol
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: At a minimum, wear two pairs of chemotherapy-tested gloves, a lab coat, and safety goggles.[12]
-
Contain the Spill: Prevent the powder from becoming airborne. Do not use a dry sweeping method initially. If the powder is not volatile, gently cover it with absorbent pads.[12] For powders, it is often recommended to wet the material with a suitable solvent (e.g., water, if compatible) to prevent dust generation before absorption.[12]
-
Clean the Area:
-
Decontaminate the Surface:
-
Dispose of Waste: Place all used cleaning materials and contaminated PPE into the hazardous waste container for this compound.[12]
-
Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
Regulatory Compliance
All procedures described herein are designed to comply with major regulatory frameworks governing laboratory safety and hazardous waste in the United States.
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), also known as the Laboratory Standard, mandates the development of a Chemical Hygiene Plan, employee training, and safe handling practices to minimize exposure.[15][16]
-
Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) provides the "cradle-to-grave" framework for hazardous waste management, including identification, storage, transport, and disposal.[9][17] Academic laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides greater flexibility for managing laboratory waste.[10]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Cole-Parmer. Material Safety Data Sheet - 2-Aminopyrimidine, 99%. [Link]
- Duke University Safety Office. Instructions for Cleaning Spills of Liquid Hazardous Drugs. [Link]
- U.S. Environmental Protection Agency.
- Occupational Safety and Health Administration. 1910.
- Washington University in St. Louis. Guidance for Disposal of Drugs Used in Clinical Research. [Link]
- U.S. Environmental Protection Agency.
- Occupational Safety and Health Administration.
- Michigan State University Environmental Health & Safety. Spill and Cleaning Protocol. [Link]
- Clarkson University. Chemical Spill Procedures. [Link]
- GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
- University of California | Risk & Safety Training. Chemical Spill Cleanup. [Link]
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- 17. epa.gov [epa.gov]
Personal protective equipment for handling 2-Aminopyrimidine-5-sulfonamide
A Strategic Guide to the Safe Handling of 2-Aminopyrimidine-5-sulfonamide
For researchers and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, experience-driven protocols for the safe handling of this compound, moving beyond mere compliance to foster a culture of proactive safety and scientific excellence. Here, we will not just list procedures; we will explore the rationale behind them, ensuring every step is a self-validating measure of protection.
Hazard Identification and Risk Assessment: The Foundation of Safe Handling
Before the first spatula of this compound is weighed, a thorough understanding of its hazard profile is critical. This compound is classified with the following hazards:
These classifications, derived from the Globally Harmonized System (GHS), dictate the necessary precautions. The primary risks stem from dermal and eye contact, as well as inhalation of the powder.[1][2] Therefore, our safety strategy must be centered on creating robust barriers to these exposure routes.
| Hazard Classification | GHS Code | Potential Effect |
| Skin Irritation | H315 | Causes skin irritation upon contact.[1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation upon contact.[1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation if inhaled.[1][2] |
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection and proper use of PPE are non-negotiable. For this compound, the following ensemble is mandatory. The rationale behind each selection is to provide a comprehensive shield against the identified hazards.
-
Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[1] Given the serious eye irritation hazard, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a risk of splashing. This dual-layer protection is a field-proven best practice that mitigates the risk of accidental eye contact.
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for handling powdered sulfonamides. It is crucial to inspect gloves for any signs of degradation or perforation before each use. Double-gloving is recommended when handling highly toxic substances or for prolonged procedures, as it provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.[3]
-
Body Protection: A lab coat is a fundamental requirement.[4][5] For procedures with a higher risk of dust generation, consider a disposable coverall to prevent contamination of personal clothing.[6]
-
Respiratory Protection: Due to the risk of respiratory tract irritation, work involving this compound powder must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][7] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator is required.[1] An N95 respirator can provide protection against airborne particulates.
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol is designed to be a self-validating system, with each step logically flowing into the next to ensure a seamless and safe workflow.
Preparation and Weighing
-
Designated Work Area: Cordon off a specific area for handling this compound.[8] This prevents cross-contamination of other laboratory surfaces.
-
Fume Hood Utilization: All handling of the solid compound should occur within a certified chemical fume hood to control airborne particulates.[7]
-
Donning PPE: Before entering the designated area, don the required PPE in the following order: lab coat, inner gloves, respirator (if required), eye protection, and outer gloves.
-
Weighing Procedure:
-
Use a tared weigh boat or paper to minimize contamination of the balance.[8]
-
Dispense the powder slowly and carefully to avoid creating dust clouds.
-
Close the primary container immediately after dispensing.
-
Handling in Solution
-
Dissolution: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Labeling: Clearly label all containers with the chemical name, concentration, and appropriate hazard pictograms.
-
Transport: When moving solutions, use secondary containment to prevent spills.
Disposal Plan: Ensuring a Safe Conclusion to Your Work
Proper disposal is a critical final step in the safe handling of any chemical.
-
Solid Waste:
-
All disposable materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, must be collected in a designated, sealed waste container.
-
This container should be clearly labeled as hazardous waste.
-
-
Liquid Waste:
-
Aqueous and organic waste streams containing this compound should be collected in separate, clearly labeled hazardous waste containers.
-
Never dispose of this chemical down the drain.[4]
-
-
Decontamination:
-
Thoroughly clean all non-disposable equipment and the work area with an appropriate solvent (e.g., 70% ethanol) after use.
-
Dispose of the cleaning materials as solid hazardous waste.
-
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][9][10] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][9][10] Seek medical attention if irritation persists.
-
Inhalation: Move the affected individual to fresh air immediately.[1][9][10] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
-
Visualizing the Workflow: A Graphviz Diagram
The following diagram illustrates the logical flow of the safe handling protocol for this compound.
Caption: Safe handling workflow for this compound.
By adhering to these experientially grounded and scientifically sound protocols, you not only ensure your personal safety but also uphold the integrity of your research and contribute to a robust culture of safety within your organization.
References
- Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety, University of California, Berkeley. [Link]
- 2-Amino-5-pyrimidinesulfonamide | C4H6N4O2S | CID 53420996 - PubChem, National Center for Biotechnology Inform
- SAFETY DATA SHEET - LKT Labor
- MSDS of 2-Aminopyrimidine-5-carboxylic acid - Capot Chemical Co., Ltd. [Link]
- Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. [Link]
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version - Central Washington University. [Link]
- Personal Protective Equipment (PPE) - CHEMM. [Link]
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf, N
- Material Safety Data Sheet - 2-Aminopyrimidine, 99% - Cole-Parmer. [Link]
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. [Link]
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. [Link]
- Personal Protective Equipment for Use in Handling Hazardous Drugs - Clinical Journal of Oncology Nursing. [Link]
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- 4. gz-supplies.com [gz-supplies.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
